Biomycin
描述
CHLORTETRACYCLINE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1950 and has 3 approved and 1 investigational indication.
Structure
3D Structure
属性
IUPAC Name |
7-chloro-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O8/c1-21(32)7-6-8-15(25(2)3)17(28)13(20(24)31)19(30)22(8,33)18(29)11(7)16(27)12-10(26)5-4-9(23)14(12)21/h4-5,7-8,15,26-27,30,32-33H,6H2,1-3H3,(H2,24,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHPRQBPJLMKORJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)N)N(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O8 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.9 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57-62-5 | |
| Record name | 2-Naphthacenecarboxamide, 7-chloro-4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,6,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-, (4S,4aS,5aS,6S,12aS)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Chlortetracycline
Disclaimer: The term "Biomycin" is a trade name that can refer to different antibiotic formulations. This document focuses on the mechanism of action of Chlortetracycline , the first identified tetracycline (B611298) antibiotic and a common active ingredient in products historically marketed as this compound.
Executive Summary
Chlortetracycline is a broad-spectrum bacteriostatic antibiotic belonging to the tetracycline class.[1] Its primary mechanism of action is the inhibition of bacterial protein synthesis.[1][2] By binding to the 30S ribosomal subunit, chlortetracycline prevents the attachment of aminoacyl-tRNA to the ribosomal A-site, thereby halting the elongation of the polypeptide chain.[1][2][3] This targeted disruption of a fundamental cellular process effectively stops bacterial growth and replication.[4] While its primary target is the ribosome, some studies suggest that tetracyclines may also have a secondary effect on the translation initiation phase.[5][6]
Core Mechanism of Action: Inhibition of Bacterial Protein Synthesis
The central mechanism of chlortetracycline's antibacterial activity is the disruption of protein synthesis at the ribosomal level. This process can be broken down into the following key steps:
-
Binding to the 30S Ribosomal Subunit: Chlortetracycline specifically targets the 30S subunit of the bacterial 70S ribosome.[1][2] This interaction is a critical first step in its inhibitory action.
-
Interference with the A-Site: The primary binding site for tetracyclines, including chlortetracycline, is the A-site (aminoacyl site) on the 30S subunit.[1][7] By occupying this site, chlortetracycline creates a physical barrier.[1]
-
Blocking of Aminoacyl-tRNA Attachment: The presence of chlortetracycline in the A-site prevents the correct binding of aminoacyl-tRNA to the mRNA-ribosome complex.[1][2][7] This is the pivotal inhibitory step.
-
Halting Polypeptide Elongation: With the A-site blocked, new amino acids cannot be incorporated into the growing polypeptide chain.[1] This effectively arrests the elongation phase of protein synthesis.[1]
-
Bacteriostatic Effect: The inability to synthesize essential proteins prevents bacterial growth and replication, leading to a bacteriostatic effect.[4][7]
Some research also indicates a potential secondary binding site on the 30S subunit, though the primary inhibitory action is attributed to the A-site interaction.[8][9] Additionally, there is evidence to suggest that tetracyclines can interfere with the translation initiation phase by affecting the function of initiation factor IF3.[5][6]
Signaling Pathways and Molecular Interactions
The mechanism of action of chlortetracycline is a direct inhibition of a core cellular process rather than a complex signaling pathway. The key molecular interactions are:
-
Chlortetracycline and the 16S rRNA: The binding of chlortetracycline to the 30S subunit is mediated by interactions with the 16S ribosomal RNA (rRNA).[10][11]
-
Magnesium Ion Chelation: Chlortetracycline's structure allows it to chelate with magnesium ions, which are crucial for the stability and function of the ribosomal complex, further contributing to its inhibitory effect.[1]
Figure 1. Mechanism of Chlortetracycline Action
Quantitative Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) of chlortetracycline against various bacterial species. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Bacterial Species | Chlortetracycline MIC (µg/mL) | Reference |
| Escherichia coli (susceptible) | 4 | [12] |
| Escherichia coli (resistant) | >16 | [13] |
| Salmonella enterica serovar Typhimurium DT104 | Not specified, but higher shedding from treated pigs | [13] |
Note: MIC values can vary depending on the specific strain and testing methodology.
Experimental Protocols
The mechanism of action of chlortetracycline and other antibiotics is elucidated through a variety of experimental protocols.
5.1. Minimum Inhibitory Concentration (MIC) Assay (Broth Dilution Method)
This assay determines the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.[14]
-
Principle: A serial dilution of the antibiotic is prepared in a liquid growth medium.[14] Each dilution is then inoculated with a standardized suspension of the test bacterium.[14]
-
Protocol:
-
Prepare a two-fold serial dilution of chlortetracycline in a suitable broth medium in a 96-well microtiter plate.[14]
-
Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).[14]
-
Include positive (no antibiotic) and negative (no bacteria) control wells.[14]
-
Incubate the plate at 37°C for 18-24 hours.[14]
-
The MIC is the lowest concentration of chlortetracycline at which no visible bacterial growth (turbidity) is observed.[14]
-
5.2. In Vitro Protein Synthesis Inhibition Assay
This assay directly measures the effect of an antibiotic on protein synthesis in a cell-free system.[15][16]
-
Principle: A cell-free extract containing ribosomes, mRNA, tRNA, and other necessary components for protein synthesis is used. The incorporation of a radiolabeled amino acid into newly synthesized proteins is measured in the presence and absence of the antibiotic.[17]
-
Protocol:
-
Prepare a bacterial cell-free extract (e.g., S30 extract from E. coli).
-
Set up reaction mixtures containing the cell-free extract, a template mRNA (e.g., polyuridylic acid), a mixture of amino acids including one that is radiolabeled (e.g., [35S]-methionine), and an energy source (ATP, GTP).
-
Add varying concentrations of chlortetracycline to the experimental tubes.
-
Incubate the reactions at 37°C for a defined period.
-
Precipitate the newly synthesized proteins using an acid (e.g., trichloroacetic acid).
-
Collect the precipitated proteins on a filter and measure the incorporated radioactivity using a scintillation counter.
-
Compare the radioactivity in the chlortetracycline-treated samples to the untreated control to determine the extent of protein synthesis inhibition.
-
Figure 2. MIC Assay Workflow
5.3. Ribosome Binding Assay
This assay determines the binding affinity of an antibiotic to the ribosome.
-
Principle: Radiolabeled antibiotic is incubated with isolated ribosomes or ribosomal subunits. The amount of bound antibiotic is then quantified.
-
Protocol:
-
Isolate ribosomes (70S) or ribosomal subunits (30S and 50S) from a bacterial culture.
-
Incubate a fixed concentration of isolated ribosomes/subunits with varying concentrations of radiolabeled chlortetracycline.
-
Separate the ribosome-bound antibiotic from the unbound antibiotic using a technique such as equilibrium dialysis, ultrafiltration, or gel filtration.
-
Quantify the amount of radioactivity in the bound and/or free fractions.
-
Calculate the binding affinity (e.g., Kd) from the binding data.
-
Conclusion
Chlortetracycline exerts its bacteriostatic effect through a well-defined mechanism: the inhibition of bacterial protein synthesis. By specifically binding to the A-site of the 30S ribosomal subunit, it effectively blocks the elongation of polypeptide chains, a process vital for bacterial survival and proliferation. The experimental protocols outlined provide a framework for the continued investigation of this and other antibiotics, which is crucial for understanding their efficacy and for the development of new antimicrobial agents.
References
- 1. What is the mechanism of Chlortetracycline? [synapse.patsnap.com]
- 2. What is Chlortetracycline used for? [synapse.patsnap.com]
- 3. m.youtube.com [m.youtube.com]
- 4. nbinno.com [nbinno.com]
- 5. Frontiers | A Complementary Mechanism of Bacterial mRNA Translation Inhibition by Tetracyclines [frontiersin.org]
- 6. A Complementary Mechanism of Bacterial mRNA Translation Inhibition by Tetracyclines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chlortetracycline - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Mapping of the second tetracycline binding site on the ribosomal small subunit of E.coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 11. rRNA Binding Sites and the Molecular Mechanism of Action of the Tetracyclines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Maximum levels of cross‐contamination for 24 antimicrobial active substances in non‐target feed. Part 12: Tetracyclines: tetracycline, chlortetracycline, oxytetracycline, and doxycycline - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The effect of chlortetracycline treatment and its subsequent withdrawal on multi-resistant Salmonella enterica serovar Typhimurium DT104 and commensal Escherichia coli in the pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. journals.asm.org [journals.asm.org]
- 16. journals.asm.org [journals.asm.org]
- 17. Elucidating the Mechanisms of Action of Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Chlortetracycline's Mode of Action in Bacteria: A Technical Guide
Introduction
Discovered in the late 1940s, chlortetracycline was the first member of the tetracycline (B611298) class of antibiotics to be identified.[1][2] It is a broad-spectrum bacteriostatic agent, effective against a wide variety of Gram-positive and Gram-negative bacteria, as well as atypical pathogens.[1][3] Chlortetracycline's primary mechanism of action is the inhibition of bacterial protein synthesis, a critical process for bacterial growth and replication.[4][5] This technical guide provides an in-depth exploration of the molecular mechanisms of chlortetracycline, common bacterial resistance strategies, and detailed protocols for key experimental assays used in its study.
Core Mechanism of Action: Inhibition of Protein Synthesis
The central mode of action for chlortetracycline is the disruption of the translation process at the bacterial ribosome.[6] Bacterial ribosomes are composed of two subunits: the large 50S subunit and the small 30S subunit.[7] Chlortetracycline specifically targets the 30S ribosomal subunit.[2][8]
The antibiotic binds to a primary high-affinity site, known as the Tet-1 site, on the 30S subunit.[8][9] This site is located within the A-site (aminoacyl site), the location where the aminoacyl-tRNA, which carries the next amino acid to be added to the polypeptide chain, is supposed to bind.[1][10] By occupying this critical space, chlortetracycline physically blocks the stable binding of the aminoacyl-tRNA to the mRNA-ribosome complex.[4][11] This action effectively halts the elongation phase of protein synthesis, as new amino acids cannot be incorporated into the growing peptide chain.[1][2] The inability to synthesize essential proteins prevents the bacteria from growing or replicating, leading to a bacteriostatic effect.[3][10] While several other tetracycline binding sites on the ribosome have been identified through X-ray crystallography, the Tet-1 site is considered the primary site responsible for its antimicrobial activity due to its higher affinity and occupancy.[9]
Bacterial Resistance Mechanisms
The clinical efficacy of chlortetracycline has been diminished over time due to the emergence of bacterial resistance. The two predominant mechanisms are tetracycline-specific efflux pumps and ribosomal protection proteins.[12][13]
-
Tetracycline Efflux: This is a common resistance strategy where bacteria actively transport the antibiotic out of the cell, preventing it from reaching its ribosomal target.[12][14] The resistance is mediated by genes, often located on mobile genetic elements like plasmids and transposons, that code for membrane-bound efflux pump proteins.[13][14] These pumps use energy, typically from the proton-motive force, to recognize and expel tetracycline molecules from the cytoplasm, thus keeping the intracellular concentration below the inhibitory level.[15]
-
Ribosomal Protection: This mechanism involves proteins that protect the ribosome from the action of tetracycline.[12][14] These ribosomal protection proteins (RPPs), such as Tet(M) and Tet(O), are structurally similar to elongation factors EF-G and EF-Tu.[16] They bind to the ribosome in a GTP-dependent manner and cause a conformational change that dislodges the bound tetracycline molecule from the A-site.[16][17] This allows the aminoacyl-tRNA to bind and protein synthesis to resume, even in the presence of the antibiotic.
Quantitative Efficacy Data
The efficacy of chlortetracycline can be quantified using metrics such as the Minimum Inhibitory Concentration (MIC) and the 50% inhibitory concentration (IC₅₀). These values are highly dependent on the bacterial species, strain, and experimental conditions.
| Parameter | Organism/System | Value | Incubation Time | Reference |
| log IC₅₀ | Bacterial Community (Agricultural Soil) | 2.05 (mean) | 1 day | [18] |
| log IC₅₀ | Bacterial Community (Agricultural Soil) | 2.22 (mean) | 8 days | [18] |
| log IC₅₀ | Bacterial Community (Agricultural Soil) | 2.47 (mean) | 42 days | [18] |
| Effective Conc. | Simulated River Water Ecosystem | 800 µg/L | 10 days | [19][20] |
Note: The 800 µg/L concentration was shown to significantly increase the population of tetracycline-resistant bacteria compared to controls.[19][20]
Key Experimental Protocols
In Vitro Translation Inhibition Assay
This assay quantifies the inhibitory effect of a compound on protein synthesis in a cell-free system. A common method involves using a reporter gene, such as luciferase, whose expression can be easily measured.[21][22]
Methodology:
-
Prepare Cell-Free Extract:
-
Culture E. coli cells (e.g., strain MRE600) to mid-log phase.
-
Harvest cells by centrifugation and wash with appropriate buffers.
-
Lyse cells using a French press or sonication.
-
Centrifuge the lysate at 30,000 x g (S30 extract) to remove cell debris.
-
Dialyze the S30 extract against a buffer containing Mg²⁺, K⁺, and DTT.
-
-
Set up the Reaction:
-
In a microtiter plate, prepare reaction mixtures containing:
-
S30 cell-free extract.
-
Reaction buffer (Tris-HCl, KCl, Mg(OAc)₂, DTT).
-
Amino acid mix.
-
Energy source (ATP, GTP, creatine (B1669601) phosphate, creatine kinase).
-
DNA or mRNA template for a reporter protein (e.g., luciferase).[22]
-
Serial dilutions of chlortetracycline (and a no-drug control).
-
-
-
Incubation:
-
Incubate the plate at 37°C for 1-2 hours to allow for transcription and translation.[21]
-
-
Signal Detection:
-
Add the appropriate substrate for the reporter protein (e.g., luciferin (B1168401) for luciferase).
-
Measure the output signal (e.g., luminescence) using a plate reader.[22]
-
-
Data Analysis:
-
Subtract background signal (from a no-template control).
-
Normalize the results to the no-drug control.
-
Plot the percentage of inhibition against the logarithm of the chlortetracycline concentration to determine the IC₅₀ value.[21]
-
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.[23] The broth microdilution method is a standard procedure.[24][25]
Methodology:
-
Prepare Antibiotic Dilutions:
-
In a 96-well microtiter plate, prepare two-fold serial dilutions of chlortetracycline in a suitable broth medium (e.g., Mueller-Hinton Broth).[23]
-
The final volume in each well should be 50 µL (or 100 µL depending on the protocol).[26]
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Prepare Bacterial Inoculum:
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well (except the sterility control).
-
Incubate the plate at 37°C for 18-24 hours under appropriate atmospheric conditions.[24]
-
-
Determine MIC:
-
After incubation, visually inspect the plate for turbidity.
-
The MIC is the lowest concentration of chlortetracycline in which no visible growth (no turbidity) is observed.[23]
-
Ribosome Binding Competition Assay
This assay determines if a compound binds to the same site on the ribosome as a known ligand, in this case, tetracycline. It typically uses a radiolabeled form of the antibiotic.[28]
Methodology:
-
Prepare Ribosomes:
-
Isolate 70S ribosomes or 30S subunits from a suitable bacterial strain (e.g., E. coli) using sucrose (B13894) gradient centrifugation.
-
Ensure ribosomes are active and stored in an appropriate buffer.
-
-
Set up Binding Reaction:
-
In reaction tubes, combine:
-
Isolated ribosomes (e.g., 30S subunits).
-
A fixed, low concentration of radiolabeled tetracycline (e.g., [³H]tetracycline).
-
Increasing concentrations of unlabeled chlortetracycline (the competitor).
-
A binding buffer (e.g., HEPES-KOH, MgAc₂, NH₄Cl).[11]
-
-
-
Incubation:
-
Incubate the mixture for 15-30 minutes at 37°C to allow binding to reach equilibrium.[11]
-
-
Separate Bound from Free Ligand:
-
Quantify Binding:
-
Place the filter in a scintillation vial with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
A decrease in radioactivity on the filter with increasing concentrations of unlabeled chlortetracycline indicates competition for the same binding site.
-
Plot the bound radioactivity against the competitor concentration to determine the concentration required to compete for 50% of the radiolabeled tetracycline binding (IC₅₀).[28]
-
References
- 1. What is the mechanism of Chlortetracycline? [synapse.patsnap.com]
- 2. m.youtube.com [m.youtube.com]
- 3. nbinno.com [nbinno.com]
- 4. What is Chlortetracycline used for? [synapse.patsnap.com]
- 5. nbinno.com [nbinno.com]
- 6. microbenotes.com [microbenotes.com]
- 7. Tetracycline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. letstalkacademy.com [letstalkacademy.com]
- 9. researchgate.net [researchgate.net]
- 10. Chlortetracycline - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Mapping of the second tetracycline binding site on the ribosomal small subunit of E.coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. journals.asm.org [journals.asm.org]
- 14. academic.oup.com [academic.oup.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Binding Interaction between Tet(M) and the Ribosome: Requirements for Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ribosomal Protection Proteins and Their Mechanism of Tetracycline Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Evaluating the Effects of Chlortetracycline on the Proliferation of Antibiotic-Resistant Bacteria in a Simulated River Water Ecosystem - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Evaluating the effects of chlortetracycline on the proliferation of antibiotic-resistant bacteria in a simulated river water ecosystem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. bmglabtech.com [bmglabtech.com]
- 24. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 25. protocols.io [protocols.io]
- 26. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 27. files.core.ac.uk [files.core.ac.uk]
- 28. researchgate.net [researchgate.net]
Kasugamycin: A Technical Guide to its Application as a Bio-Fungicide for Crop Protection
For: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Kasugamycin, an aminoglycoside antibiotic with potent bio-fungicidal and bactericidal properties. It details the molecular mechanism of action, spectrum of activity, quantitative efficacy data, and standardized experimental protocols for its evaluation in crop protection.
Introduction
Kasugamycin is a naturally occurring antibiotic isolated from the fermentation broth of Streptomyces kasugaensis.[1] It is widely utilized in agriculture as a systemic and curative agent to control a range of fungal and bacterial diseases.[2] Unlike many other aminoglycosides, Kasugamycin has demonstrated low toxicity to plants, humans, and animals, positioning it as a valuable component of Integrated Pest Management (IPM) programs.[3][4] Its primary and most notable application is in the control of rice blast disease caused by the fungus Pyricularia oryzae (syn. Magnaporthe oryzae).[1][5][6]
Mechanism of Action
Kasugamycin exerts its antimicrobial effect by inhibiting protein synthesis, a fundamental process for cellular growth and viability.[7][8][9] Its action is highly specific to the initiation phase of translation in prokaryotic and fungal ribosomes.
Core Mechanism:
-
Target Site: Kasugamycin targets the 30S small ribosomal subunit.[5][8][10]
-
Binding Location: Crystallographic studies have shown that it binds within the mRNA channel, spanning the peptidyl (P) and exit (E) sites.[8][11] This position does not directly block the initiator tRNA binding site but instead creates steric hindrance.[8]
-
Inhibition of Initiation Complex: By binding in the mRNA path, Kasugamycin physically obstructs the proper positioning of the messenger RNA. This interference prevents the stable formation of the 70S initiation complex, which consists of the 30S and 50S ribosomal subunits, mRNA, and the initiator fMet-tRNA.[8][11][12]
-
Context-Dependent Inhibition: The inhibitory effect of Kasugamycin is not uniform across all mRNAs. Its efficacy is context-dependent, influenced by the nucleotide sequence immediately upstream of the start codon.[10][12][13][14][15] A guanine (B1146940) (G) residue at the -1 position (immediately preceding the AUG start codon) renders a transcript particularly susceptible to Kasugamycin-induced inhibition.[10][15][16]
This specific mode of action, targeting translation initiation, differentiates Kasugamycin from many other antibiotics and contributes to its unique activity spectrum.[17]
Spectrum of Activity & Efficacy Data
Kasugamycin exhibits a broad spectrum of activity against numerous plant pathogenic fungi and bacteria. It is particularly effective against rice blast, its primary target, but also provides control for diseases in various vegetable and fruit crops.
Antifungal and Antibacterial Efficacy
The following tables summarize the quantitative efficacy of Kasugamycin against key plant pathogens as reported in scientific literature.
Table 1: In Vitro Efficacy of Kasugamycin (Minimum Inhibitory Concentration)
| Pathogen | Disease | Host Crop(s) | MIC (µg/mL or mg/L) | Notes |
|---|---|---|---|---|
| Pyricularia oryzae | Rice Blast | Rice | <20 µg/mL | Effective concentration to prevent mycelial formation.[6] |
| Erwinia amylovora | Fire Blight | Pear, Apple | Mean: 18.5 mg/L | Range of 6.9 to 46.7 mg/L for ≥95% growth inhibition.[14][18] |
| Erwinia amylovora (Strain TS3128) | Fire Blight | Apple | 64 µg/mL | Specific strain MIC determination.[16] |
Table 2: Field & Greenhouse Efficacy of Kasugamycin
| Pathogen | Disease | Host Crop(s) | Efficacy Results | Application Details |
|---|---|---|---|---|
| Xanthomonas perforans | Bacterial Spot | Tomato | Up to 37.5% reduction in disease severity.[8][10][11] | Greenhouse trial, Kasugamycin applied alone. |
| Xanthomonas vesicatoria | Bacterial Spot | Tomato | ~80% reduction in disease severity.[19] | Field trial, applied as a mixture with quinoxyfen.[19] |
| Erwinia amylovora | Fire Blight | Pear | Similar or higher efficacy than streptomycin (B1217042) and oxytetracycline. | Field trials using Kasugamycin at 100 mg/L.[14][18] |
| Pyricularia oryzae | Rice Blast | Rice | 85.55% inhibition of mycelial growth. | In vitro study at recommended concentration.[20] |
Key Experimental Protocols
This section provides detailed methodologies for essential experiments used to evaluate the bio-fungicidal properties of Kasugamycin.
Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing and is designed to determine the lowest concentration of Kasugamycin that inhibits the visible growth of a target pathogen.
1. Materials:
-
Sterile 96-well U-bottom microtiter plates.
-
Kasugamycin stock solution of known concentration.
-
Appropriate sterile liquid culture medium (e.g., RPMI-1640 for fungi, Luria Bertani Broth for bacteria).
-
Pathogen culture (fungal spore suspension or bacterial cell suspension).
-
Spectrophotometer or hemocytometer for inoculum standardization.
-
Sterile water or saline.
-
Multichannel pipette.
-
Incubator.
2. Methodology:
-
Inoculum Preparation:
-
Grow the pathogen on a suitable agar (B569324) medium.
-
For fungi, harvest spores and suspend them in sterile saline. For bacteria, grow a liquid culture to the mid-log phase.
-
Adjust the suspension concentration using a spectrophotometer or hemocytometer to a final standardized concentration (e.g., 0.4 x 10⁴ to 5 x 10⁴ conidia/mL for filamentous fungi).[7]
-
-
Plate Preparation:
-
Add 50 µL of sterile culture medium to all wells of the 96-well plate.
-
Add 50 µL of the Kasugamycin stock solution (at 2x the highest desired final concentration) to the first column of wells.
-
Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate to a designated column (e.g., column 10). Discard 50 µL from the last dilution column.
-
Wells in column 11 should serve as a positive control (inoculum, no drug), and column 12 as a negative control (medium only).
-
-
Inoculation:
-
Add 50 µL of the standardized pathogen inoculum to each well from column 1 to 11. The final volume in each well will be 100 µL.
-
-
Incubation:
-
Seal the plate and incubate at the optimal temperature for the pathogen (e.g., 28°C for E. amylovora, 27°C for P. oryzae) for a duration sufficient for growth to be visible in the positive control wells (typically 24-72 hours).
-
-
Reading the MIC:
Protocol: In Vivo Evaluation using a Detached Leaf Assay
This assay provides a rapid and resource-efficient method to assess the protective and curative efficacy of Kasugamycin on host tissue.
1. Materials:
-
Healthy, young, and fully expanded leaves from susceptible host plants grown under controlled, stress-free conditions.
-
Petri dishes or clear plastic containers lined with moist filter paper.
-
Kasugamycin solution at desired test concentrations.
-
Pathogen inoculum (spore or bacterial suspension).
-
Atomizer or sprayer for applying treatments and inoculum.
-
Controlled environment chamber with light and temperature control.
2. Methodology:
-
Leaf Collection and Preparation:
-
Excise healthy leaves from the plant, ensuring they are of a similar age and size.
-
Wash leaves gently with sterile distilled water and pat dry.
-
Place leaves abaxial (underside) or adaxial side up on the moist filter paper inside the containers.[21]
-
-
Fungicide Application (Protective vs. Curative):
-
For Protective Assay: Spray the leaves evenly with the Kasugamycin test solutions until runoff. Allow the leaves to air dry completely. The control leaves are sprayed with sterile water.
-
For Curative Assay: Inoculate the leaves first (Step 3), incubate for a set period (e.g., 24 hours) to allow infection to establish, and then apply the Kasugamycin treatments.
-
-
Inoculation:
-
Spray the leaves (both treated and control) with a standardized pathogen inoculum suspension (e.g., 5 x 10⁴ spores/mL).
-
Alternatively, place a small droplet (10-20 µL) of the inoculum onto a specific point on each leaf.[21]
-
-
Incubation:
-
Seal the containers to maintain high humidity.
-
Incubate under controlled conditions (e.g., 15-25°C with a 16-hour photoperiod) for 5-7 days, or until disease symptoms are well-developed on control leaves.[21]
-
-
Data Collection and Analysis:
-
Assess disease severity by measuring the lesion diameter or calculating the percentage of the leaf area covered by lesions.
-
For some diseases, sporulation intensity can also be rated on a scale (e.g., 1-3).[21]
-
Calculate the percentage of disease control for each Kasugamycin concentration relative to the water-treated control.
-
Protocol: General Design for a Field Efficacy Trial
Field trials are essential to evaluate the performance of a bio-fungicide under real-world agricultural conditions. A robust experimental design is critical for obtaining statistically valid data.
1. Experimental Design Principles:
-
Objective Definition: Clearly define the goal of the trial (e.g., to determine the optimal application rate of Kasugamycin for controlling rice blast and its effect on yield).
-
Treatments:
-
Include a range of Kasugamycin application rates.
-
Untreated Control: A plot that receives no fungicide application is mandatory to quantify disease pressure.[12]
-
Standard Fungicide Control: Include a plot treated with a current industry-standard fungicide for comparison.
-
-
Replication: Each treatment should be applied to multiple plots (replicates) to account for field variability. A minimum of three to four replicates is standard.[12]
-
Randomization: The arrangement of treatments within the field should be randomized to prevent systematic bias from gradients in soil, moisture, or initial inoculum levels. A Randomized Complete Block Design (RCBD) is commonly used.
-
Plot Size: Plots should be large enough to be representative and to minimize edge effects, but manageable for application and data collection.
2. Methodology:
-
Site Selection: Choose a uniform field with a known history of the target disease.
-
Plot Layout: Establish and clearly mark the randomized plots according to the experimental design.
-
Application:
-
Calibrate spray equipment to ensure accurate and uniform application of the treatments.
-
Apply fungicides at the prescribed growth stage or upon the first signs of disease, as dictated by the trial objectives. Multiple applications may be necessary.
-
-
Data Collection:
-
Regularly assess disease incidence (% of plants infected) and severity (% of tissue affected) throughout the season using standardized rating scales.
-
Monitor for any signs of phytotoxicity (damage to the crop).
-
At the end of the season, harvest the plots individually and measure crop yield and quality parameters.
-
-
Statistical Analysis:
-
Analyze the collected data using appropriate statistical methods (e.g., Analysis of Variance - ANOVA) to determine if there are significant differences between treatments.
-
Resistance Management
The development of resistance is a concern for all single-site mode-of-action fungicides, including antibiotics.[20] Strains of P. oryzae resistant to Kasugamycin have been identified in the field.[1] Furthermore, studies have shown that resistance in bacterial pathogens like Xanthomonas perforans and Erwinia amylovora can develop under repeated exposure.[5][10][20] To ensure the long-term efficacy of Kasugamycin, it is critical to implement resistance management strategies, such as:
-
Rotation or tank-mixing with fungicides that have different modes of action.
-
Adhering to recommended application rates and timings.
-
Integrating Kasugamycin into a broader IPM program that includes cultural controls and resistant crop varieties.
Conclusion
Kasugamycin is a highly effective bio-fungicide and bactericide with a well-defined mechanism of action targeting protein synthesis initiation. Its systemic properties and strong performance against economically important diseases like rice blast and fire blight make it a crucial tool for crop protection. The quantitative data and protocols provided in this guide offer a technical foundation for researchers and professionals to effectively evaluate and utilize Kasugamycin in the development of sustainable disease management strategies. Prudent use within a resistance management framework is essential to preserve its efficacy for the future.
References
- 1. apsnet.org [apsnet.org]
- 2. Development and field testing of fungicide anti-resistance strategies, with particular reference to strobilurin QoI group of fungicides | AHDB [ahdb.org.uk]
- 3. Comparison of Resistance Acquisition and Mechanisms in Erwinia amylovora against Agrochemicals Used for Fire Blight Control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phytopathology 1978 | Ascospore Analysis of Kasugamycin Resistance in the Perfect Stage of Pyricularia oryzae [apsnet.org]
- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 6. toku-e.com [toku-e.com]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. hort [journals.ashs.org]
- 11. researchgate.net [researchgate.net]
- 12. Crop Protection Network [cropprotectionnetwork.org]
- 13. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 15. cabidigitallibrary.org [cabidigitallibrary.org]
- 16. Phage Cocktail in Combination with Kasugamycin as a Potential Treatment for Fire Blight Caused by Erwinia amylovora - PMC [pmc.ncbi.nlm.nih.gov]
- 17. naicc.org [naicc.org]
- 18. Effectiveness of Kasugamycin Against Erwinia amylovora and its Potential Use for Managing Fire Blight of Pear - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 2012 Meeting | Kasugamycin and kasugamycin-fungicide mixtures for managing bacterial spot of tomato. [apsnet.org]
- 20. thepharmajournal.com [thepharmajournal.com]
- 21. agro.au.dk [agro.au.dk]
For Researchers, Scientists, and Drug Development Professionals
Chlortetracycline (CTC), the first of the tetracycline (B611298) class of antibiotics to be discovered, continues to be a versatile tool in primary research. Its applications extend beyond its well-known antibacterial properties, encompassing roles as a fluorescent probe for divalent cations and as a selectable marker in molecular biology. This technical guide provides an in-depth overview of the core research applications of Chlortetracycline, complete with detailed experimental protocols, quantitative data, and visualizations to facilitate its effective use in the laboratory.
Broad-Spectrum Antibiotic: Inhibition of Bacterial Protein Synthesis
Chlortetracycline exhibits broad-spectrum bacteriostatic activity against a wide range of Gram-positive and Gram-negative bacteria.[1] Its primary mechanism of action is the inhibition of protein synthesis, a fundamental process for bacterial growth and replication.[1]
Mechanism of Action
CTC binds to the 30S ribosomal subunit of bacteria. This binding physically blocks the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, preventing the addition of new amino acids to the growing polypeptide chain.[1][2] This cessation of protein synthesis ultimately leads to the inhibition of bacterial growth.[1]
Quantitative Data: Minimum Inhibitory Concentrations (MIC)
The following table summarizes the Minimum Inhibitory Concentration (MIC) of Chlortetracycline against various bacterial species, providing a quantitative measure of its antibiotic potency.
| Bacterial Species | MIC Range (µg/mL) | Reference |
| Escherichia coli | >16 (resistant isolates) | [3] |
| Escherichia coli | 30% increase in isolates with MIC > 16 after treatment | [4] |
| Escherichia coli | MIC50: 10.7, MIC90: 50 (pre-treatment) | [5] |
| Escherichia coli | MIC50: 12.5, MIC90: 25 (post-treatment) | [5] |
| Salmonella enterica serovar Typhimurium DT104 | Increased shedding in treated pigs | [4] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This protocol outlines a standard method for determining the MIC of Chlortetracycline against a bacterial isolate.[6][7][8]
Materials:
-
Chlortetracycline hydrochloride
-
Sterile Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Prepare Chlortetracycline Stock Solution: Prepare a stock solution of Chlortetracycline in an appropriate solvent (e.g., 70% ethanol) at a concentration of 10 mg/mL.[9]
-
Serial Dilutions: Perform serial two-fold dilutions of the Chlortetracycline stock solution in MHB across the wells of a 96-well plate to achieve a range of desired concentrations (e.g., 0.25 to 128 µg/mL).
-
Prepare Bacterial Inoculum: Dilute the bacterial culture in MHB to a concentration of approximately 5 x 105 colony-forming units (CFU)/mL.
-
Inoculation: Add an equal volume of the bacterial inoculum to each well of the microtiter plate containing the Chlortetracycline dilutions. Include a positive control (bacteria in MHB without antibiotic) and a negative control (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of Chlortetracycline that completely inhibits visible bacterial growth.
Fluorescent Probe for Calcium (Ca²⁺) Detection
Chlortetracycline exhibits fluorescence that is enhanced upon binding to divalent cations, particularly calcium. This property makes it a valuable tool for visualizing and quantifying intracellular calcium stores.[10]
Principle of Fluorescence
In a low-polarity environment, such as within a cell membrane, the fluorescence of Chlortetracycline is significantly increased upon forming a complex with Ca²⁺. This change in fluorescence intensity can be used to monitor fluctuations in membrane-associated calcium.
Quantitative Data: Fluorescence Properties
| Property | Value | Reference |
| Excitation Wavelength (Ca²⁺ complex) | ~380-400 nm | [11] |
| Emission Wavelength (Ca²⁺ complex) | ~520-530 nm | [11][12] |
| Concentration Range for Erythrocyte Staining | 20-500 µM | [13] |
| Incubation Time for Erythrocytes | 15 minutes | [13] |
Experimental Protocol: Fluorescence Microscopy of Intracellular Calcium
This protocol provides a general guideline for staining cells with Chlortetracycline to visualize intracellular calcium stores.[13][14]
Materials:
-
Chlortetracycline hydrochloride
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Coverslips
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or UV excitation)
Procedure:
-
Cell Culture: Grow cells to the desired confluency on sterile coverslips in a petri dish.
-
Prepare Staining Solution: Prepare a working solution of Chlortetracycline in cell culture medium at a final concentration of 50-100 µM. Protect the solution from light.
-
Cell Staining: Remove the culture medium from the cells and wash once with PBS. Add the Chlortetracycline staining solution to the cells and incubate for 15-30 minutes at 37°C in the dark.
-
Washing: Remove the staining solution and wash the cells twice with PBS to remove excess dye.
-
Mounting: Mount the coverslip onto a microscope slide with a drop of mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Use an excitation wavelength around 400 nm and detect emission at approximately 520 nm. Intracellular regions with high calcium concentration will exhibit bright fluorescence.
Troubleshooting:
-
Low Signal: Increase the Chlortetracycline concentration or incubation time. Ensure the light source is properly aligned.[15][16]
-
High Background: Ensure thorough washing of the cells after staining. Use fresh, high-quality reagents.[16][17][18]
-
Photobleaching: Minimize exposure of the sample to the excitation light. Use an anti-fade mounting medium.[16][17]
Selectable Marker in Molecular Biology
The gene conferring resistance to tetracycline is a widely used selectable marker in molecular biology, particularly for cloning and selection of transformed bacteria, such as E. coli.
Principle of Selection
Plasmids carrying the tetracycline resistance gene (often denoted as tetR) are introduced into bacteria. When these bacteria are grown on a medium containing tetracycline, only the cells that have successfully taken up the plasmid and express the resistance gene will survive and form colonies.
Quantitative Data: Working Concentrations
| Application | Recommended Concentration (µg/mL) | Reference |
| E. coli plasmid selection | 10-15 | [19] |
| Mammalian cell culture (Tet-Off system) | 5 (tetracycline) or 1 (doxycycline) | [19] |
Experimental Protocol: Selection of Transformed E. coli
This protocol describes the selection of E. coli transformants using tetracycline resistance.[20][21]
Materials:
-
Luria-Bertani (LB) agar plates
-
Chlortetracycline hydrochloride
-
Transformed E. coli culture
-
Incubator (37°C)
Procedure:
-
Prepare Tetracycline Plates: Prepare LB agar and autoclave. Allow it to cool to approximately 50-55°C. Add Chlortetracycline to a final concentration of 10-15 µg/mL and mix gently. Pour the agar into sterile petri dishes and allow them to solidify.
-
Plate Transformed Cells: Spread a small volume (e.g., 100 µL) of the E. coli transformation mixture onto the tetracycline-containing LB agar plates.
-
Incubation: Incubate the plates overnight at 37°C.
-
Colony Selection: Only bacteria that have been successfully transformed with the plasmid containing the tetracycline resistance gene will grow and form colonies. These colonies can then be picked for further analysis.
Conclusion
Chlortetracycline remains a valuable and multi-faceted tool for researchers across various disciplines. Its well-established role as a broad-spectrum antibiotic, coupled with its utility as a fluorescent probe for intracellular calcium and a reliable selectable marker, ensures its continued relevance in modern biological research. The detailed protocols and quantitative data provided in this guide are intended to empower researchers to effectively harness the diverse applications of this foundational tetracycline.
References
- 1. journals.irapa.org [journals.irapa.org]
- 2. quora.com [quora.com]
- 3. Prevalence of Antimicrobial Resistance and Transfer of Tetracycline Resistance Genes in Escherichia coli Isolates from Beef Cattle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of chlortetracycline treatment and its subsequent withdrawal on multi-resistant Salmonella enterica serovar Typhimurium DT104 and commensal Escherichia coli in the pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. protocols.io [protocols.io]
- 8. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. laboratorynotes.com [laboratorynotes.com]
- 10. Chlortetracycline fluorescence, BioReagent, Streptomyces aureofaciens Yes, = 97.0 AT 64-72-2 [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Use of chlortetracycline fluorescence for the detection of Ca storing intracellular vesicles in normal human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Slide scanning: Troubleshooting for fluorescence microscopy [mbfbioscience.com]
- 16. Optimization and Troubleshooting [evidentscientific.com]
- 17. Cellular Fluorescence Microscopy Troubleshooting & Best Practices | AAT Bioquest [aatbio.com]
- 18. Troubleshooting Fluorescence Microscopy Experiments | The Scientist [the-scientist.com]
- 19. abo.com.pl [abo.com.pl]
- 20. Inducible Protein Expression Using the T-REx System | Thermo Fisher Scientific - JP [thermofisher.com]
- 21. Bacterial Transformation Workflow | Thermo Fisher Scientific - HK [thermofisher.com]
The Role of Oxytetracycline in Veterinary Medicine: A Technical Guide
Abstract: Oxytetracycline (B609801), a broad-spectrum bacteriostatic antibiotic of the tetracycline (B611298) class, has been a cornerstone of veterinary medicine for over six decades. Its efficacy against a wide range of Gram-positive and Gram-negative bacteria, as well as atypical pathogens like Chlamydia and Rickettsia, has made it invaluable for treating systemic and local infections in livestock, poultry, and companion animals. This technical guide provides an in-depth analysis of oxytetracycline's mechanism of action, pharmacokinetic and pharmacodynamic profiles, and the critical issue of antimicrobial resistance. It further details standardized experimental protocols for its study and application, offering a comprehensive resource for researchers, scientists, and drug development professionals in the veterinary field.
Core Mechanism of Action
Oxytetracycline exerts its bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria.[1][2][3] The drug passively diffuses through porin channels in the outer membrane of Gram-negative bacteria and is actively transported across the inner cytoplasmic membrane. Once inside the cell, its primary target is the bacterial 70S ribosome.
Specifically, oxytetracycline binds reversibly to the 16S rRNA of the 30S ribosomal subunit.[1][2][4] This binding physically blocks the aminoacyl-tRNA (aa-tRNA) from accessing the acceptor (A) site on the mRNA-ribosome complex.[1][2][4] By preventing the attachment of new amino acids, oxytetracycline effectively halts the elongation of the polypeptide chain, thereby arresting bacterial growth and replication.[1] This mechanism is selective for bacterial ribosomes, which differ structurally from eukaryotic ribosomes in animal cells, accounting for its therapeutic utility.[1]
Pharmacokinetics in Veterinary Species
The absorption, distribution, metabolism, and excretion of oxytetracycline vary significantly among animal species and are influenced by the formulation, particularly conventional versus long-acting (LA) preparations. LA formulations are designed to maintain therapeutic plasma concentrations for extended periods (typically 72 hours or more), reducing administration frequency.[5]
Data Presentation: Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters of oxytetracycline in major veterinary species following intramuscular (IM) administration of long-acting formulations.
| Parameter | Cattle (Calves) | Sheep | Goats (Kilis) |
| Dose (mg/kg) | 20 | 20 | 20 |
| Cmax (µg/mL) | 5.27 - 6.21 | 6.1 - 74.8 | 8.72 |
| Tmax (hours) | 3.5 - 12 | 0.9 - 3.5 | 0.6 |
| t1/2β (hours) | 18.1 - 25.6 | 126 | 28.0 |
| AUC (µg·h/mL) | 168 - 253.9 | 209 - 2530 | 96.4 |
| Bioavailability (%) | ~51 - 95 | ~90 | ~83 |
| References | [6][7][8] | [8][9] | [8] |
Note: Values represent a range from different studies and can vary based on specific formulation, animal age, and health status. Cmax = Maximum plasma concentration; Tmax = Time to reach Cmax; t1/2β = Elimination half-life; AUC = Area under the curve.
Pharmacodynamics and Efficacy
The efficacy of oxytetracycline is primarily determined by the susceptibility of the target pathogen, measured as the Minimum Inhibitory Concentration (MIC). The pharmacodynamic (PD) index most predictive of efficacy for tetracyclines is the ratio of the area under the free-drug concentration-time curve to the MIC (fAUC/MIC). A target value of ≥24 hours is often cited for bacteriostatic effect.[10][11]
Data Presentation: In Vitro Susceptibility
The following table presents the MIC50 and MIC90 values for oxytetracycline against key bacterial pathogens in veterinary medicine. These values indicate the concentration required to inhibit the growth of 50% and 90% of isolates, respectively.
| Pathogen | Host | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Mannheimia haemolytica | Cattle | 2.0 - 4.0 | >4.0 | [12][13] |
| Pasteurella multocida | Cattle/Swine | 1.0 - 2.0 | >4.0 - 32.0 | [12][14] |
| Trueperella pyogenes | Cattle | 8.0 - 16.0 | >16.0 | [15][16] |
| Escherichia coli (uterine) | Cattle | >16.0 | >16.0 | [15][16] |
Note: Susceptibility can vary significantly by geographic region and historical antibiotic use. High MIC values often indicate widespread resistance.
Mechanisms of Bacterial Resistance
The extensive use of oxytetracycline has led to the emergence and spread of bacterial resistance, which primarily occurs through two major mechanisms: active efflux and ribosomal protection.[17]
-
Active Efflux: This is the most common resistance mechanism. Bacteria acquire genes (e.g., tetA, tetK) that code for membrane-associated efflux pump proteins. These pumps actively transport tetracycline molecules out of the bacterial cell, preventing the intracellular concentration from reaching a level sufficient to inhibit protein synthesis.
-
Ribosomal Protection: Bacteria can acquire genes (e.g., tetM, tetO) that produce cytoplasmic proteins known as Ribosomal Protection Proteins (RPPs).[17] These proteins are GTPases that bear a structural resemblance to elongation factor G (EF-G).[3][4] RPPs bind to the ribosome near the tetracycline binding site and, in a GTP-dependent manner, cause a conformational change that dislodges the bound oxytetracycline molecule, thereby restoring the ribosome's ability to synthesize proteins.[1][18]
Experimental Protocols
Protocol: Pharmacokinetic Study in Cattle
This protocol outlines a typical workflow for determining the pharmacokinetic profile of a long-acting oxytetracycline formulation in cattle.
-
Animal Selection: Select a cohort of healthy, age- and weight-matched cattle (e.g., n=6-8). Ensure animals are acclimatized and free of other medications.
-
Catheterization: Aseptically place an intravenous jugular catheter for stress-free blood sample collection.
-
Dosing: Administer a single dose of the long-acting oxytetracycline formulation (e.g., 20 mg/kg) via deep intramuscular injection in the neck. Record the exact time of administration.
-
Blood Sampling: Collect blood samples (e.g., 10 mL into heparinized tubes) at predetermined time points. A typical schedule includes: 0 (pre-dose), 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96, and 120 hours post-administration.[7]
-
Sample Processing: Immediately after collection, centrifuge blood samples (e.g., 1500 x g for 10 minutes) to separate plasma.[7] Harvest the plasma into labeled cryovials and store at -20°C or below until analysis.
-
Bioanalytical Method: Quantify oxytetracycline concentrations in plasma samples using a validated High-Performance Liquid Chromatography (HPLC) method (see Protocol 5.3).
-
Pharmacokinetic Analysis: Use non-compartmental or compartmental analysis software to calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) from the plasma concentration-time data.
Protocol: Broth Microdilution MIC Determination (CLSI VET01)
This protocol describes a standardized method for determining the Minimum Inhibitory Concentration (MIC) of oxytetracycline against veterinary pathogens, based on CLSI guidelines.[19][20]
-
Prepare Oxytetracycline Stock: Prepare a stock solution of oxytetracycline in a suitable solvent. Make serial twofold dilutions to create a range of concentrations (e.g., 64, 32, 16, 8, 4, 2, 1, 0.5, 0.25 µg/mL).
-
Inoculum Preparation: Culture the bacterial isolate to be tested on an appropriate agar (B569324) medium. Suspend colonies in saline or broth to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the test wells.
-
Plate Inoculation: Dispense the prepared oxytetracycline dilutions into a 96-well microtiter plate. Add the standardized bacterial inoculum to each well. Include a positive control well (bacteria, no drug) and a negative control well (broth, no bacteria).
-
Incubation: Incubate the microtiter plate under appropriate atmospheric and temperature conditions (e.g., 35-37°C for 18-24 hours) as specified for the test organism.
-
Reading Results: After incubation, visually inspect the plate for bacterial growth (turbidity). The MIC is the lowest concentration of oxytetracycline that completely inhibits visible growth of the organism.
Protocol: HPLC Analysis of Oxytetracycline Residues in Milk
This protocol outlines a method for the extraction and quantification of oxytetracycline residues from bovine milk samples.
-
Sample Preparation & Extraction:
-
Pipette 5 mL of milk into a centrifuge tube.[21]
-
Add 20 mL of a protein precipitation/extraction solution (e.g., 0.1 M Na₂EDTA-Mcllvaine buffer at pH 4.0).[21]
-
Vortex the mixture for 2 minutes, then sonicate for 5 minutes.[21]
-
Centrifuge at 4000 x g for 10 minutes.[21]
-
Collect the supernatant and filter it through a 0.45 µm syringe filter.
-
-
Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):
-
Condition an SPE cartridge (e.g., C18) according to the manufacturer's instructions.
-
Load the filtered supernatant onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the oxytetracycline from the cartridge using a suitable solvent (e.g., methanol (B129727) with oxalic acid).
-
-
HPLC Analysis:
-
Instrument: High-Performance Liquid Chromatograph with a Diode Array or UV Detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase: An isocratic mixture of aqueous oxalic acid (e.g., 0.01-0.03 M), acetonitrile, and methanol. A common ratio is 70:15:15 (v/v/v).[2][21]
-
Injection Volume: 20 µL.[21]
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of oxytetracycline at known concentrations.
-
Inject the prepared sample extract into the HPLC system.
-
Calculate the concentration of oxytetracycline in the sample by comparing its peak area to the calibration curve.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Occurrence of oxytetracycline residues in milk samples from Palakkad, Kerala, India - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Tetracycline Resistance by Ribosomal Protection Protein Tet(O) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tetracyclines Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. actascientific.com [actascientific.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Determination of pharmacokinetic-pharmacodynamic cutoff values of oxytetracycline in calves and adult cattle using population pharmacokinetic modeling [frontiersin.org]
- 11. Determination of pharmacokinetic-pharmacodynamic cutoff values of oxytetracycline in calves and adult cattle using population pharmacokinetic modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Differential susceptibility to tetracycline, oxytetracycline and doxycycline of the calf pathogens Mannheimia haemolytica and Pasteurella multocida in three growth media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antimicrobial resistance of Pasteurella multocida type B isolates associated with acute septicemia in pigs and cattle in Spain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Minimum inhibitory concentrations of some antimicrobial drugs against bacteria causing uterine infections in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. journals.asm.org [journals.asm.org]
- 18. pnas.org [pnas.org]
- 19. webstore.ansi.org [webstore.ansi.org]
- 20. wvdl.wisc.edu [wvdl.wisc.edu]
- 21. Determination of antibiotic residues in bovine milk by HPLC-DAD and assessment of human health risks in Northwestern Himalayan region, India - PMC [pmc.ncbi.nlm.nih.gov]
Biomycin (Oxytetracycline): A Technical Guide to its Antimicrobial Spectrum of Activity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Biomycin, the trade name for the broad-spectrum antibiotic oxytetracycline (B609801), is a member of the tetracycline (B611298) class of antimicrobial agents. First isolated from Streptomyces rimosus, oxytetracycline exhibits bacteriostatic activity against a wide range of Gram-positive and Gram-negative bacteria. Its primary mechanism of action involves the inhibition of bacterial protein synthesis. This technical guide provides an in-depth overview of this compound's antimicrobial spectrum, supported by quantitative data, detailed experimental protocols for susceptibility testing, and visualizations of its mechanism of action and relevant laboratory workflows.
Mechanism of Action
Oxytetracycline exerts its bacteriostatic effect by reversibly binding to the bacterial 30S ribosomal subunit.[1][2] This binding physically obstructs the docking of aminoacyl-tRNA to the acceptor (A) site of the mRNA-ribosome complex.[1] Consequently, the addition of new amino acids to the nascent peptide chain is halted, leading to an effective cessation of protein synthesis and the inhibition of bacterial growth and replication.[1] The selectivity of oxytetracycline for bacteria is attributed to the structural differences between bacterial (70S) and mammalian (80S) ribosomes.
Caption: Mechanism of Action of Oxytetracycline.
Antimicrobial Spectrum of Activity
This compound demonstrates activity against a diverse array of bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) data for oxytetracycline against several key Gram-positive and Gram-negative pathogens. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.
Table 1: In Vitro Activity of Oxytetracycline Against Gram-Positive Bacteria
| Organism | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus | 0.25 - >128 | 1 | 64 |
| Streptococcus pneumoniae | 0.06 - 64 | 0.5 | 16 |
| Enterococcus faecalis | 1 - >256 | 8 | 128 |
Table 2: In Vitro Activity of Oxytetracycline Against Gram-Negative Bacteria
| Organism | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Escherichia coli | 0.5 - >256 | 4 | 128 |
| Pseudomonas aeruginosa | 8 - >512 | 64 | 256 |
| Haemophilus influenzae | 0.25 - 32 | 1 | 8 |
Note: MIC values can vary based on geographical location, clinical setting, and the specific strains tested. The data presented is a synthesis from multiple sources for illustrative purposes.
Experimental Protocols
The following are standardized methods for determining the antimicrobial susceptibility of bacteria to oxytetracycline, based on Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution susceptibility test.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
Oxytetracycline stock solution
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile diluent (e.g., saline or broth)
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
Procedure:
-
Prepare Antibiotic Dilutions: Perform serial two-fold dilutions of oxytetracycline in MHB directly in the 96-well plate to achieve a range of final concentrations.
-
Prepare Inoculum: From a pure culture, prepare a bacterial suspension in a sterile diluent to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculate Plate: Further dilute the standardized inoculum in MHB and add to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of oxytetracycline at which there is no visible growth (turbidity) in the well.
Caption: Broth Microdilution Workflow.
Disk Diffusion (Kirby-Bauer) Method
This is a qualitative method to assess the susceptibility of bacteria to an antimicrobial agent.
Materials:
-
Mueller-Hinton Agar (B569324) (MHA) plates
-
Oxytetracycline-impregnated disks (30 µg)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Ruler or calipers
Procedure:
-
Prepare Inoculum: Prepare a bacterial suspension to match a 0.5 McFarland standard.
-
Inoculate Plate: Dip a sterile cotton swab into the inoculum and streak it evenly across the entire surface of an MHA plate to obtain confluent growth.
-
Apply Disks: Aseptically place an oxytetracycline disk onto the inoculated agar surface.
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
Reading Results: Measure the diameter of the zone of inhibition around the disk in millimeters. Interpret the result as Susceptible (S), Intermediate (I), or Resistant (R) based on CLSI or EUCAST guidelines.[3]
Caption: Disk Diffusion (Kirby-Bauer) Workflow.
Minimum Bactericidal Concentration (MBC) Determination
This assay determines the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[4][5]
Procedure:
-
Perform MIC Test: First, determine the MIC of oxytetracycline using the broth microdilution method as described above.
-
Subculture: From the wells showing no visible growth (the MIC well and more concentrated wells), transfer a standardized volume (e.g., 10-100 µL) to sterile, antibiotic-free agar plates.
-
Incubation: Incubate the agar plates at 35°C ± 2°C for 18-24 hours.
-
Reading Results: The MBC is the lowest concentration of oxytetracycline that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[6][7]
Quality Control
For accurate and reproducible susceptibility testing, the use of reference strains with known oxytetracycline MIC values is essential. According to CLSI and EUCAST guidelines, the following ATCC® strains are recommended for quality control.[8][9]
Table 3: Quality Control Strains for Oxytetracycline Susceptibility Testing
| QC Strain | Acceptable MIC Range (µg/mL) |
| Escherichia coli ATCC® 25922 | 0.5 - 2 |
| Staphylococcus aureus ATCC® 29213 | 0.12 - 1 |
| Enterococcus faecalis ATCC® 29212 | 8 - 32 |
| Streptococcus pneumoniae ATCC® 49619 | 0.06 - 0.5 |
| Pseudomonas aeruginosa ATCC® 27853 | 8 - 32 |
Conclusion
This compound (oxytetracycline) remains a significant broad-spectrum antibiotic with well-characterized in vitro activity against a wide range of bacterial pathogens. Its utility is underpinned by a clear mechanism of action and standardized methods for susceptibility testing. This guide provides foundational technical information for researchers and drug development professionals engaged in the study and application of this important antimicrobial agent. Continuous surveillance of antimicrobial susceptibility patterns is crucial to ensure its ongoing efficacy in clinical and veterinary settings.
References
- 1. microbe-investigations.com [microbe-investigations.com]
- 2. MIC EUCAST [mic.eucast.org]
- 3. researchgate.net [researchgate.net]
- 4. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 5. Determining MIC and MBC. [bio-protocol.org]
- 6. microchemlab.com [microchemlab.com]
- 7. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 8. CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 9. szu.gov.cz [szu.gov.cz]
Initial Efficacy of Oxytetracycline (Biomycin) in Veterinary Pathogens: A Technical Overview
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the initial efficacy studies of oxytetracycline (B609801), a broad-spectrum antibiotic marketed for veterinary use under various trade names, including Biomycin® 200. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the antibacterial effectiveness of oxytetracycline against key pathogens in cattle and swine. The following sections will detail the quantitative efficacy data from pivotal studies, outline the experimental protocols employed in these evaluations, and visualize the fundamental mechanism of action and experimental workflows.
Mechanism of Action
Oxytetracycline is a member of the tetracycline (B611298) class of antibiotics and exerts its bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria. It passively diffuses through porin channels in the bacterial membrane and reversibly binds to the 30S ribosomal subunit. This binding blocks the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, preventing the addition of amino acids to the growing peptide chain and thus halting protein synthesis. This disruption of essential protein production ultimately inhibits bacterial growth and replication.
The Evolving Therapeutic Landscape of Oxytetracycline: A Technical Guide Beyond Bacteriostasis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxytetracycline (B609801), a member of the tetracycline (B611298) class of antibiotics, has long been a cornerstone in the management of bacterial infections. However, a growing body of evidence illuminates its therapeutic potential far beyond its antimicrobial properties. This technical guide delves into the non-antibiotic mechanisms of oxytetracycline, exploring its anti-inflammatory, neuroprotective, anti-cancer, and matrix metalloproteinase (MMP) inhibitory activities. We provide a comprehensive overview of the current understanding of its molecular interactions, summarize key quantitative data from preclinical studies, and present detailed experimental protocols to facilitate further research and development in this promising area. Visualizations of key signaling pathways and experimental workflows are included to offer a clear and concise representation of the complex biological processes involved.
Introduction: Reimagining a Classic Antibiotic
First isolated from Streptomyces rimosus in the 1950s, oxytetracycline's primary mechanism of action as an antibiotic is the inhibition of protein synthesis in bacteria by binding to the 30S ribosomal subunit.[1] While its efficacy against a broad spectrum of bacteria is well-established, recent investigations have unveiled a portfolio of non-antibiotic activities that position oxytetracycline as a candidate for repositioning in various therapeutic areas.[2] These pleiotropic effects, including the modulation of inflammatory cascades, protection against neuronal damage, and inhibition of tumor growth and metastasis, are of significant interest to the drug development community. This guide aims to consolidate the current knowledge and provide a technical framework for the continued exploration of oxytetracycline's therapeutic potential.
Anti-Inflammatory Properties
Oxytetracycline has demonstrated significant anti-inflammatory effects, primarily through the suppression of key pro-inflammatory signaling pathways and the downregulation of inflammatory mediators.
Mechanism of Action: Inhibition of the NF-κB Pathway
A central mechanism underlying oxytetracycline's anti-inflammatory activity is its ability to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of the inflammatory response.[3] Oxytetracycline has been shown to prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[4] This action effectively blocks the translocation of NF-κB to the nucleus, thereby preventing the transcription of a wide array of pro-inflammatory genes.
Quantitative Data: Cytokine and Mucin Expression
The inhibitory effect of oxytetracycline on NF-κB activation translates to a quantifiable reduction in the expression of downstream inflammatory targets. Studies utilizing the human airway epithelial cell line NCI-H292 have provided key data in this area.
| Target Gene/Protein | Cell Line | Inducer | Oxytetracycline Concentration | Observed Effect | Reference |
| MUC5AC mRNA | NCI-H292 | TNF-α | 10 µg/mL | Significant Inhibition | [5] |
| MUC5AC Protein | NCI-H292 | TNF-α | 10 µg/mL | Significant Inhibition | [5] |
| IL-8 mRNA | NCI-H292 | TNF-α | 10 µg/mL | Significant Downregulation | [5] |
| IL-1β mRNA | NCI-H292 | TNF-α | 10 µg/mL | Significant Downregulation | [5] |
| IL-1β Protein | NCI-H292 | TNF-α | 10 µg/mL | Significant Decrease | [5] |
Experimental Protocols
-
Cell Line: Human airway epithelial cells (NCI-H292).
-
Culture Medium: RPMI 1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO₂.
-
Treatment:
-
Cells are grown to confluence and then serum-starved for 24 hours.
-
Pre-treat cells with varying concentrations of oxytetracycline (e.g., 1-50 µg/mL) for 1 hour.
-
Stimulate with Tumor Necrosis Factor-alpha (TNF-α) at a final concentration of 10 ng/mL for the desired time point (e.g., 8 hours for mRNA analysis, 24 hours for protein analysis).
-
-
RNA Extraction: Following treatment, total RNA is extracted from NCI-H292 cells using a suitable method (e.g., TRIzol reagent).
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase kit with oligo(dT) primers.
-
qRT-PCR: Perform real-time PCR using a SYBR Green-based master mix and primers specific for MUC5AC, IL-8, IL-1β, and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.
-
Sample Preparation: Collect cell culture supernatants after treatment.
-
ELISA Procedure:
-
Coat a 96-well plate with a capture antibody specific for MUC5AC or IL-1β overnight at 4°C.
-
Block the plate with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Add standards and samples to the wells and incubate for 2 hours at room temperature.
-
Add a biotinylated detection antibody and incubate for 1-2 hours at room temperature.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature.
-
Add a TMB substrate solution and incubate in the dark until a color develops.
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
-
Data Analysis: Measure the absorbance at 450 nm and calculate the protein concentration based on the standard curve.
Signaling Pathway Diagram
Caption: Oxytetracycline's anti-inflammatory mechanism via NF-κB pathway inhibition.
Neuroprotective Effects
Oxytetracycline has emerged as a promising neuroprotective agent, demonstrating the ability to shield neurons from various insults, including oxidative stress-induced cell death.
Mechanism of Action: Attenuation of Oxidative Damage
Studies have shown that oxytetracycline can protect dopaminergic neurons from iron-driven oxidative damage, a process implicated in the pathophysiology of Parkinson's disease.[5][6] The protective mechanism appears to involve the prevention of intracellular reactive oxygen species (ROS) accumulation and the stabilization of the mitochondrial membrane potential.[5][6]
Quantitative Data: Neuroprotection of Dopaminergic Neurons
| Parameter | Cell Type | Insult | Oxytetracycline EC₅₀ | Observed Effect | Reference |
| Neuroprotection | Mouse Midbrain Dopaminergic Neurons | Iron-Containing Medium | 0.25 µM | Efficient protection from degeneration | [1][5][6][7][8][9] |
Experimental Protocols
-
Cell Source: Ventral mesencephalic tissue from embryonic day 13.5 mice.
-
Culture Medium: Neurobasal medium supplemented with B27, L-glutamine, and penicillin/streptomycin.
-
Neurotoxicity Model: Expose cultures to an iron-containing medium to induce progressive, iron-driven oxidative damage and neuronal death.
-
Treatment: Treat cultures with a range of oxytetracycline concentrations to determine the dose-dependent neuroprotective effect.
-
Fixation: Fix cultures with 4% paraformaldehyde.
-
Permeabilization: Permeabilize cells with 0.2% Triton X-100.
-
Blocking: Block with 10% normal goat serum.
-
Primary Antibody: Incubate with an antibody against tyrosine hydroxylase (TH), a marker for dopaminergic neurons.
-
Secondary Antibody: Incubate with a fluorescently labeled secondary antibody.
-
Imaging and Analysis: Capture images using a fluorescence microscope and quantify the number of surviving TH-positive neurons.
Experimental Workflow Diagram
Caption: Experimental workflow for assessing oxytetracycline's neuroprotective effects.
Anti-Cancer Activity
Beyond its antimicrobial and anti-inflammatory roles, oxytetracycline has shown potential as an anti-cancer agent, particularly in combination with conventional chemotherapeutics.
Mechanism of Action: Synergistic Effects with Chemotherapy
Oxytetracycline has been shown to exhibit a synergistic effect with carboplatin (B1684641), a platinum-based chemotherapy drug, in inhibiting the growth of breast cancer cells.[10][11][12][13] The exact mechanism of this synergy is still under investigation but may involve the potentiation of carboplatin-induced apoptosis.
Quantitative Data: Synergistic Cytotoxicity
| Cell Line | Combination Therapy | Oxytetracycline Concentration | Carboplatin (IC₅₀) Concentration | Observed Effect | Reference |
| MCF-7 (Breast Cancer) | Oxytetracycline + Carboplatin | 13.94 µM (5% of IC₅₀) | 36.41 µM | Significant increase in cell death compared to carboplatin alone | [11][12][13] |
| MCF-7 (Breast Cancer) | Oxytetracycline + Carboplatin | 15.62 µM (10% of IC₅₀) | 36.41 µM | Significant increase in cell death compared to carboplatin alone | [11][12][13] |
Experimental Protocols
-
Cell Line: Human breast adenocarcinoma cell line (MCF-7).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and 1% penicillin/streptomycin.
-
Treatment:
-
Determine the IC₅₀ of carboplatin and oxytetracycline individually on MCF-7 cells.
-
Treat cells with carboplatin at its IC₅₀ concentration alone or in combination with different concentrations of oxytetracycline (e.g., 5% and 10% of its IC₅₀).
-
Incubate for a specified period (e.g., 72 hours).
-
-
Cell Harvesting: Detach cells from the culture plate using trypsin-EDTA.
-
Staining: Mix a small volume of the cell suspension with an equal volume of 0.4% trypan blue solution.
-
Counting: Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue-stained) cells under a microscope.
-
Calculation: Calculate the percentage of cell viability as: (Number of viable cells / Total number of cells) x 100.
Inhibition of Matrix Metalloproteinases (MMPs)
Tetracyclines, including oxytetracycline, are known inhibitors of MMPs, a family of enzymes involved in the degradation of the extracellular matrix. This inhibitory activity is independent of their antibiotic function and has implications for various pathological processes, including tumor invasion and tissue remodeling.
Mechanism of Action: Zinc Chelation
The primary mechanism by which tetracyclines inhibit MMPs is through the chelation of the zinc ion (Zn²⁺) located at the active site of the enzyme.[4] This interaction prevents the MMP from binding to its substrate and carrying out its proteolytic function.
Quantitative Data: Inhibition of MMP-1 mRNA Expression
| Cell Type | Oxytetracycline Concentration | Observed Effect | Reference |
| Equine Myofibroblasts | 12.5, 25, or 75 µg/mL | Dose-dependent decrease in MMP-1 mRNA expression | [9][14] |
Experimental Protocols
-
Sample Preparation: Collect conditioned media from cell cultures treated with or without oxytetracycline.
-
Electrophoresis: Run the samples on a non-reducing SDS-polyacrylamide gel co-polymerized with gelatin.
-
Renaturation: Wash the gel with a Triton X-100 solution to remove SDS and allow the MMPs to renature.
-
Incubation: Incubate the gel in a developing buffer containing calcium and zinc ions at 37°C to allow for gelatin degradation by active MMPs.
-
Staining: Stain the gel with Coomassie Brilliant Blue.
-
Analysis: Areas of MMP activity will appear as clear bands against a blue background, indicating gelatin degradation.
Conclusion and Future Directions
The therapeutic potential of oxytetracycline extends far beyond its established role as an antibiotic. Its demonstrated anti-inflammatory, neuroprotective, anti-cancer, and MMP-inhibitory properties open up new avenues for drug repositioning and development. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to further investigate and harness the multifaceted therapeutic capabilities of this versatile molecule. Future research should focus on elucidating the precise molecular targets of oxytetracycline in these non-antibiotic contexts, optimizing its therapeutic efficacy through medicinal chemistry approaches, and conducting well-designed clinical trials to validate its potential in new indications. The journey to fully unlock the therapeutic promise of oxytetracycline is ongoing, and it holds the potential to address significant unmet medical needs.
References
- 1. cn.aminer.org [cn.aminer.org]
- 2. benchchem.com [benchchem.com]
- 3. docs.abcam.com [docs.abcam.com]
- 4. benchchem.com [benchchem.com]
- 5. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gelatin Zymography to Quantify Levels of MMP-2 and MMP-9 in Complex Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Oxytetracycline and its Non-Antibiotic Derivative DOT Protect Midbrain Dopamine Neurons from Iron-Driven Oxidative Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. In vitro effects of oxytetracycline on matrix metalloproteinase-1 mRNA expression and on collagen gel contraction by cultured myofibroblasts obtained from the accessory ligament of foals - PubMed [pubmed.ncbi.nlm.nih.gov]
A Foundational Guide to Tetracycline-Class Antibiotics for Drug Development Professionals
Discovered in the 1940s, the tetracyclines are a class of broad-spectrum antibiotics that have been instrumental in treating a wide array of bacterial infections.[1][2] Their foundational research has paved the way for the development of subsequent generations of antibiotics and continues to be relevant in the ongoing battle against antimicrobial resistance. This technical guide provides an in-depth overview of the core scientific principles of tetracycline (B611298) antibiotics, tailored for researchers, scientists, and drug development professionals.
Core Chemical Structure
Tetracycline molecules are characterized by a linear, fused tetracyclic nucleus of naphthacene (B114907) carboxamide.[1][3] This core structure consists of four rings designated A, B, C, and D.[2] Variations in the functional groups attached to this nucleus, particularly at positions C5, C6, C7, and C9, give rise to the different tetracycline derivatives.[1][3] These modifications influence the antibiotics' pharmacological properties, such as their half-life and serum protein binding, without drastically altering their broad antibacterial activity.[1] The first-generation tetracyclines, like chlortetracycline and oxytetracycline, were discovered as natural products from Streptomyces bacteria.[2][3] Second and third-generation derivatives, such as doxycycline, minocycline, and tigecycline, are semi-synthetic or fully synthetic, developed to improve efficacy and overcome resistance.[1][4]
Mechanism of Action: Inhibiting Protein Synthesis
The primary mechanism of action for tetracycline antibiotics is the inhibition of bacterial protein synthesis.[1][2] They are bacteriostatic, meaning they inhibit the growth and reproduction of bacteria rather than killing them directly.[1][3] This is achieved by reversibly binding to the bacterial 30S ribosomal subunit.[1]
Specifically, tetracyclines bind to the 16S rRNA of the 30S subunit, sterically hindering the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[2][4] This prevents the addition of new amino acids to the growing peptide chain, effectively halting protein synthesis.[2] While this is the well-established primary mechanism, recent high-resolution cryo-electron microscopy studies suggest that some tetracyclines may also simultaneously target the nascent peptide exit tunnel (NPET) of the bacterial 70S ribosome.[5]
The selective toxicity of tetracyclines towards bacteria is due to a transport system present in bacterial cells that actively accumulates the antibiotic, a system that is absent in human cells.[1]
Spectrum of Activity
Tetracyclines are renowned for their broad spectrum of activity, which encompasses a wide range of microorganisms.[1][2] They are effective against many Gram-positive and Gram-negative bacteria, as well as atypical organisms such as Chlamydiae, Mycoplasmas, and Rickettsiae, and some protozoan parasites.[2]
Pharmacokinetic Properties
The pharmacokinetic profiles of tetracyclines have evolved through successive generations. Generally, they can be categorized into three groups based on their pharmacokinetic properties.[6][7] The newer generations exhibit improved absorption and are more lipophilic.[6]
| Pharmacokinetic Parameter | Group 1 (e.g., Tetracycline, Oxytetracycline) | Group 2 (e.g., Doxycycline, Minocycline) | Group 3 (e.g., Tigecycline) |
| Absorption | Reduced absorption, in the range of 25-60%.[6] | More completely absorbed, 3-5 times more lipophilic than Group 1.[6] | Administered intravenously only.[6][7] |
| Cmax (mg/L) | 1–5 mg/L, dependent on dose.[6] | Generally higher than Group 1 due to better absorption. | N/A (IV administration) |
| tmax (hours) | 2–4 hours.[6] | Similar to Group 1. | N/A (IV administration) |
| Half-life (hours) | Shorter half-lives. | Longer half-lives, allowing for less frequent dosing. | Approximately 36 hours. |
| Elimination | Primarily renal. | Primarily through feces. | Primarily biliary/fecal. |
Mechanisms of Bacterial Resistance
The clinical utility of tetracyclines has been challenged by the emergence of bacterial resistance.[8] The three primary mechanisms of resistance are:
-
Efflux Pumps: This is the most common mechanism, where bacteria acquire genes that code for membrane proteins that actively pump tetracycline out of the cell.[1][8] This prevents the antibiotic from reaching its ribosomal target in sufficient concentrations.[1]
-
Ribosomal Protection: Bacteria can acquire genes that produce proteins that protect the ribosome from the action of tetracycline.[8][9] These proteins can dislodge the bound tetracycline or alter the ribosome's conformation to allow protein synthesis to continue even in the presence of the antibiotic.[1]
-
Enzymatic Inactivation: This is a less common mechanism where enzymes produced by the bacteria modify the tetracycline molecule, rendering it inactive.[1][10]
These resistance genes are often located on mobile genetic elements like plasmids and transposons, facilitating their spread among different bacterial species.[8][10]
References
- 1. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]
- 2. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biomedres.us [biomedres.us]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. biorxiv.org [biorxiv.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Pharmacokinetics and pharmacodynamics of the tetracyclines including glycylcyclines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bacterial resistance to tetracycline: mechanisms, transfer, and clinical significance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tetracycline antibiotics and resistance mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
Preliminary Investigation of Biomycin (Chlortetracycline) Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the core properties of Biomycin, with a specific focus on its active ingredient, Chlortetracycline. As the first-discovered member of the tetracycline (B611298) class of antibiotics, Chlortetracycline has a long history of use in veterinary medicine.[1] This document outlines its primary mechanism of action, presents detailed experimental protocols for its characterization, and summarizes key quantitative data regarding its efficacy. The information is intended to serve as a foundational resource for researchers and professionals involved in drug development and antimicrobial studies.
Core Properties of Chlortetracycline
-
Chemical Class: Tetracycline antibiotic.[2]
-
Spectrum of Activity: Broad-spectrum, effective against a range of Gram-positive and Gram-negative bacteria.[3] This includes activity against bacteria such as Streptococcus pneumoniae, Staphylococcus aureus, Haemophilus influenzae, and Escherichia coli.[1]
-
Primary Function: Bacteriostatic, meaning it inhibits the growth and reproduction of bacterial cells.[3]
Mechanism of Action
Inhibition of Bacterial Protein Synthesis
The principal mechanism of action for Chlortetracycline is the inhibition of protein synthesis in bacteria.[2] This is achieved through the following steps:
-
Binding to the 30S Ribosomal Subunit: Chlortetracycline specifically binds to the 30S ribosomal subunit of the bacterial ribosome.[2][3]
-
Blocking of the A-Site: This binding occurs at the aminoacyl-tRNA (A-site), physically obstructing the attachment of charged tRNA molecules.[2][4]
-
Halting Polypeptide Chain Elongation: By preventing the addition of new amino acids to the growing polypeptide chain, protein synthesis is effectively halted.[1][2]
-
Bacteriostatic Effect: The inability to synthesize essential proteins leads to the cessation of bacterial growth and replication.[3]
Immunomodulatory Effects
Recent studies suggest that Chlortetracycline may also possess immunomodulatory properties. It has been hypothesized to interact with the NF-κB (nuclear factor-kappa B) signaling pathway, which is a key regulator of immune responses.[5] This interaction could potentially lead to immunosuppressive effects, though this mechanism is less characterized than its primary antibiotic function.[5]
Quantitative Data
The following tables summarize the available quantitative data on the efficacy of Chlortetracycline.
Table 1: Minimum Inhibitory Concentrations (MICs) of Chlortetracycline
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro.[6]
| Bacterial Strain | Temperature | MIC (µg/mL) | Reference |
| Mannheimia haemolytica (ATCC 55518) | 37°C | 0.25 | [7] |
| Mannheimia haemolytica (ATCC 55518) | 41°C | 0.06 | [7] |
| Mannheimia haemolytica (Clinical Isolate 1) | 37°C | 4.0 | [7] |
| Mannheimia haemolytica (Clinical Isolate 2) | 37°C | 4.0 | [7] |
| Haemophilus somnus (ATCC 700025) | 37°C | 0.5 | [7] |
| Haemophilus somnus (ATCC 700025) | 41°C | 0.12 | [7] |
| Haemophilus somnus (Clinical Isolate Hs-91) | 37°C | 0.5 | [7] |
| Haemophilus somnus (Clinical Isolate 2336) | 37°C | 2.0 | [7] |
Table 2: 50% Inhibitory Concentrations (IC50) of Chlortetracycline
The IC50 represents the concentration of a drug that is required for 50% inhibition of a biological process in vitro.
| Target | IC50 (µg/mL) | Notes | Reference |
| Chlamydophila psittaci | 0.807 | Calculated using a logistic regression model across 20 isolates. | [8] |
| Soil Bacterial Community | 112.2 - 776.2 | Expressed as log IC50 values of 2.05 to 2.89, converted for clarity. Toxicity varied with soil properties. | [9][10][11] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is a standard method for determining the MIC of an antimicrobial agent against a specific bacterial strain.[12][13]
Materials:
-
Chlortetracycline stock solution
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other suitable growth medium[14]
-
Bacterial inoculum standardized to a 0.5 McFarland turbidity, then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells[6]
-
Spectrophotometer or microplate reader[15]
Procedure:
-
Preparation of Antibiotic Dilutions: Create a serial two-fold dilution of Chlortetracycline in the wells of a 96-well plate using MHB. For instance, prepare concentrations ranging from 128 µg/mL to 0.25 µg/mL.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the antibiotic dilutions.
-
Controls: Include a positive control well (broth with inoculum, no antibiotic) to ensure bacterial growth and a negative control well (broth only) to check for sterility.
-
Incubation: Incubate the plate at 35 ± 1°C for 16-20 hours under appropriate atmospheric conditions.[6][13]
-
Reading Results: The MIC is determined as the lowest concentration of Chlortetracycline at which there is no visible growth (turbidity) in the well. This can be assessed visually or by measuring absorbance with a microplate reader.[15]
Assessment of Cytotoxicity using the MTT Assay
The MTT assay is a colorimetric method used to assess cell viability and, consequently, the cytotoxicity of a compound.[16][17]
Materials:
-
Human or animal cell line (e.g., human gingival fibroblasts, hepatocytes)[16][17]
-
Complete cell culture medium (e.g., DMEM with 10% fetal bovine serum)[16]
-
Chlortetracycline solutions at various concentrations
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO)
-
96-well tissue culture plates
-
ELISA plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 2x10^6 cells/well) and incubate for 24 hours to allow for attachment.[17]
-
Compound Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of Chlortetracycline. Include untreated cells as a control.[16]
-
Incubation: Incubate the cells with the compound for a set period (e.g., 24, 48, 72 hours).[16]
-
MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) precipitate.[17]
-
Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution using an ELISA plate reader at a wavelength of approximately 570-590 nm.[17]
-
Data Analysis: Cell viability is expressed as a percentage relative to the untreated control cells. The IC50 value can be calculated from the dose-response curve.
Conclusion
Chlortetracycline, the active component of this compound, remains a significant broad-spectrum antibiotic. Its primary mode of action is the well-defined inhibition of bacterial protein synthesis via binding to the 30S ribosomal subunit. The provided protocols for MIC determination and cytotoxicity assessment represent standard methodologies for further investigation of its antimicrobial properties. The quantitative data presented herein offer a baseline for comparative studies and further research into its efficacy against various bacterial pathogens.
References
- 1. youtube.com [youtube.com]
- 2. What is the mechanism of Chlortetracycline? [synapse.patsnap.com]
- 3. nbinno.com [nbinno.com]
- 4. Chlortetracycline - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Antibiotic Chlortetracycline Causes Transgenerational Immunosuppression via NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of sub-minimum inhibitory concentration antibiotic levels and temperature on growth kinetics and outer membrane protein expression in Mannheimia haemolytica and Haemophilus somnus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of the inhibitory concentration 50% (IC50) of four selected drugs (chlortetracycline, doxycycline, enrofloxacin and difloxacin) that reduce in vitro the multiplication of Chlamydophila psittaci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of Oxytetracycline and Chlortetracycline on Bacterial Community Growth in Agricultural Soils [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Effect of Oxytetracycline and Chlortetracycline on Bacterial Community Growth in Agricultural Soils [agris.fao.org]
- 12. researchgate.net [researchgate.net]
- 13. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. bmglabtech.com [bmglabtech.com]
- 16. Time- and concentration-dependent cytotoxicity of antibiotics used in endodontic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Oxytetracycline in Cell Culture: A Detailed Guide to Experimental Design
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Oxytetracycline (B609801), a broad-spectrum antibiotic of the tetracycline (B611298) class, serves a dual role in the cell culture laboratory. Beyond its conventional use to control microbial contamination, it is a key effector molecule in the widely utilized tetracycline-inducible (Tet-On/Tet-Off) gene expression systems. This document provides detailed application notes and protocols for the effective use of oxytetracycline in cell culture, with a focus on experimental design, data interpretation, and mitigation of potential off-target effects.
Mechanism of Action
Oxytetracycline's primary mechanism of action is the inhibition of protein synthesis. In bacteria, it binds to the 30S ribosomal subunit, effectively blocking the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site and halting peptide chain elongation.[1][2] This bacteriostatic action makes it effective against a wide range of Gram-positive and Gram-negative bacteria.[3]
In eukaryotic cells, the principle of controlled gene expression via the Tet-On and Tet-Off systems relies on the interaction of tetracycline derivatives with a modified bacterial Tet Repressor protein (TetR). In the Tet-Off system, the tetracycline-controlled transactivator (tTA), a fusion of TetR and a transcriptional activator domain (like VP16), binds to the tetracycline response element (TRE) in the promoter of a gene of interest, driving its expression. The addition of tetracycline or its analogs, such as doxycycline (B596269) or oxytetracycline, causes a conformational change in tTA, preventing it from binding to the TRE and thus shutting off gene expression.[4] Conversely, in the Tet-On system, a reverse tTA (rtTA) is used, which can only bind to the TRE and activate transcription in the presence of the tetracycline derivative.[2][4]
Applications in Cell Culture
Antibiotic for Contamination Control
Oxytetracycline can be used as a broad-spectrum antibiotic in cell culture to prevent or treat bacterial contamination.
Regulation of Gene Expression (Tet-On/Tet-Off Systems)
The tetracycline-inducible systems are powerful tools for the precise control of gene expression, allowing for temporal and dose-dependent induction or repression of a target gene. This is invaluable for studying the function of genes that may be toxic or otherwise interfere with normal cell physiology if constitutively expressed.[5][6] Doxycycline is a commonly used analog in these systems due to its high affinity and stability.[7]
Quantitative Data Summary
The following tables summarize key quantitative data for the use of oxytetracycline and its analog doxycycline in cell culture experiments.
Table 1: Recommended Working Concentrations
| Application | Compound | Cell Type | Concentration Range | Reference |
| Antibiotic | Oxytetracycline | Various | 5 - 12.5 µg/mL | [3] |
| Gene Induction (Tet-On/Off) | Doxycycline | Various Mammalian | 20 - 200 ng/mL | [8] |
| Gene Induction (Tet-On) | Doxycycline | ARPE-19 | 0 - 2000 ng/mL (optimization recommended) | [9] |
| Gene Induction (Tet-On) | Doxycycline | T-REx 293 | 100 ng/mL | [10] |
| Gene Induction (Trypanosomes) | Tetracycline | Trypanosoma brucei | 1 - 10 ng/mL (for toxic genes) up to 1 µg/mL | [8] |
Table 2: Cytotoxicity and Off-Target Effects
| Compound | Effect | Cell Type | Concentration | Reference |
| Doxycycline | Reduced Proliferation | Multiple Human Cell Lines | 1 µg/mL | [11] |
| Doxycycline | Cytotoxic Effects | MCF12A, 293T | 10 µg/mL | [11] |
| Oxytetracycline | Inhibition of Allogeneic Stimulation | Murine Splenic Lymphocytes | 100 µg/mL | [12] |
| Oxytetracycline | Inhibition of Cytotoxicity Induction | Thioglycollate-elicited PEM | 0.5 µg/mL | [12] |
| Oxytetracycline | Inhibition of Mitochondrial Protein Synthesis | Bovine Lymphocytes | 1 µg/mL | [13] |
| Oxytetracycline | Hemolysis of Human Red Blood Cells | Human Red Blood Cells | > 8 x 10⁻⁵ M (~36.8 µg/mL) | [14] |
| Oxytetracycline | DNA Damage and Apoptosis Induction | Human Peripheral Blood Mononuclear Cells | Not specified | [15] |
Experimental Protocols
Protocol for Establishing a Stable Tet-On Inducible Cell Line
This protocol outlines the key steps for generating a stable cell line with doxycycline-inducible expression of a gene of interest (GOI).
Workflow for Stable Tet-On Cell Line Generation
Caption: Workflow for generating a stable Tet-On inducible cell line.
Methodology:
-
Generation of a Stable Tet-Repressor (TetR) Expressing Cell Line:
-
Day 1: Seed 1 x 10⁶ target cells per 10-cm dish.[5]
-
Day 2: Transfect cells with a plasmid constitutively expressing the TetR (e.g., pcDNA6/TR) using a suitable transfection reagent.[16]
-
Day 3: Begin selection with an appropriate antibiotic (e.g., 5 µg/mL blasticidin for pcDNA6/TR).[5] The optimal antibiotic concentration should be determined beforehand with a kill curve for the parental cell line.
-
Days 4-14: Continue selection, replacing the medium with fresh selection medium every 2-3 days, until single colonies are visible.[5]
-
Picking and Expansion: Pick individual, well-isolated colonies and expand them in separate plates.
-
Screening: Screen the expanded clones for the highest level of TetR expression using Western blotting. High TetR expression is crucial for low basal expression of the GOI.[5]
-
-
Generation of the Double-Stable Inducible Cell Line:
-
Day 1: Seed the best TetR-expressing clone at 1 x 10⁶ cells per 10-cm dish in medium containing tetracycline-free serum.[5]
-
Day 2: Transfect the cells with the inducible expression vector containing your GOI under the control of a TRE promoter (e.g., pT-REx-DEST30).[5]
-
Day 3: Begin double selection with blasticidin and a second antibiotic corresponding to the resistance marker on the GOI plasmid (e.g., 500 µg/mL Zeocin).[5]
-
Continue Selection and Expansion: Follow the same procedure as for the single-stable cell line to select and expand double-resistant clones.
-
Screening for Inducible Expression: Screen the final clones by treating them with a range of doxycycline concentrations (e.g., 0, 50, 100, 250, 500, and 2000 ng/mL) for 24-48 hours and then assessing GOI expression by Western blot, qPCR, or a functional assay.[9]
-
Protocol for Doxycycline Dose-Response and Time-Course Experiment
Methodology:
-
Cell Seeding: Seed the stable Tet-On inducible cell line at a density that will not lead to over-confluence during the experiment.
-
Doxycycline Treatment (Dose-Response): 24 hours after seeding, replace the medium with fresh medium containing various concentrations of doxycycline (e.g., 0, 10, 50, 100, 200, 500, 1000 ng/mL).[2]
-
Incubation: Incubate the cells for a fixed period (e.g., 24 or 48 hours).
-
Analysis: Harvest the cells and analyze the expression of the GOI.
-
Doxycycline Treatment (Time-Course): Treat the cells with the optimal doxycycline concentration determined from the dose-response experiment.
-
Time Points: Harvest cells at various time points after induction (e.g., 0, 6, 12, 24, 48, 72 hours).
-
Analysis: Analyze the expression of the GOI at each time point.
Off-Target Effects and Signaling Pathway Modulation
While a powerful tool, it is crucial to be aware of the potential off-target effects of tetracyclines on mammalian cells, especially at higher concentrations. These effects can confound experimental results if not properly controlled for.
Known Off-Target Effects:
-
Mitochondrial Dysfunction: Tetracyclines can inhibit mitochondrial protein synthesis, leading to altered metabolism and reduced cell proliferation.[11]
-
Altered Gene Expression: Doxycycline has been shown to change the expression patterns of host cell genes.[11]
-
DNA Damage and Epigenetic Changes: Oxytetracycline has been reported to induce DNA damage and apoptosis.[15]
-
Immunomodulation: Oxytetracycline can have complex, concentration-dependent effects on immune cells, including inhibiting T-cell proliferation and macrophage function.[12][17]
Modulation of Signaling Pathways:
-
NF-κB Pathway: Oxytetracycline and its analogs have been shown to inhibit the NF-κB signaling pathway.[1][18] This is a critical pathway involved in inflammation, immunity, and cell survival. The inhibition can occur at multiple points, including the prevention of IκBα phosphorylation and degradation, and the subsequent nuclear translocation of NF-κB.[18]
NF-κB Signaling Pathway Inhibition by Oxytetracycline
References
- 1. Oxytetracycline attenuates allergic airway inflammation in mice via inhibition of the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Oxytetracycline: Applications, Mechanism of Action - Amerigo Scientific [amerigoscientific.com]
- 4. Tet-On Systems For Doxycycline-inducible Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Generation of Stable Human Cell Lines with Tetracycline-inducible (Tet-on) shRNA or cDNA Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. takarabio.com [takarabio.com]
- 8. researchgate.net [researchgate.net]
- 9. bio-protocol.org [bio-protocol.org]
- 10. Construction of doxycycline-inducible cell lines [bio-protocol.org]
- 11. Doxycycline Alters Metabolism and Proliferation of Human Cell Lines | PLOS One [journals.plos.org]
- 12. Oxytetracycline-mediated alteration of murine immunocompetence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Oxytetracycline inhibition of mitochondrial protein synthesis in bovine lymphocytes infected with Theileria parva or stimulated by mitogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scienceopen.com [scienceopen.com]
- 15. Oxytetracycline induces DNA damage and epigenetic changes: a possible risk for human and animal health? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inducible Protein Expression Using the T-REx System | Thermo Fisher Scientific - TW [thermofisher.com]
- 17. Effects of oxytetracycline on in vivo proliferation and differentiation of erythroid and lymphoid cells in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols: Using Biomycin as a Selection Agent in Molecular Biology
A Critical Evaluation of Biomycin for Use as a Selectable Marker
Extensive research into the application of "this compound" as a selection agent in molecular biology has revealed that this substance is not utilized for this purpose in standard laboratory protocols. The term "this compound" is most commonly associated with a veterinary antibiotic product containing chlortetracycline and is also a trade name for the macrolide antibiotic clarithromycin. Neither of these compounds are routinely employed for the selection of genetically modified cells in culture.
In the context of molecular biology, selection agents are crucial for identifying and isolating cells that have successfully incorporated a foreign gene of interest. This is typically achieved by co-transfecting the gene of interest with a selectable marker gene that confers resistance to a specific cytotoxic agent. The most widely used selection agents include antibiotics such as Puromycin, G418 (Geneticin), Hygromycin B, and Blasticidin S, for which corresponding resistance genes are readily available for inclusion in expression vectors.
Our comprehensive search for "this compound resistance gene," "using this compound for cell selection," and other related queries did not yield any established protocols or primary research articles supporting its use as a selection agent. The mechanism of action of chlortetracycline and clarithromycin, primarily targeting bacterial protein synthesis, does not lend itself to the typical eukaryotic selection strategies where a specific resistance gene product detoxifies the selection agent.
Based on the available scientific literature, "this compound" is not a recognized or validated selection agent for use in molecular biology research. Researchers seeking to establish stable cell lines or select for transfected cells should consider using well-established and validated selection agents for which reliable protocols and reagents are widely available. The use of an unverified compound like "this compound" for this purpose would be highly experimental and would require significant validation, including the identification or engineering of a specific resistance gene, which does not currently appear to exist.
Therefore, we are unable to provide detailed application notes, protocols, quantitative data tables, or diagrams for the use of this compound as a selection agent, as this application is not supported by current scientific knowledge. We advise researchers to consult resources on commonly used selection agents to identify the most suitable option for their experimental needs.
Application Note: Protocol for Preparing Chlortetracycline Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chlortetracycline is a broad-spectrum antibiotic, the first member of the tetracycline (B611298) class to be identified.[1][2] It functions by inhibiting protein synthesis in bacteria, binding to the 30S and sometimes 50S ribosomal subunits to prevent the attachment of aminoacyl-tRNA.[2][3][4] This mechanism makes it effective against a wide range of Gram-positive and Gram-negative bacteria, as well as other microorganisms.[4] In research and clinical settings, accurate and consistent preparation of Chlortetracycline stock solutions is crucial for obtaining reliable and reproducible experimental results.
This document provides a detailed protocol for the preparation, storage, and handling of Chlortetracycline hydrochloride (HCl) stock solutions.
Chemical Properties
Chlortetracycline is typically used in its hydrochloride salt form, which enhances its stability and solubility. It appears as a bright yellow crystalline powder.[2][3] It is known to be photosensitive and should be protected from light to prevent degradation.[2]
| Property | Value | Source(s) |
| Chemical Formula | C₂₂H₂₃ClN₂O₈ · HCl | [1][3] |
| Molecular Weight | 515.34 g/mol | [1][4] |
| CAS Number | 64-72-2 | [1][3] |
| Appearance | Yellow Crystalline Powder | [2][3] |
Solubility Data
The choice of solvent is critical for preparing a stable stock solution. Chlortetracycline HCl has varying solubility in common laboratory solvents. Use the following table to select an appropriate solvent for your desired concentration. For biological applications, ensure the final concentration of the organic solvent is not toxic to the cells.
| Solvent | Solubility | Notes | Source(s) |
| Water | ≥12.88 mg/mL | Requires gentle warming and sonication. 1g dissolves in ~75mL. | [1][2] |
| Methanol | ~17.4 mg/mL | Soluble at 28°C. | [3] |
| Ethanol | ~1.7 - 2.0 mg/mL | Generally low solubility. | [3][5] |
| DMSO | ~10 - 20 mg/mL | Fresh, anhydrous DMSO is recommended as absorbed moisture can reduce solubility. | [5][6] |
| PBS (pH 7.2) | ~0.25 mg/mL | Data for 4-epi-Chlortetracycline, an epimer. | [5] |
Experimental Protocol: Preparing a 10 mg/mL Stock Solution in DMSO
This protocol describes the preparation of a 10 mg/mL stock solution of Chlortetracycline HCl in DMSO.
4.1 Materials
-
Chlortetracycline Hydrochloride (powder form)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, light-protecting microcentrifuge tubes or vials (e.g., amber tubes)
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
4.2 Procedure
-
Preparation: Work in a clean environment (e.g., a laminar flow hood). Bring the Chlortetracycline HCl powder and DMSO to room temperature before opening to prevent condensation.
-
Weighing: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh the desired amount of Chlortetracycline HCl powder (e.g., 10 mg).
-
Solubilization: Add the appropriate volume of DMSO to the tube to achieve the target concentration. For 10 mg of powder, add 1 mL of DMSO.
-
Dissolving: Close the tube tightly and vortex the solution until the powder is completely dissolved. The solution should be clear and yellow. Gentle warming may be applied if necessary, but avoid excessive heat.
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, dispense the stock solution into single-use aliquots in sterile, light-protecting tubes.[7]
-
Storage: Store the aliquots immediately under the recommended conditions (see Section 5.0).
Note: If using water as the solvent, the final solution should be sterilized by passing it through a 0.22 µm filter before aliquoting and storage.[7] Do not autoclave tetracycline solutions.[8]
Workflow Diagram
Caption: Workflow for preparing Chlortetracycline HCl stock solution.
Storage and Stability
Proper storage is essential to maintain the potency of the Chlortetracycline stock solution.
| Form | Storage Temperature | Duration | Notes | Source(s) |
| Powder (Solid) | -20°C | ≥ 4 years | Keep dry and protected from light. | [1][5] |
| Stock in DMSO | -20°C | Up to 1 month | Store in sealed, light-protected aliquots. | [7] |
| Stock in DMSO | -80°C | Up to 6 months | Store in sealed, light-protected aliquots. | [7] |
| Aqueous Solution | 4°C | ≤ 1 day | Not recommended for long-term storage due to hydrolysis. | [5][9] |
Key Recommendations:
-
Avoid Light: Chlortetracycline is photosensitive; always use amber or foil-wrapped tubes and store them in the dark.[2][9]
-
Aliquot: Prepare single-use aliquots to minimize freeze-thaw cycles, which can degrade the antibiotic.[7]
-
Moisture: For solutions in DMSO, ensure the solvent is anhydrous and tubes are sealed tightly to prevent moisture absorption, which can reduce solubility and stability.[6][7]
References
- 1. apexbt.com [apexbt.com]
- 2. Chlortetracycline hydrochloride | 64-72-2 [chemicalbook.com]
- 3. Chlortetracycline Hydrochloride - LKT Labs [lktlabs.com]
- 4. Chlortetracycline hydrochloride | C22H24Cl2N2O8 | CID 54682468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. khimexpert.com [khimexpert.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Oxytetracycline Dosage in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of oxytetracycline (B609801) dosage and administration for in vivo animal studies. The information is intended to guide researchers in designing experiments for various applications, including pharmacokinetic analysis, infection models, and bone labeling studies.
Introduction
Oxytetracycline is a broad-spectrum bacteriostatic antibiotic belonging to the tetracycline (B611298) class.[1][2][3] It is widely utilized in veterinary medicine and as a research tool in animal models due to its efficacy against a range of Gram-positive and Gram-negative bacteria, as well as some intracellular organisms.[2][3] In research settings, beyond its antimicrobial properties, oxytetracycline is frequently employed as a fluorescent marker for bone labeling to study bone formation and dynamics.[4][5] The selection of an appropriate dosage, route of administration, and experimental protocol is critical for obtaining reliable and reproducible results while ensuring animal welfare.
Quantitative Data Summary
The following tables summarize oxytetracycline dosages used in various animal species for different research applications. It is crucial to note that optimal dosages can vary based on the animal's age, health status, the specific strain of the animal model, and the experimental objectives.
Table 1: Oxytetracycline Dosages for Therapeutic and Pharmacokinetic Studies
| Animal Species | Route of Administration | Dosage | Frequency | Duration | Application | Reference(s) |
| Mice | Intraperitoneal (IP) | 10 mg/kg | Single dose | - | Pharmacokinetics | [6] |
| Oral | 47.6 mg/kg | Single dose | - | Pharmacokinetics | [7] | |
| Rats | Intraperitoneal (IP) / Subcutaneous (SC) | 150 mg/kg (15 mg/100 g) | Once daily | 7 days | Infection control | [8] |
| Intramuscular (IM) | 41.5 mg/kg | Daily | Gestation days 7-18 | Teratogenicity study | [7] | |
| Dogs | Intravenous (IV) | 25 mg/kg | Once daily | 2 consecutive days | Bone labeling (nephrotoxicosis study) | [5] |
| Oral | 10, 50, or 100 mg/kg | Single or two doses 12h apart | - | Pharmacokinetics | [7] | |
| Cattle (Calves) | Oral | 1 g | Twice daily | 5 days | Therapeutic (high dose) | [9] |
| Oral | 100-200 µ g/day | Daily | 7 weeks | Sub-inhibitory (low dose) | [9] | |
| Intravenous (IV) | 5 mg/kg | Single dose | - | Pharmacokinetics | [1] | |
| Intramuscular (IM) | 20 mg/kg (long-acting) | Single dose | - | Pharmacokinetics in metritis | [10] | |
| Sheep | Intravenous (IV) | 20 mg/kg | Single dose | - | Pharmacokinetics | [11] |
| Intramuscular (IM) | 20 mg/kg | Single dose | - | Pharmacokinetics | [11] | |
| Intramuscular (IM) | 10 mg/kg or 20 mg/kg | Once daily for 4 days or two treatments 48h apart | - | Infection management | [12] | |
| Goats | Intravenous (IV) | 20 mg/kg | Single dose | - | Pharmacokinetics | [13] |
| Intramuscular (IM) | 20 mg/kg | Single dose | - | Pharmacokinetics | [13] | |
| Swine | Intramuscular (IM) | 9 mg/kg (long-acting) | Single dose | - | Treatment of bacterial pneumonia | [14] |
| Intramuscular (IM) | 6.6-11 mg/kg | q24h | Up to 4 days | Therapeutic | [2] |
Table 2: Oxytetracycline Dosages for Bone Labeling Studies
| Animal Species | Route of Administration | Dosage | Frequency & Interval | Application | Reference(s) |
| Rats | Injections (unspecified) | 3-24 mg/kg | Sequential injections at 24-72h intervals | Bone apposition rate measurement | [4] |
| Rats | Subcutaneous (SC) | 30 mg/kg or 60 mg/kg | Single or sequential doses at 3-day intervals | Fluorescence characteristics of tetracyclines | [15] |
| Dogs | Intravenous (IV) | 25 mg/kg | Once daily for 2 consecutive days | Bone labeling (note: induced nephrotoxicosis) | [5] |
Experimental Protocols
Pharmacokinetic Study in Mice
This protocol is based on the study by Lawal et al. (2020).[6]
Objective: To determine the pharmacokinetic profile of oxytetracycline.
Animals: BALB/c mice.
Materials:
-
Oxytetracycline hydrochloride
-
Sterile distilled water or phosphate-buffered saline (PBS)
-
Syringes and needles for administration
-
Blood collection tubes (e.g., heparinized tubes)
-
Centrifuge
-
Equipment for sample analysis (e.g., HPLC-UV)
Procedure:
-
Preparation of Dosing Solution: Prepare a stock solution of oxytetracycline in a suitable vehicle. For example, dissolve 10 mg of oxytetracycline in 1 ml of sterile distilled water to get a 10 mg/ml solution.[6]
-
Animal Dosing: Administer a single intraperitoneal (IP) injection of oxytetracycline at a dose of 10 mg/kg body weight.[6]
-
Blood Sampling: Collect blood samples at predetermined time points. For instance, at 0, 5, 10, 15, and 30 minutes, and 1, 2, 6, 24, and 48 hours post-administration.[6] Blood can be collected via methods such as cardiac puncture under anesthesia.[6]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.[6]
-
Sample Analysis: Quantify the concentration of oxytetracycline in the plasma samples using a validated analytical method like HPLC-UV.[6]
-
Pharmacokinetic Analysis: Analyze the plasma concentration-time data using appropriate pharmacokinetic models to determine parameters such as Cmax, Tmax, half-life, and area under the curve (AUC).
Bone Labeling Protocol in Rats
This protocol is a generalized procedure based on the principles described by Tam et al. and others.[4][15]
Objective: To label bone formation for histomorphometric analysis.
Animals: Growing rats.
Materials:
-
Oxytetracycline hydrochloride
-
Sterile saline for injection
-
Syringes and needles for administration
-
Tissue processing reagents for undecalcified bone sections
-
Fluorescence microscope
Procedure:
-
Preparation of Dosing Solution: Dissolve oxytetracycline in sterile saline to the desired concentration.
-
Sequential Labeling: Administer two or more injections of oxytetracycline at specified intervals to create distinct fluorescent labels in the bone. A common dosage range is 10-30 mg/kg administered subcutaneously or intraperitoneally.[4][15] The interval between injections is crucial and typically ranges from 24 to 72 hours.[4]
-
Tissue Collection: Euthanize the animals at a predetermined time after the last injection and collect the bones of interest (e.g., tibia, femur).
-
Histological Preparation: Process the bones for undecalcified sectioning. This involves fixation, dehydration, and embedding in a resin such as methyl methacrylate.
-
Microscopic Analysis: View the unstained bone sections under a fluorescence microscope. The oxytetracycline labels will appear as bright fluorescent lines.
-
Histomorphometric Measurement: Measure the distance between the fluorescent labels to calculate the mineral apposition rate, providing a dynamic measure of bone formation.
Visualization of Experimental Workflow
The following diagram illustrates a typical experimental workflow for an in vivo study involving oxytetracycline administration.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Oxytetracycline [Farm Animal] – OSU VMC Antimicrobial Use Guidelines [ohiostate.pressbooks.pub]
- 3. Tetracyclines Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 4. Tetracycline labeling of bone in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxytetracycline-induced nephrotoxicosis in dogs after intravenous administration for experimental bone labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of Free Oxytetracycline and Oxytetracycline Loaded Cockle Shell Calcium Carbonate-Based Nanoparticle in BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 699. Oxytetracycline (WHO Food Additives Series 27) [inchem.org]
- 8. A comparison of subcutaneous and intraperitoneal oxytetracycline injection methods for control of infectious disease in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dose-dependent impact of oxytetracycline on the veal calf microbiome and resistome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Pharmacokinetics of oxytetracycline after intramuscular administration with lidocaine in sheep, comparison with a conventional formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Pharmacokinetics of Conventional and Long-Acting Oxytetracycline Preparations in Kilis Goat - PMC [pmc.ncbi.nlm.nih.gov]
- 14. drugs.com [drugs.com]
- 15. Characterization of eight different tetracyclines: advances in fluorescence bone labeling - PMC [pmc.ncbi.nlm.nih.gov]
field application techniques for Kasugamycin on crops
Application Notes and Protocols for Kasugamycin (B1663007)
Introduction
Kasugamycin is an aminoglycoside antibiotic produced by the fermentation of Streptomyces kasugaensis.[1][2] It is a systemic bactericide and fungicide used to control a range of plant diseases on various crops.[3][4] Its primary mode of action is the inhibition of protein synthesis in pathogens by binding to the 30S ribosomal subunit, which interferes with the binding of aminoacyl-tRNA.[2][5][6] This mechanism is distinct from other common antibiotics like streptomycin (B1217042) and oxytetracycline, making it a valuable tool for resistance management.[7] Kasugamycin is noted for its low toxicity to humans, animals, and plants, and it is considered an environmentally friendly biopesticide.[5][8][9]
Spectrum of Activity
Kasugamycin is effective against a variety of bacterial and some fungal diseases. Its applications span across several types of crops:
-
Rice: Primarily used for the control of rice blast (Magnaporthe oryzae), including leaf, neck, and panicle blast.[3][5][10][11]
-
Pome Fruits (Apples and Pears): Effective against fire blight (Erwinia amylovora), especially in areas with streptomycin resistance.[1][7][12]
-
Vegetables (Tomato, Cucumber, Pepper, Cabbage): Controls bacterial diseases such as bacterial spot (Xanthomonas perforans), angular leaf spot, bacterial canker, and black rot.[4][5][10][13]
-
Fruit Trees (Citrus, Peach): Used to manage diseases like citrus canker and peach tree gum disease.[5][10]
Quantitative Data Summary
Table 1: Recommended Field Application Rates for Kasugamycin
| Crop | Target Disease | Formulation | Application Rate per Acre | Application Method | Timing and Remarks |
| Rice | Rice Blast | 3% SL | 400-600 ml | Foliar Spray | Apply at the early stage of disease. For neck blast, apply at the breaking stage and again at the full ear stage. Repeat every 7-10 days. Maximum 3 applications per season.[3][11] |
| Apples, Pears | Fire Blight | 2L Formulation | 64 fl. oz. in 100 gallons of water | Foliar Spray (Airblast) | Start at 20-30% bloom or when conditions favor disease. Repeat at 7-day intervals. Do not exceed 4 applications per year. Do not apply after petal fall.[1] |
| Tomato | Bacterial Spot, Early Blight | 3% SL | 400-500 ml | Foliar Spray | Apply preventively or at first sign of disease.[4] |
| Tomato | Bacterial Wilt | N/A | Diluted solution | Root Irrigation | Apply to the soil near the roots for effective control of root diseases.[5] |
| Cucumber | Angular Leaf Spot, Anthracnose | 3% SL | 400-500 ml | Foliar Spray | Apply at early stages of disease and repeat as necessary.[4] |
| Chilli | Bacterial Leaf Spot, Cercospora Leaf Spot | 3% SL | 400-500 ml | Foliar Spray | Apply at early stages of disease.[4] |
| Peach | Brown Spot Perforation | 20% WDG | 2000-3000 times dilution | Foliar Spray | Spray in the early stage of the disease.[10] |
| Citrus, Peach | Gum Disease, Scab | 4% WP | 5-8 times dilution | Direct Application | Scrape the diseased area and apply the paste, then wrap with plastic film.[10] |
Note: SL - Soluble Liquid, WDG - Water Dispersible Granules, WP - Wettable Powder. Always consult the product label for specific instructions and safety intervals.
Table 2: Summary of Kasugamycin Efficacy Studies
| Crop | Target Disease | Treatment | Efficacy Result | Reference |
| Pear & Apple | Blossom Blight | Two applications of kasugamycin (100 ppm) | Reduced relative incidence to 7% in pear and 23% in apple, compared to 30% and 53% with oxytetracycline.[14] | ResearchGate |
| Tomato | Bacterial Spot | Kasugamycin (Kasumin® 2L) in greenhouse trials | Reduced disease severity by up to 37.5% compared to a non-treated control.[13] | ASHS Journals |
| Tomato | Bacterial Spot | Kasugamycin alternated with copper sulfate (B86663) + mancozeb | 40% or better reduction in disease severity compared to the non-treated control.[13] | ASHS Journals |
| Rice | Leaf Blast | Biomycin (Kasugamycin 3% S.L.) at 2mL/L | Second most effective fungicide in reducing leaf blast severity and increasing grain yield, after Tricyclazole 75% WP.[15] | ResearchGate |
Experimental Protocols
Protocol 1: General Protocol for Foliar Spray Application
1. Objective: To apply Kasugamycin effectively as a foliar spray for the prevention and treatment of targeted plant diseases.
2. Materials:
- Kasugamycin formulation (e.g., 3% SL, 2L)
- Personal Protective Equipment (PPE): long-sleeved shirt, long pants, chemical-resistant gloves, shoes plus socks, protective eyewear, mask.[3][5]
- Calibrated sprayer (e.g., backpack sprayer, airblast sprayer)[1]
- Clean water
- Measuring cylinders
- (Optional) Surfactant/adjuvant[12]
- (Optional) pH meter and acidifying agent (e.g., citric acid)[16]
3. Methodology:
Protocol 2: Protocol for Root Irrigation Application
1. Objective: To apply Kasugamycin to the soil for systemic uptake by the roots to control soil-borne or systemic bacterial diseases like tomato bacterial wilt.[5]
2. Materials:
- Kasugamycin formulation
- PPE as described in Protocol 1.
- Irrigation system (drip irrigation) or watering cans.
- Clean water and measuring equipment.
3. Methodology:
Mandatory Visualizations
Caption: Workflow for Field Application of Kasugamycin.
Caption: Simplified Mode of Action of Kasugamycin.
References
- 1. ams.usda.gov [ams.usda.gov]
- 2. Kasugamycin - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Control Rice Leaf Blast Fungicide 6% Kasugamycin SC Apply Early Stage of Disease [biological-insecticide.com]
- 4. Kasu-B - Kasugamycin Fungicide, Systemic Bactericide & Fungicide [dhanuka.com]
- 5. The effects and usage of kasugamycin - Knowledge [plantgrowthhormones.com]
- 6. Kasugamycin - Wikipedia [en.wikipedia.org]
- 7. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 8. CN114014722A - Kasugamycin water-soluble fertilizer and preparation method thereof - Google Patents [patents.google.com]
- 9. jircas.go.jp [jircas.go.jp]
- 10. Biopesticide kasugamycin, master its use and skillfully prevent various crop diseases - Knowledge [plantgrowthhormones.com]
- 11. khethari.com [khethari.com]
- 12. Fire Blight Management in High Density Orchards – Wisconsin Fruit [fruit.wisc.edu]
- 13. hort [journals.ashs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Fire Blight of Apple and Pear | WSU Tree Fruit | Washington State University [treefruit.wsu.edu]
Application Notes and Protocols for Biomycin (Oxytetracycline) in Livestock Bacterial Infection Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive data and detailed protocols for the use of Biomycin (active ingredient: oxytetracycline) in research settings for treating bacterial infections in livestock. The information is intended to guide experimental design, execution, and data interpretation.
Mechanism of Action
Oxytetracycline (B609801) is a broad-spectrum bacteriostatic antibiotic belonging to the tetracycline (B611298) class. Its primary mechanism of action is the inhibition of protein synthesis in bacteria. By binding to the 30S ribosomal subunit, oxytetracycline blocks the attachment of aminoacyl-tRNA to the mRNA-ribosome complex[1]. This prevents the addition of amino acids to the growing peptide chain, thereby halting protein production and inhibiting bacterial growth and replication[1]. The selectivity of oxytetracycline for bacteria is due to the structural differences between bacterial (70S) and mammalian (80S) ribosomes[1].
In Vitro Efficacy Data
The in vitro efficacy of oxytetracycline is determined by its Minimum Inhibitory Concentration (MIC) against specific pathogens. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a microorganism in a dilution susceptibility test.
CLSI Clinical Breakpoints for Bovine Respiratory Disease (BRD) Pathogens
The Clinical and Laboratory Standards Institute (CLSI) provides standardized breakpoints for interpreting MIC results for key bacterial pathogens associated with BRD in cattle.
| Pathogen | Susceptible (S) | Intermediate (I) | Resistant (R) |
| Mannheimia haemolytica | ≤ 2 µg/mL | 4 µg/mL | ≥ 8 µg/mL |
| Pasteurella multocida | ≤ 2 µg/mL | 4 µg/mL | ≥ 8 µg/mL |
| Histophilus somni | ≤ 2 µg/mL | 4 µg/mL | ≥ 8 µg/mL |
Table 1: CLSI-approved MIC breakpoints for oxytetracycline against common bovine respiratory disease pathogens.[2][3]
MIC50 and MIC90 Values for Selected Livestock Pathogens
The following table summarizes the MIC50 and MIC90 values (the MIC required to inhibit 50% and 90% of isolates, respectively) for oxytetracycline against various livestock pathogens, as reported in surveillance studies.
| Pathogen | Host | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Mycoplasma bovis | Cattle | 8 | 32 |
| Trueperella pyogenes | Cattle | 16 | >64 |
| Mycoplasma gallisepticum | Poultry | 0.5 | 4 |
| Mycoplasma synoviae | Poultry | 0.5 | 1 |
Table 2: MIC50 and MIC90 values of oxytetracycline against selected livestock pathogens.
Pharmacokinetic Data in Cattle
Pharmacokinetic parameters are crucial for establishing effective dosing regimens. The following data is based on studies of long-acting oxytetracycline formulations administered intramuscularly to cattle at a dose of 20 mg/kg.
| Parameter | Value |
| Maximum Plasma Concentration (Cmax) | 6.21 ± 1.27 µg/mL |
| Time to Maximum Concentration (Tmax) | 4.05 ± 1.80 hours |
| Elimination Half-life (t1/2) | 21.83 - 24 hours |
| Area Under the Curve (AUC) | 253.93 ± 34.24 h*µg/mL |
Table 3: Pharmacokinetic parameters of a long-acting oxytetracycline formulation in cattle following a single intramuscular administration of 20 mg/kg.[4][5]
Experimental Protocols
Protocol for Antimicrobial Susceptibility Testing (AST) by Broth Microdilution
This protocol is based on CLSI guidelines for determining the MIC of oxytetracycline against veterinary pathogens.[3][6]
References
- 1. What is the mechanism of Oxytetracycline? [synapse.patsnap.com]
- 2. wvdl.wisc.edu [wvdl.wisc.edu]
- 3. Antimicrobial Susceptibility Testing of Bacteria of Veterinary Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxytetracycline Pharmacokinetics After Intramuscular Administration in Cows with Clinical Metritis Associated with Trueperella Pyogenes Infection [mdpi.com]
- 5. Comparison of the serum pharmacokinetics of a long acting and a conventional oxytetracycline injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. VET01 | Performance Standards for Antimicrobial Disk and Dilution Susceptibility Tests for Bacteria Isolated From Animals [clsi.org]
Chlortetracycline in Tetracycline-Inducible Expression Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of Chlortetracycline (CTC) as an inducing agent in tetracycline-inducible (Tet-inducible) gene expression systems. While doxycycline (B596269) (Dox) is the most commonly used and generally recommended inducer due to its high potency and stability, this document outlines the efficacy of Chlortetracycline for researchers who may be considering its use.[1] Protocols and comparative data are provided to guide experimental design and execution.
Introduction to Tetracycline-Inducible Systems
Tetracycline-inducible systems are powerful tools for the controlled expression of genes in eukaryotic cells.[2][3] These systems are based on the elements of the tetracycline (B611298) resistance operon found in E. coli.[2][4] The two most common configurations are the Tet-Off and Tet-On systems.[4]
-
Tet-Off System: A tetracycline-controlled transactivator (tTA) protein, a fusion of the Tet Repressor (TetR) and the VP16 activation domain, binds to the tetracycline response element (TRE) in the promoter of the target gene, driving its expression. In the presence of an inducer like tetracycline or its derivatives, tTA undergoes a conformational change and dissociates from the TRE, turning gene expression off.[2][4]
-
Tet-On System: This system utilizes a reverse tetracycline-controlled transactivator (rtTA) which binds to the TRE and activates gene expression only in the presence of an inducer.[2] This is the more commonly used system for inducible gene expression.
Doxycycline, a stable analog of tetracycline, is the preferred effector for both Tet-On and Tet-Off systems due to its high affinity for the transactivators and lower effective concentrations.[2][5]
Chlortetracycline as an Inducer
Chlortetracycline (Cl-tc) can also function as an inducer for both Tet-Off and Tet-On systems. However, comparative studies have shown that it is a less potent inducer than doxycycline.[1] This means that higher concentrations of Chlortetracycline are required to achieve the same level of gene expression as induced by doxycycline.
Quantitative Data: Comparison of Inducers
The following table summarizes the comparative induction characteristics of Chlortetracycline and Doxycycline in a HeLa cell line containing a stably integrated luciferase reporter gene under the control of a TRE promoter and expressing either the tTA (Tet-Off) or rtTA2S-M2 (Tet-On) transactivator.[1]
| Inducer | System | IC50 (ng/mL) - Tet-Off | EC50 (ng/mL) - Tet-On | Maximum Induction Level (relative to Dox) |
| Doxycycline (Dox) | Tet-Off | 0.8 | - | 100% |
| Tet-On | - | 19 | 100% | |
| Chlortetracycline (Cl-tc) | Tet-Off | 12 | - | ~90% |
| Tet-On | - | 130 | ~80% |
IC50 (Tet-Off): Concentration of the inducer required to reduce the expression of the reporter gene by 50%. EC50 (Tet-On): Concentration of the inducer required to achieve 50% of the maximal induction.
Data adapted from "Tetracycline Derivatives: Alternative Effectors for Tet Transregulators".[1]
Signaling Pathways and Experimental Workflow
Tet-On Signaling Pathway
The following diagram illustrates the mechanism of the Tet-On inducible expression system.
References
Application Notes and Protocols for Incorporating Oxytetracycline into Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxytetracycline (B609801) is a broad-spectrum antibiotic from the tetracycline (B611298) class, produced by Streptomyces rimosus.[1] In cell culture, its primary role extends beyond contamination control to serving as a critical effector molecule in tetracycline-inducible gene expression systems (Tet-On/Tet-Off).[2] These systems allow for the temporal and quantitative control of gene expression, making oxytetracycline an invaluable tool in functional genomics, drug discovery, and bio-manufacturing. This document provides detailed protocols for the preparation and application of oxytetracycline in cell culture, including its use in inducible systems and assessment of its cytotoxic effects.
Mechanism of Action
Oxytetracycline's primary mechanism of action is the inhibition of protein synthesis. It binds to the 30S ribosomal subunit in bacteria, which prevents the association of aminoacyl-tRNA with the ribosomal acceptor (A) site, thereby halting peptide chain elongation.[2] While highly selective for bacterial ribosomes, tetracyclines can also affect mitochondrial protein synthesis in mammalian cells due to the prokaryotic origins of mitochondria.[3] This can lead to off-target effects, including altered cellular metabolism and reduced proliferation, which should be considered in experimental design.[2]
Applications in Cell Culture
-
Tetracycline-Inducible Gene Expression: The most common application is the regulation of gene expression in Tet-On and Tet-Off systems. In the Tet-Off system, oxytetracycline binds to the tetracycline transactivator (tTA), preventing it from binding to the tetracycline response element (TRE) and thus turning off gene expression. Conversely, in the Tet-On system, oxytetracycline (or more commonly, its derivative doxycycline) binds to the reverse tetracycline transactivator (rtTA), enabling it to bind to the TRE and turn on gene expression.[2]
-
Antibiotic Selection: While less common for this purpose in eukaryotic cell culture compared to other antibiotics, it can be used as a selection agent.
-
Contamination Control: Its broad-spectrum activity against Gram-positive and Gram-negative bacteria is effective in preventing microbial contamination in cell cultures.[1]
Quantitative Data Summary
Recommended Working Concentrations
| Application | Oxytetracycline Concentration | Notes |
| General Antibiotic Use | 10 µg/mL | Effective for routine contamination control. |
| Tet-Off System (Gene Expression OFF) | 1 - 5 µg/mL | Titration is recommended to determine the optimal concentration for maximal repression and minimal cytotoxicity. |
| Tet-On System (Gene Expression ON) | 0.1 - 2 µg/mL | Doxycycline (B596269) is more commonly used and generally more potent in Tet-On systems. |
Cytotoxicity of Oxytetracycline in Mammalian Cell Lines
The cytotoxic effects of oxytetracycline are cell-line dependent and dose-dependent. The half-maximal inhibitory concentration (IC50) is a key parameter for determining the appropriate concentration range for experiments.
| Cell Line | IC50 (µg/mL) | Incubation Time | Reference |
| A549 (Human Lung Carcinoma) | 25.5 | 48 hours | [4] |
| MCF-7 (Human Breast Adenocarcinoma) | ~13.94 µM (~6.4 µg/mL) | 72 hours | [5] |
| HeLa (Human Cervical Adenocarcinoma) | No significant apoptosis observed up to 200 µg/mL | 48 hours | [4] |
Note: Data for other cell lines for oxytetracycline is limited. Related tetracyclines like doxycycline have shown IC50 values in the low µM range for various cancer cell lines.[6]
Experimental Protocols
Preparation of Oxytetracycline Stock Solutions
Oxytetracycline is light-sensitive, so all steps should be performed with protection from light (e.g., by wrapping containers in aluminum foil).
Protocol 5.1.1: Oxytetracycline Hydrochloride (Soluble in aqueous solutions)
-
Weighing: Accurately weigh the desired amount of oxytetracycline hydrochloride powder in a sterile container.
-
Dissolving: Reconstitute the powder in sterile distilled water or Phosphate-Buffered Saline (PBS) to a final concentration of 1-10 mg/mL. Vortex until fully dissolved.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protecting tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to one year.[7]
Protocol 5.1.2: Oxytetracycline Dihydrate (Insoluble in water)
-
Weighing: Accurately weigh the desired amount of oxytetracycline dihydrate powder in a sterile container.
-
Dissolving: Reconstitute the powder in a small volume of 1 M HCl to a concentration of 50 mg/mL.[1] Alternatively, for a more cell-friendly solvent, dissolve in dimethyl sulfoxide (B87167) (DMSO) to a concentration of 5-10 mg/mL.[8] Ensure complete dissolution.
-
Dilution (if using HCl): Further dilute the stock solution in sterile cell culture medium or PBS to the desired final concentration.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protecting tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes. Store at -20°C for up to one month or -80°C for up to six months.[9]
Protocol for Using Oxytetracycline in a Tet-Off Inducible System
This protocol outlines the general steps for repressing gene expression using oxytetracycline in a stably transfected Tet-Off cell line.
-
Cell Seeding: Plate the Tet-Off engineered cells at the desired density in complete culture medium. Allow the cells to adhere and enter logarithmic growth phase (typically 24 hours).
-
Preparation of Oxytetracycline Medium: Prepare fresh culture medium containing the desired final concentration of oxytetracycline (e.g., 1-5 µg/mL) from a sterile stock solution.
-
Induction (Repression): Aspirate the old medium from the cells and replace it with the oxytetracycline-containing medium.
-
Incubation: Incubate the cells for the desired period to achieve repression of the target gene. The time required for maximal repression can vary depending on the stability of the target protein and mRNA (typically 24-72 hours).
-
Analysis: Harvest the cells for downstream analysis (e.g., qRT-PCR for mRNA levels, Western blot for protein levels, or functional assays).
-
De-induction (Re-expression): To re-express the gene of interest, wash the cells twice with sterile PBS and replace the medium with fresh, oxytetracycline-free medium.
Protocol for Determining Oxytetracycline Cytotoxicity using an MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[10]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.[11] Incubate for 24 hours at 37°C and 5% CO2.
-
Treatment: Prepare serial dilutions of oxytetracycline in complete medium at 2x the final desired concentrations. Remove the medium from the wells and add 100 µL of the oxytetracycline dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., water or DMSO, as the highest oxytetracycline concentration) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Addition of MTT Reagent: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[10][11] Incubate for 1.5-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[10][11]
-
Solubilization of Formazan: Carefully remove the medium containing the MTT reagent. Add 100-130 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well.[10][11]
-
Absorbance Measurement: Incubate the plate for 15 minutes to 4 hours with shaking to ensure complete solubilization of the formazan crystals.[10][11] Measure the absorbance at 490-570 nm using a microplate reader.[10][11]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the oxytetracycline concentration to determine the IC50 value.
Visualizations
Experimental Workflows
Caption: General experimental workflows for oxytetracycline preparation and use.
Signaling Pathways
References
- 1. goldbio.com [goldbio.com]
- 2. Doxycycline Alters Metabolism and Proliferation of Human Cell Lines | PLOS One [journals.plos.org]
- 3. Effects of oxytetracycline on in vivo proliferation and differentiation of erythroid and lymphoid cells in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective killing effect of oxytetracycline, propafenone and metamizole on A549 or Hela cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Proteomic Footprinting of Drug-Treated Cancer Cells as a Measure of Cellular Vaccine Efficacy for the Prevention of Cancer Recurrence - PMC [pmc.ncbi.nlm.nih.gov]
Best Practices for Applying Kasugamycin to Prevent Fungal Growth: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kasugamycin (B1663007) is an aminoglycoside antibiotic produced by the bacterium Streptomyces kasugaensis.[1] It is a potent inhibitor of protein synthesis in both bacteria and fungi, making it an effective agent for preventing and controlling microbial growth.[1][2] Unlike many other antibiotics, Kasugamycin has not been used in human or veterinary medicine, which reduces the risk of cross-resistance with clinically important antibiotics.[1] This document provides detailed application notes and protocols for the use of Kasugamycin as a fungal growth inhibitor in a research and drug development context.
Mechanism of Action
Kasugamycin exerts its antifungal activity by inhibiting protein synthesis at the initiation stage.[3][4] It specifically binds to the 30S subunit of the fungal ribosome, within the mRNA channel.[5][6] This binding interferes with the proper positioning of the initiator tRNA (fMet-tRNA) in the P-site of the ribosome, thereby preventing the formation of the translation initiation complex and halting protein synthesis.[5][7] The binding site is located between the universally conserved G926 and A794 nucleotides in the 16S ribosomal RNA.[5]
Spectrum of Activity and Efficacy
Kasugamycin is particularly effective against the fungus Pyricularia oryzae, the causative agent of rice blast disease.[8][9] It also exhibits activity against other phytopathogenic fungi. The efficacy of Kasugamycin can be influenced by pH, with greater inhibitory effects against P. oryzae observed in acidic conditions (pH 5).[8]
Table 1: In Vitro Efficacy of Kasugamycin Against Various Fungi
| Fungal Species | Efficacy Measure | Concentration (µg/mL) | Reference |
| Pyricularia oryzae (Sensitive Strain) | MIC | < 20 | [10] |
| Pyricularia oryzae (Resistant Strain) | MIC | > 200 | [10] |
| Pyricularia oryzae | Mycelial Growth Inhibition | Recommended concentration resulted in 85.55% inhibition | [11] |
| Cladosporium fulvum | Effective against | Not specified | [1][12] |
| Botrytis cinerea | Effective against | Not specified | [13][14][15][16] |
| Fusarium oxysporum | Effective against | Not specified | [17][18][19] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution for Filamentous Fungi
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines and is suitable for determining the MIC of Kasugamycin against filamentous fungi.[20][21][22][23]
Materials:
-
Kasugamycin hydrochloride
-
Sterile distilled water or appropriate solvent
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS
-
Sterile 96-well microtiter plates
-
Fungal isolate to be tested
-
Potato Dextrose Agar (B569324) (PDA) or other suitable growth medium for the fungus
-
Sterile saline (0.85%) containing 0.05% Tween 20
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Kasugamycin Stock Solution:
-
Prepare a stock solution of Kasugamycin hydrochloride in sterile distilled water at a concentration of 1.6 mg/mL.
-
Sterilize the stock solution by filtration through a 0.22 µm filter.
-
-
Preparation of Fungal Inoculum:
-
Culture the fungal isolate on PDA at an appropriate temperature until sporulation is observed.
-
Harvest conidia by gently scraping the surface of the agar with a sterile loop after adding a small amount of sterile saline with Tween 20.
-
Transfer the suspension to a sterile tube.
-
Allow heavy particles to settle for 3-5 minutes.
-
Adjust the conidial suspension to a concentration of 0.4 x 104 to 5 x 104 CFU/mL using a spectrophotometer (typically 80-82% transmittance at 530 nm) and a hemocytometer for verification. This will be the working inoculum.
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of RPMI-1640 medium to wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the Kasugamycin stock solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as a growth control (no drug).
-
Well 12 will serve as a sterility control (no inoculum).
-
-
Inoculation and Incubation:
-
Add 100 µL of the working fungal inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
Seal the plate and incubate at the optimal temperature for the fungus (e.g., 28-35°C) for 48-72 hours, or until sufficient growth is observed in the growth control well.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of Kasugamycin at which there is a complete inhibition of visible growth as observed by the naked eye.
-
Best Practices and Considerations
-
pH: The activity of Kasugamycin against certain fungi is pH-dependent.[8] For optimal and consistent results, it is crucial to use a buffered medium such as RPMI-1640 with MOPS.
-
Solubility: Kasugamycin hydrochloride is soluble in water.[8]
-
Stability: Kasugamycin is relatively stable in acidic to neutral solutions but degrades in alkaline conditions.[8] Stock solutions should be freshly prepared or stored appropriately.
-
Resistance: Fungal resistance to Kasugamycin can develop.[24] It is advisable to use appropriate concentrations and consider combination therapies if resistance is a concern.
-
Quality Control: Include appropriate quality control strains in each experiment to ensure the validity of the results.
Resistance Mechanisms
Fungal resistance to Kasugamycin can arise through several mechanisms:
-
Target Site Modification: Mutations in the 16S ribosomal RNA, specifically at the Kasugamycin binding site (e.g., nucleotides A794 and G926), can reduce the affinity of the drug for the ribosome.[5]
-
Reduced Permeability: Alterations in the fungal cell wall or membrane can limit the uptake of Kasugamycin.
-
Enzymatic Inactivation: While more common in bacteria, the potential for enzymatic modification and inactivation of Kasugamycin by fungal enzymes should be considered.
Conclusion
Kasugamycin is a valuable tool for researchers and drug development professionals for the control of fungal growth. Its specific mode of action and distinct profile from clinical antibiotics make it a useful agent for in vitro studies. By following standardized protocols and considering the factors that can influence its activity, reliable and reproducible results can be achieved.
References
- 1. ams.usda.gov [ams.usda.gov]
- 2. Rice / vegetables / fruit Pesticides Insecticide kasugamycin fungicide_Greenriver Industry Co., Ltd [greenrivercn.com]
- 3. Inhibition by kasugamycin of protein synthesis in Piricularia oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Structural analysis of kasugamycin inhibition of translation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Discovery of Kasugamycin as a Potent Inhibitor of Glycoside Hydrolase Family 18 Chitinases [frontiersin.org]
- 7. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kasugamycin - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Phytopathology 1978 | Ascospore Analysis of Kasugamycin Resistance in the Perfect Stage of Pyricularia oryzae [apsnet.org]
- 10. apsnet.org [apsnet.org]
- 11. researchgate.net [researchgate.net]
- 12. Kasugamycin [sitem.herts.ac.uk]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Multidrug resistance of Botrytis cinerea associated with its adaptation to plant secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Multiple and multidrug resistance in Botrytis cinerea: molecular mechanisms of MLR/MDR strains in Greece and effects of co-existence of different resistance mechanisms on fungicide sensitivity [frontiersin.org]
- 17. Inhibitory effects of antimicrobial agents against Fusarium species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Antifungal Susceptibility Testing of Fusarium: A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 20. njccwei.com [njccwei.com]
- 21. webstore.ansi.org [webstore.ansi.org]
- 22. webstore.ansi.org [webstore.ansi.org]
- 23. intertekinform.com [intertekinform.com]
- 24. jircas.go.jp [jircas.go.jp]
Application Notes and Protocols: A Research Model for Evaluating Chlortetracycline Efficacy
Introduction
Chlortetracycline (CTC) was the first tetracycline (B611298) antibiotic discovered, identified from the bacterium Streptomyces aureofaciens in the 1940s.[1][2] It is a broad-spectrum antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[3][4] CTC is utilized in human and veterinary medicine for treating bacterial infections and is also used as a feed additive to promote growth in livestock.[2][5] The primary mechanism of action for Chlortetracycline and other tetracyclines is the inhibition of bacterial protein synthesis.[1][4][6] This document provides a comprehensive research model, including detailed protocols and data presentation guidelines, for researchers, scientists, and drug development professionals to accurately assess the in vitro efficacy of Chlortetracycline.
Mechanism of Action
Chlortetracycline's efficacy stems from its ability to disrupt essential cellular processes in bacteria. The primary and most well-understood mechanism is the inhibition of protein synthesis, which ultimately halts bacterial growth and replication.[3]
1.1 Primary Mechanism: Inhibition of Protein Synthesis
Chlortetracycline is a bacteriostatic agent that targets the bacterial ribosome.[3] It specifically binds to the 30S ribosomal subunit, which is the smaller of the two ribosomal subunits.[1][4] This binding occurs at the aminoacyl-tRNA acceptor site (A-site) and physically blocks the attachment of aminoacyl-tRNA molecules.[1][6] By preventing the binding of new aminoacyl-tRNAs, Chlortetracycline effectively halts the elongation of the polypeptide chain, thereby inhibiting protein synthesis.[4][5] Without the ability to produce necessary proteins, the bacteria cannot grow or multiply.[4]
1.2 Other Potential Signaling Pathways
Recent research suggests that tetracycline-class antibiotics, including Chlortetracycline, may have effects beyond protein synthesis inhibition. Some studies have indicated that these antibiotics can modulate the NF-κB (nuclear factor-κB) signaling pathway, which plays a critical role in immune and inflammatory responses.[7][8] This interaction could contribute to the overall therapeutic or toxicological profile of the drug.
Overall Experimental Workflow for Efficacy Assessment
A systematic approach is required to determine the efficacy of Chlortetracycline. The workflow begins with the selection of appropriate bacterial strains and culminates in the determination of key efficacy parameters: the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for determining the MIC and MBC of Chlortetracycline.
3.1 Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9] The broth microdilution method is a standard, high-throughput technique for determining MIC values.[10][11]
Materials:
-
Chlortetracycline hydrochloride powder
-
Appropriate solvent (e.g., sterile deionized water or as specified by the manufacturer)
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB)[12]
-
Bacterial strains of interest (e.g., E. coli, S. aureus)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35-37°C)[10]
-
Micropipettes and sterile tips
Procedure:
-
Prepare CTC Stock Solution: Accurately weigh Chlortetracycline powder and dissolve it in the appropriate solvent to create a high-concentration stock solution (e.g., 10,000 mg/L).[9] Filter-sterilize the stock solution.
-
Prepare Inoculum: a. From a fresh agar (B569324) plate (18-24 hours growth), select 4-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline or MHB. c. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.[11] d. Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[11]
-
Prepare Microtiter Plate: a. Add 100 µL of sterile MHB to wells in columns 2 through 12 of a 96-well plate. b. Prepare a working solution of CTC at twice the highest desired final concentration. Add 200 µL of this solution to the wells in column 1. c. Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly, then transferring 100 µL from column 2 to column 3, and so on, until column 10. Discard 100 µL from column 10. d. Column 11 will serve as the growth control (no antibiotic). e. Column 12 will serve as the sterility control (no bacteria).
-
Inoculation: Add 100 µL of the diluted bacterial inoculum (from step 2d) to wells in columns 1 through 11. Do not add bacteria to column 12. This brings the final volume in each well to 200 µL and dilutes the antibiotic to the final test concentrations.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.[11]
-
Interpretation: The MIC is the lowest concentration of Chlortetracycline at which there is no visible turbidity (growth) in the well.[13]
3.2 Protocol: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[14][15] This test is performed as a follow-up to the MIC test.
Materials:
-
MIC plate from the previous protocol
-
Sterile antibiotic-free agar plates (e.g., Mueller-Hinton Agar)
-
Micropipette and sterile tips
-
Incubator (35-37°C)
Procedure:
-
Subculturing: Following the MIC reading, select the wells showing no visible growth (the MIC well and all wells with higher concentrations).
-
Mix the contents of each selected well thoroughly.
-
Using a micropipette, transfer a fixed volume (e.g., 10-100 µL) from each clear well and spot-inoculate it onto a labeled section of an antibiotic-free agar plate.[11]
-
Also, plate a sample from the growth control well (after appropriate dilution) to confirm the initial inoculum count.
-
Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.
-
Interpretation: After incubation, count the number of colonies (CFU) on each spot. The MBC is the lowest concentration of Chlortetracycline that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[15][16]
References
- 1. What is the mechanism of Chlortetracycline? [synapse.patsnap.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. nbinno.com [nbinno.com]
- 4. What is Chlortetracycline used for? [synapse.patsnap.com]
- 5. youtube.com [youtube.com]
- 6. Chlortetracycline - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Antibiotic Chlortetracycline Causes Transgenerational Immunosuppression via NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 10. microbe-investigations.com [microbe-investigations.com]
- 11. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. apec.org [apec.org]
- 14. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 15. microchemlab.com [microchemlab.com]
- 16. microbe-investigations.com [microbe-investigations.com]
Application Notes and Protocols for Oxytetracycline Treatment in Laboratory Animals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxytetracycline (B609801) is a broad-spectrum bacteriostatic antibiotic belonging to the tetracycline (B611298) class.[1] It is widely utilized in veterinary medicine to treat a variety of bacterial infections. In a laboratory setting, oxytetracycline is a valuable tool for managing clinical disease in animal colonies and for specific experimental purposes, such as in gene expression systems like the Tet-On/Tet-Off systems.[2] Its primary mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the ribosome.[2][3][4] While effective, its use in laboratory animals, particularly rodents and rabbits, requires careful consideration of species-specific sensitivities and potential side effects.
Data Presentation: Dosage and Administration
The following tables provide a summary of recommended oxytetracycline dosages for various laboratory animal species and routes of administration. It is crucial to consult with a veterinarian for specific dosage calculations based on the animal's health status and the nature of the infection.
Table 1: Oxytetracycline Dosage for Mice and Rats
| Species | Route of Administration | Dosage (mg/kg) | Frequency | Notes |
| Mouse | Oral (gavage) | 47.6 | Once daily | Based on pharmacokinetic studies. High doses (1325-2100 mg/kg/day) have been used in toxicity studies but are not recommended for therapeutic use.[5] |
| Intramuscular (IM) | 15 - 30[6] | Once daily for 42 days | Long-term administration at higher doses may have adverse effects.[6] | |
| Intraperitoneal (IP) | 20 - 100[4] | Once daily for 14 days | Used in toxicity studies.[4] | |
| Rat | Oral (gavage) | 1200 - 1500[5] | Once daily | High doses used in developmental toxicity studies; therapeutic doses are generally lower.[5] |
| Intramuscular (IM) / Subcutaneous (SC) | 10 - 20 | Once daily | Injectable forms can cause pain and swelling at the injection site.[7] | |
| Medicated Water | Varies | Continuous | Not the preferred method due to variable water intake and drug stability. If used, remove other sources of hydration.[1] |
Table 2: Oxytetracycline Dosage for Rabbits and Guinea Pigs
| Species | Route of Administration | Dosage (mg/kg) | Frequency | Notes |
| Rabbit | Oral | 10 - 20[8] | Once daily | |
| Intramuscular (IM) / Subcutaneous (SC) | 10 - 20[8] | Once daily | ||
| Medicated Water | 1 mg/ml[2] | Continuous | Ensure adequate water consumption. | |
| Guinea Pig | Oral | 10 - 20[9] | Thrice daily | High risk. Can cause fatal enterotoxemia. Use with extreme caution and under veterinary supervision.[10][11] Doxycycline is often a safer alternative.[12] |
| Intramuscular (IM) | 5 - 50[9] | Once daily | High risk. As with oral administration, there is a significant risk of adverse gastrointestinal effects.[10][11] |
Experimental Protocols
Protocol 1: Preparation of Injectable Oxytetracycline Solution
This protocol describes the preparation of an oxytetracycline solution for injection from a powdered form.
Materials:
-
Oxytetracycline hydrochloride powder
-
Sterile water for injection or sterile saline
-
Sterile vials
-
Syringes and needles
-
pH meter and pH adjusting solutions (e.g., sterile sodium hydroxide (B78521) or hydrochloric acid) if necessary
-
Laminar flow hood or other aseptic environment
Procedure:
-
In an aseptic environment, calculate the required amount of oxytetracycline powder and sterile diluent to achieve the desired concentration (e.g., 50 mg/mL or 100 mg/mL).[1]
-
Add the sterile diluent to the sterile vial containing the oxytetracycline powder.
-
Gently agitate the vial until the powder is completely dissolved. Heating may be required for some formulations, but should be done cautiously to avoid degradation.[13]
-
If necessary, measure the pH of the solution and adjust it to a physiologically compatible range (typically around pH 8.0-9.0 for some veterinary formulations) using sterile pH adjusting solutions.[13]
-
Filter the final solution through a 0.22 µm sterile filter into a new sterile vial.
-
Label the vial with the drug name, concentration, preparation date, and expiration date. Store as recommended, typically at room temperature and protected from light.[14]
Protocol 2: Administration of Oxytetracycline by Oral Gavage (Mice and Rats)
This protocol outlines the procedure for administering a precise oral dose of oxytetracycline.
Materials:
-
Prepared oxytetracycline solution
-
Appropriately sized gavage needle (flexible or rigid with a ball tip)
-
Syringe
-
Animal scale
Procedure:
-
Weigh the animal to determine the correct dosage volume. The maximum recommended volume for oral gavage in mice is 10 ml/kg, and for rats is 10-20 ml/kg.[15]
-
Measure the correct length for gavage needle insertion by holding the needle alongside the animal, with the tip at the mouth and the end at the last rib. Mark the needle at the level of the animal's nose.[15]
-
Draw the calculated volume of oxytetracycline solution into the syringe and attach the gavage needle.
-
Gently restrain the animal, holding it in an upright position. For mice, scruff the back of the neck to immobilize the head. For rats, hold the animal near the thoracic region and support the lower body.[15]
-
Slightly extend the animal's head back to create a straight line from the mouth to the esophagus.
-
Insert the gavage needle into the diastema (the gap behind the incisors) and gently advance it along the roof of the mouth towards the esophagus. The animal should swallow as the tube passes.[15]
-
If any resistance is met, do not force the needle. Withdraw and re-insert.
-
Once the needle is inserted to the pre-measured depth, slowly administer the solution.
-
After administration, gently remove the needle in a single, smooth motion.
-
Monitor the animal for a few minutes to ensure there are no signs of respiratory distress.
Protocol 3: Administration of Oxytetracycline in Medicated Drinking Water
This protocol is for administering oxytetracycline through the drinking water, a less stressful but also less precise method.
Materials:
-
Oxytetracycline soluble powder
-
Drinking water bottles (light-protected)
-
Graduated cylinder
Procedure:
-
Calculate the amount of oxytetracycline powder needed to achieve the desired concentration in the drinking water.
-
Dissolve the powder in a small amount of water before adding it to the full volume in the water bottle to ensure it is fully dissolved.
-
Fill the light-protected water bottles with the medicated water. Oxytetracycline is sensitive to light.[1]
-
Provide the medicated water as the sole source of hydration for the animals.
-
Prepare fresh medicated water daily to ensure potency. The stability of oxytetracycline in water can be affected by pH, temperature, and mineral content.[16][17]
-
Monitor water consumption to ensure animals are receiving an adequate dose and are not becoming dehydrated. Palatability can be an issue, and consumption may decrease.[18]
Protocol 4: Administration of Oxytetracycline in Medicated Feed
This protocol describes the incorporation of oxytetracycline into animal feed.
Materials:
-
Oxytetracycline feed premix
-
Standard animal chow
-
Mixer
Procedure:
-
Determine the appropriate concentration of oxytetracycline required in the final feed based on the desired dosage and the animals' average daily feed consumption.
-
Use a commercial oxytetracycline premix and follow the manufacturer's instructions for mixing with the standard feed to achieve a homogenous mixture.[19]
-
If preparing a custom formulation, the "powder coating" method can be used, where a dry powder mixture of the drug and an adherent is applied to the feed pellets.[20]
-
Store the medicated feed in a cool, dry place, protected from light. Oxytetracycline is generally stable in feed premixes.[2][21]
-
Provide the medicated feed ad libitum, ensuring it is the only food source available.
-
Monitor feed consumption to ensure adequate drug intake.
Mandatory Visualizations
Signaling Pathway of Oxytetracycline
Caption: Mechanism of action of oxytetracycline in bacteria.
Experimental Workflow for Oxytetracycline Administration
Caption: General experimental workflow for oxytetracycline treatment.
Potential Side Effects and Important Considerations
-
Gastrointestinal Upset: Tetracyclines can disrupt the normal gut flora, potentially leading to diarrhea, loss of appetite, and in severe cases, enterotoxemia. This is a significant concern in guinea pigs and rabbits.[10][11]
-
Nephrotoxicity and Hepatotoxicity: High doses of oxytetracycline can potentially cause kidney and liver damage.[22][23]
-
Effects on Bone and Teeth: Oxytetracycline can bind to calcium in bones and teeth, causing discoloration, especially in young and developing animals. It should be used with caution in pregnant or neonatal animals.[22][24]
-
Injection Site Reactions: Intramuscular and subcutaneous injections can cause local irritation, swelling, and pain.[7]
-
Photosensitivity: In some species, tetracyclines can increase sensitivity to sunlight, leading to skin reddening.[22]
-
Drug Interactions: The absorption of oral oxytetracycline can be impaired by the co-administration of products containing calcium, magnesium, iron, or aluminum.[1][4] It may also interfere with the action of bactericidal antibiotics like penicillin.[8]
References
- 1. Oxytetracycline – Rat Guide [ratguide.com]
- 2. fao.org [fao.org]
- 3. [Stability and distribution of oxytetracycline HCI during manufacture and storage of pig feed under field conditions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 699. Oxytetracycline (WHO Food Additives Series 27) [inchem.org]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. researchgate.net [researchgate.net]
- 7. Rat & Mouse Gazette: Medical Corner: Drug Usage Chart for Rats [rmca.org]
- 8. drugs.com [drugs.com]
- 9. PROVET HEALTHCARE INFORMATION - Drug Doses for Guinea Pigs [provet.co.uk]
- 10. Antibiotic Toxicity in Guinea Pigs | PetMD [petmd.com]
- 11. Guinea Pigs - Exotic and Laboratory Animals - MSD Veterinary Manual [msdvetmanual.com]
- 12. guineapigcages.com [guineapigcages.com]
- 13. CN104667282A - Compound oxytetracycline injection and preparation method thereof - Google Patents [patents.google.com]
- 14. vetlexicon.com [vetlexicon.com]
- 15. theguineapigforum.co.uk [theguineapigforum.co.uk]
- 16. avmajournals.avma.org [avmajournals.avma.org]
- 17. Stability of Oxytetracycline in Different Types of Solutions and Stored at Different Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Boston University Institutional Animal Care and Use Committee (IACUC) Policy: Additives to the Drinking Water for Rats and Mice | Office of Research [bu.edu]
- 19. Oxytetracycline hydrochloride (OTC) – Medicating Ingredient Brochure - inspection.canada.ca [inspection.canada.ca]
- 20. csfarmacie.cz [csfarmacie.cz]
- 21. fao.org [fao.org]
- 22. Oxytetracycline | VCA Animal Hospitals [vcahospitals.com]
- 23. Tetracyclines Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 24. intracin.com [intracin.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Chlortetracycline Resistance
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address challenges related to chlortetracycline (CTC) resistance in bacterial strains.
Section 1: Frequently Asked Questions (FAQs) - Understanding Chlortetracycline Resistance
Q1: What is the mechanism of action for chlortetracycline?
Chlortetracycline (CTC) is a broad-spectrum antibiotic belonging to the tetracycline (B611298) class.[1] Its primary function is to inhibit protein synthesis in bacteria. It achieves this by binding to the 30S ribosomal subunit, which physically blocks the attachment of aminoacyl-tRNA to the ribosomal 'A' site. This prevents the addition of new amino acids to the growing peptide chain, halting protein production and ultimately inhibiting bacterial growth (bacteriostatic effect).[1]
Q2: What are the primary mechanisms of bacterial resistance to chlortetracycline?
Bacteria have evolved three main strategies to resist the effects of chlortetracycline and other tetracyclines:
-
Efflux Pumps: This is a very common mechanism where bacteria produce membrane proteins that actively pump the antibiotic out of the cell before it can reach its ribosomal target.[1][2] This process is energy-dependent and keeps the intracellular drug concentration below the inhibitory level.[2]
-
Ribosomal Protection: Bacteria can produce Ribosomal Protection Proteins (RPPs). These proteins bind to the ribosome and cause a conformational change that dislodges the tetracycline molecule from its binding site, allowing protein synthesis to resume.[2][3]
-
Enzymatic Inactivation: Some bacteria have acquired genes that code for enzymes, such as tetracycline destructases, which chemically modify and inactivate the antibiotic molecule.[1][4] For example, Tet(X) is a flavoprotein monooxygenase that hydroxylates tetracycline, rendering it ineffective.[3][5]
Q3: How can I determine if my bacterial strain is resistant to chlortetracycline?
The first step is to determine the Minimum Inhibitory Concentration (MIC) for your strain. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. A high MIC value compared to a known susceptible (wild-type) strain indicates resistance. The standard method for this is the Broth Microdilution Assay .[6][7]
Section 2: Troubleshooting and Advanced Analysis
Q4: My experiment shows a high MIC for chlortetracycline (>64 µg/mL). What are my next steps for investigation?
A high MIC confirms resistance. The next step is to investigate the potential mechanism to devise a strategy to overcome it. The following workflow can guide your investigation.
Q5: How can experimental results suggest a specific resistance mechanism?
-
Efflux-Mediated Resistance: If the MIC of CTC decreases significantly (typically ≥4-fold) in the presence of a known broad-spectrum Efflux Pump Inhibitor (EPI) like Phe-Arg-β-naphthylamide (PAβN) or Carbonyl cyanide m-chlorophenyl hydrazone (CCCP), it strongly suggests the involvement of an active efflux pump.[8]
-
Ribosomal Protection: This is often identified through molecular methods. Sequencing the 16S rRNA gene can reveal mutations that prevent CTC binding.[9] Additionally, PCR can be used to detect the presence of known ribosomal protection genes, such as tet(M) or tet(O).
-
Enzymatic Inactivation: This can be confirmed by testing for the presence of tetracycline-degrading enzymes. A direct approach involves incubating CTC in a cell-free lysate or culture supernatant of the resistant strain and using High-Performance Liquid Chromatography (HPLC) to detect the disappearance of the parent CTC peak and the appearance of degradation products.[5] PCR can also be used to screen for known destructase genes like tet(X).[5]
Section 3: Strategies to Overcome Chlortetracycline Resistance
Q6: What are combination therapies and how can they overcome resistance?
Combination therapy involves using a second compound (an adjuvant or potentiator) to restore the activity of an existing antibiotic like CTC.[10] This is a key strategy for overcoming resistance. The adjuvant itself may not have antibacterial activity but works by disabling the bacterium's resistance mechanism.
Q7: What are Efflux Pump Inhibitors (EPIs) and how effective are they?
EPIs are molecules that block the bacterial efflux pumps, preventing them from expelling CTC. This allows the intracellular concentration of CTC to rise to effective levels. While many EPIs are still in the research phase, they have shown promise in laboratory settings by reducing the MIC of tetracyclines against resistant strains.
Table 1: Examples of Efflux Pump Inhibitors and Their Effect on Antibiotic MIC
| Efflux Pump Inhibitor | Target Organism | Antibiotic | Fold Reduction in MIC |
|---|---|---|---|
| Phe-Arg-β-naphthylamide (PAβN) | E. coli | Ciprofloxacin | ≥4-fold |
| PAβN | P. aeruginosa | Levofloxacin | 4-fold |
| CCCP | E. coli | Ciprofloxacin | ≥4-fold |
| A Phytochemical | E. coli (AcrB pump) | Levofloxacin | 4-fold[11] |
(Data is illustrative of the potential of EPIs; specific results vary by strain and compound.[8][11])
Q8: Can enzymatic degradation of chlortetracycline be inhibited?
Yes. Researchers have identified compounds that can inhibit tetracycline destructases. The most well-studied example is anhydrotetracycline (aTC) , a tetracycline precursor that acts as a competitive inhibitor for these enzymes.[12][13] By blocking the destructase, aTC allows the primary antibiotic to remain active.
Table 2: Effect of a Tetracycline Destructase Inhibitor on CTC/Doxycycline MIC
| Inhibitor | Target Organism | Antibiotic | Result |
|---|---|---|---|
| Anhydrotetracycline (aTC) | E. coli (expressing destructases) | Tetracycline | Up to 5-fold increase in susceptibility[12] |
| Anhydrotetracycline (aTC) | M. abscessus (expressing MabTetX) | Tetracycline | ~4-fold decrease in MIC[13] |
| Anhydrotetracycline (aTC) | M. abscessus (expressing MabTetX) | Doxycycline | ~4-fold decrease in MIC[13] |
Q9: Are there newer tetracyclines that are effective against resistant strains?
Yes, third-generation tetracyclines, known as glycylcyclines and fluorocyclines , were specifically designed to evade the most common resistance mechanisms (efflux and ribosomal protection).[14]
-
Tigecycline, Eravacycline, and Omadacycline have modifications that create a stronger bond with the ribosome and are poor substrates for many common efflux pumps.[15][16] These newer agents often retain potent activity against bacteria that are highly resistant to older tetracyclines like CTC.[6][16]
Section 4: Key Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This protocol determines the lowest concentration of CTC required to inhibit bacterial growth.[6][17]
-
Preparation of Antibiotic Stock: Prepare a concentrated stock solution of CTC (e.g., 1280 µg/mL) in an appropriate solvent and sterilize by filtration if necessary.
-
Serial Dilution: In a 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells. Pipette 100 µL of the CTC stock into the first column of wells. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate. Discard the final 100 µL from the last dilution column. This creates a gradient of CTC concentrations.
-
Inoculum Preparation: Culture the bacterial strain to be tested in MHB to the mid-logarithmic phase. Adjust the turbidity of the culture to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension so that the final inoculum in each well will be approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add the appropriate volume of the diluted bacterial inoculum to each well (except for a sterility control well, which contains only broth). Include a growth control well (broth + bacteria, no antibiotic).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of CTC in which there is no visible turbidity (bacterial growth).
Protocol 2: Checkerboard Assay for Synergy Testing
This assay is used to assess the interaction between two compounds (e.g., CTC and an EPI).[16][18][19]
-
Plate Setup: Use a 96-well plate. Prepare 2-fold serial dilutions of CTC along the x-axis (columns) and 2-fold serial dilutions of the potential synergizer (e.g., an EPI) along the y-axis (rows). The result is a grid where each well has a unique combination of the two compounds.
-
Controls: Include rows and columns with each compound alone to determine their individual MICs under the assay conditions. Also include growth and sterility controls.
-
Inoculation and Incubation: Inoculate the plate with the resistant bacterial strain and incubate as described for the MIC protocol.
-
Data Analysis (FIC Index): After incubation, identify the MIC of each compound alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) Index:
-
FIC of CTC = (MIC of CTC in combination) / (MIC of CTC alone)
-
FIC of EPI = (MIC of EPI in combination) / (MIC of EPI alone)
-
FIC Index (FICI) = FIC of CTC + FIC of EPI
-
-
Interpretation:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Protocol 3: Ethidium (B1194527) Bromide (EtBr) Efflux Pump Activity Assay
This is a fluorescence-based method to qualitatively or semi-quantitatively assess efflux pump activity. EtBr is a substrate for many efflux pumps; when pumped out, its fluorescence decreases.[15][20]
-
Cell Preparation: Grow the bacterial strain to mid-log phase. Harvest the cells by centrifugation, wash them with a buffer (e.g., phosphate-buffered saline, PBS), and resuspend them in the same buffer to a specific optical density (e.g., OD₆₀₀ of 0.5).
-
Loading with EtBr: Add EtBr to the cell suspension at a sub-inhibitory concentration (e.g., 0.5-2 µg/mL).
-
Energy Source: Add an energy source for the pumps, such as glucose.
-
Fluorescence Monitoring: Immediately place the sample in a fluorometer and measure the fluorescence over time (e.g., every minute for 30-60 minutes). Active efflux will be observed as a steady decrease or low level of fluorescence as EtBr is pumped out.
-
Inhibitor Control: To confirm that the observed effect is due to efflux, run a parallel experiment where a known EPI (like CCCP) is added after the energy source. The EPI should block the pumps, leading to an accumulation of EtBr and a sharp increase in fluorescence.
-
Interpretation: A strain with high efflux activity will show low fluorescence, while a strain with inhibited or low efflux activity will show high fluorescence.[2]
References
- 1. Antimicrobial susceptibility testing using broth microdilution method [bio-protocol.org]
- 2. A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps [openmicrobiologyjournal.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. The tetracycline destructases: a novel family of tetracycline-inactivating enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 7. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Tetracycline-Inactivating Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. clyte.tech [clyte.tech]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Small molecule inhibitors to prevent tetracycline resistance | Washington University Office of Technology Management [tech.wustl.edu]
- 13. High Levels of Intrinsic Tetracycline Resistance in Mycobacterium abscessus Are Conferred by a Tetracycline-Modifying Monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 15. Adaptation of ethidium bromide fluorescence assay to monitor activity of efflux pumps in bacterial pure cultures or mixed population from environmental samples - Journal of King Saud University - Science [jksus.org]
- 16. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 17. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 18. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 19. emerypharma.com [emerypharma.com]
- 20. Identification of Efflux Pump-mediated Multidrug-resistant Bacteria by the Ethidium Bromide-agar Cartwheel Method | In Vivo [iv.iiarjournals.org]
Technical Support Center: Managing Kasugamycin Resistance in Plant Pathogenic Fungi
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Kasugamycin (B1663007) and investigating resistance mechanisms in plant pathogenic fungi.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Kasugamycin against plant pathogenic fungi?
A1: Kasugamycin is an aminoglycoside antibiotic that primarily inhibits protein synthesis in susceptible fungi.[1] It binds to the 30S ribosomal subunit, interfering with the binding of aminoacyl-tRNA to the ribosome-mRNA complex.[1][2] This action disrupts the translation process, leading to the inhibition of mycelial growth.[3] The inhibitory effect of Kasugamycin on Pyricularia oryzae (the causal agent of rice blast) is more pronounced in acidic conditions (pH=5) compared to neutral media.[1][2]
Q2: What are the known mechanisms of Kasugamycin resistance in plant pathogenic fungi like Magnaporthe oryzae?
A2: Resistance to Kasugamycin in Pyricularia oryzae is primarily genetic and has been linked to mutations in specific genes. Studies have identified at least three distinct genetic loci, designated kas-1, kas-2, and kas-3, that control resistance.[4] These genes are not linked to each other or to the mating-type locus.[4] Mutation at the kas-3 locus has also been associated with cross-resistance to blasticidin S.[4] In bacteria, resistance can also be conferred by enzymatic inactivation of Kasugamycin through acetylation, a mechanism that could potentially be found in fungi as well.[5]
Q3: Are there strategies to manage the development of Kasugamycin resistance in the field?
A3: Yes, several strategies are recommended to mitigate the development of Kasugamycin resistance. These include:
-
Alternating fungicides: Rotating Kasugamycin with fungicides that have different modes of action can reduce the selection pressure for resistance to any single compound.
-
Using fungicide mixtures: Tank-mixing Kasugamycin with other effective fungicides can provide broader-spectrum control and delay the emergence of resistant strains.[6]
-
Adhering to recommended application rates and timings: Using the correct dosage and applying the fungicide at the most effective time in the disease cycle can help to ensure efficacy and reduce the likelihood of resistance development.
-
Integrated Pest Management (IPM): Combining chemical control with cultural practices, such as planting resistant crop varieties and managing crop residues, can create a more sustainable disease management program.
Q4: Is there a fitness cost associated with Kasugamycin resistance in plant pathogenic fungi?
A4: While specific quantitative data on the fitness cost of Kasugamycin resistance in Pyricularia oryzae is not extensively detailed in the provided search results, it is a common phenomenon for fungicide resistance mutations to be associated with a fitness penalty in the absence of the fungicide.[7] This can manifest as reduced mycelial growth rate, lower sporulation, or decreased virulence.[8] However, some studies on other fungicides have shown that resistant strains of Pyricularia oryzae can have higher fitness and a competitive advantage even without fungicide pressure.[9] Therefore, the fitness cost of Kasugamycin resistance should be evaluated on a case-by-case basis.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of Fungal Growth in In Vitro Assays
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incorrect Kasugamycin Concentration | - Verify the calculations for your stock and working solutions.- Prepare a fresh stock solution of Kasugamycin.[2] |
| Inactivated Kasugamycin | - Kasugamycin is more stable in weak acids and degrades in neutral to alkaline solutions. Ensure the pH of your growth medium is appropriate (ideally slightly acidic for P. oryzae).[1][2]- Store the stock solution at the recommended temperature and protect it from light. |
| Resistant Fungal Strain | - Include a known Kasugamycin-susceptible strain as a positive control in your assay.[2]- If the control strain is inhibited but your test strain is not, it is likely resistant. |
| Inappropriate Assay Conditions | - Inoculum Density: Ensure a standardized and consistent inoculum density for each experiment.[10] High inoculum levels can lead to apparently lower susceptibility.- Growth Medium: The composition of the medium can affect both fungal growth and fungicide activity. Use a consistent and appropriate medium for your fungal species.[10]- Incubation Time and Temperature: Optimize and maintain consistent incubation conditions.[10] |
| pH of the Medium | The activity of Kasugamycin against P. oryzae is pH-dependent, with higher activity at acidic pH.[1][2] Buffer the medium to ensure a stable pH throughout the experiment.[2] |
Issue 2: High Variability in Minimum Inhibitory Concentration (MIC) or EC50 Values
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Inoculum Preparation | - Standardize the method for preparing the fungal inoculum (e.g., spore suspension or mycelial fragments).[10] For spore suspensions, use a hemocytometer or spectrophotometer to ensure a consistent concentration.[11] |
| Subjective Endpoint Reading | - For MIC determination by visual inspection, establish clear criteria for what constitutes "no growth."[12]- Consider using a spectrophotometer to measure optical density for a more objective assessment of growth inhibition.[13] |
| "Trailing Growth" Phenomenon | - Some fungi may exhibit reduced but persistent growth over a range of concentrations, making the MIC difficult to determine.[10] Define the MIC as the lowest concentration that causes a significant reduction in growth (e.g., ≥50% or ≥80%) compared to the control.[12] |
| Edge Effects in Microplates | - To minimize evaporation from the outer wells of a microtiter plate, which can concentrate the antifungal agent, consider not using the outermost wells for experimental data or filling them with sterile water. |
Quantitative Data
Table 1: Mycelial Growth Inhibition of Pyricularia oryzae by Kasugamycin
| Kasugamycin Concentration (ppm) | Mean Mycelial Growth Inhibition (%) |
| 100 | Varies by isolate |
| 250 | Varies by isolate |
| 500 | up to 49.07% |
Note: Data is generalized from a study on 20 isolates of M. oryzae. The effectiveness of Kasugamycin can vary significantly between different fungal isolates.[9]
Table 2: Minimum Inhibitory Concentrations (MICs) of Kasugamycin for Susceptible and Resistant Bacteria (for reference)
| Bacterial Species | Strain Type | MIC (µg/mL) |
| Burkholderia glumae | Susceptible | 12.5 - 25 |
| Burkholderia glumae | Resistant | 1600 - 3200 |
Note: This data is for bacterial pathogens and serves as an example of the significant shift in MIC values observed with resistance. Similar shifts are expected in resistant fungal strains.[5]
Experimental Protocols
Protocol 1: Determining the Minimum Inhibitory Concentration (MIC) of Kasugamycin using the Agar (B569324) Dilution Method
1. Media Preparation: a. Prepare a suitable agar medium for your target fungus (e.g., Potato Dextrose Agar - PDA). b. Autoclave the medium and cool it to 45-50°C in a water bath.
2. Kasugamycin Dilution Series: a. Prepare a stock solution of Kasugamycin in sterile distilled water. b. Perform a two-fold serial dilution of the Kasugamycin stock solution. c. Add the appropriate volume of each Kasugamycin dilution to the molten agar to achieve the desired final concentrations. Also, prepare a control plate with no Kasugamycin.
3. Plate Pouring: a. Pour the Kasugamycin-containing agar and the control agar into sterile Petri dishes and allow them to solidify.
4. Inoculum Preparation: a. Grow the fungal strain on a non-amended agar plate until sufficient growth is observed. b. Prepare a spore suspension by flooding the plate with sterile water containing a wetting agent (e.g., 0.05% Tween 80) and gently scraping the surface. c. Adjust the spore concentration to a standard level (e.g., 1 x 10^5 spores/mL) using a hemocytometer. Alternatively, use a standardized mycelial plug as the inoculum.
5. Inoculation: a. Spot-inoculate a small, known volume of the spore suspension (or place a mycelial plug) onto the center of each agar plate.
6. Incubation: a. Incubate the plates at the optimal temperature for the fungus until growth in the control plate is substantial.
7. MIC Determination: a. The MIC is the lowest concentration of Kasugamycin that completely inhibits visible mycelial growth.
Protocol 2: Assessing Fitness Cost of Kasugamycin Resistance
1. Isolate Selection: a. Use a wild-type, Kasugamycin-susceptible isolate and a confirmed Kasugamycin-resistant mutant derived from the same parental strain to ensure a comparable genetic background.
2. Mycelial Growth Rate: a. Inoculate the center of PDA plates with a mycelial plug of each isolate. b. Incubate under optimal conditions and measure the colony diameter at regular intervals. c. Calculate the radial growth rate (mm/day).
3. Sporulation: a. After a set incubation period, flood the plates from the mycelial growth assay with a known volume of sterile water. b. Scrape the surface to release the spores and filter the suspension to remove mycelial fragments. c. Quantify the spore concentration using a hemocytometer.
4. Virulence Assay: a. Inoculate susceptible host plants with a standardized spore suspension of both the susceptible and resistant isolates. b. Maintain the plants under conditions conducive to disease development. c. After a defined period, assess disease severity by measuring lesion size, lesion number, or the percentage of infected tissue.
5. Data Analysis: a. Compare the measured fitness parameters (mycelial growth rate, sporulation, and virulence) between the susceptible and resistant isolates to determine if there is a significant fitness cost associated with resistance.
Visualizations
References
- 1. Calcium signaling pathway is involved in non-CYP51 azole resistance in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Sensitivity distribution of physiologic races of Pyricularia oryzae Cavara to kasugamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apsnet.org [apsnet.org]
- 5. Calcium homeostasis and signaling in fungi and their relevance for pathogenicity of yeasts and filamentous fungi [aimspress.com]
- 6. jircas.go.jp [jircas.go.jp]
- 7. researchgate.net [researchgate.net]
- 8. Mode of Occurrence of Kasugamycin Resistant Rice Blast Fungus | Semantic Scholar [semanticscholar.org]
- 9. Sensitivity of Magnaporthe oryzae (rice blast) isolates to fungicides and their variability in Southern India | Indian Phytopathology [epubs.icar.org.in]
- 10. journals.asm.org [journals.asm.org]
- 11. Comparative Pathogenicity and Host Ranges of Magnaporthe oryzae and Related Species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The fitness costs of antibiotic resistance mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Pseudomonas Cyclic Lipopeptides Suppress the Rice Blast Fungus Magnaporthe oryzae by Induced Resistance and Direct Antagonism [frontiersin.org]
Technical Support Center: Optimizing Biomycin Concentration for Effective Bacterial Inhibition
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on optimizing Biomycin concentration for effective bacterial inhibition. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure accurate and reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an antibiotic that inhibits bacterial protein synthesis. It binds to the bacterial ribosome, interfering with the translocation of messenger RNA (mRNA) and transfer RNA (tRNA), which ultimately stalls protein production. This inhibition of protein synthesis is crucial for its antibacterial activity.
Q2: What is the difference between Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)?
A2: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1][2][3] In contrast, the Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent that kills 99.9% of the initial bacterial population.[4][5][6][7] While MIC indicates growth inhibition (bacteriostatic activity), MBC indicates bacterial killing (bactericidal activity).[5][8]
Q3: What are the key factors that can influence the efficacy of this compound in my experiments?
A3: Several factors can significantly impact this compound's effectiveness. These include the bacterial strain and its growth phase, the inoculum size, the composition of the culture medium (especially cation concentration), incubation time and temperature, and the pH of the medium.[9][10][11][12] The presence of biofilms can also dramatically reduce the susceptibility of bacteria to this compound.[13]
Q4: Is this compound a broad-spectrum or narrow-spectrum antibiotic?
A4: The classification of an antibiotic as broad-spectrum or narrow-spectrum depends on the range of microorganisms it can inhibit.[8] To determine the spectrum of this compound, it is essential to test its activity against a wide variety of bacterial species, including both Gram-positive and Gram-negative bacteria.
Q5: How should I prepare and store this compound stock solutions?
A5: To ensure the stability and potency of this compound, stock solutions should be prepared in a suitable solvent as recommended by the manufacturer. It is crucial to sterilize the stock solution, for instance, by filtering it through a 0.22 µm filter.[1] Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store them at -20°C or below.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: High Variability in Minimum Inhibitory Concentration (MIC) Results
-
Q: My MIC values for this compound against the same bacterial strain are inconsistent across experiments. What could be the reason?
-
A: High variability in MIC results is a common issue and can stem from several factors:
-
Inconsistent Inoculum Density: The number of bacteria at the start of the experiment is critical. A higher inoculum can lead to higher MIC values.[10][12]
-
Degradation of this compound Stock Solution: The potency of your this compound stock can decrease over time, especially with improper storage.
-
Solution: Prepare fresh stock solutions regularly. Aliquot and store them at or below -20°C and avoid multiple freeze-thaw cycles.
-
-
Variations in Media Composition: The concentration of divalent cations, such as Ca²⁺ and Mg²⁺, in the growth medium can affect this compound's activity.
-
Solution: Use cation-adjusted Mueller-Hinton Broth (CAMHB) for consistent results.[12] Always use the same batch of media for a set of comparative experiments.
-
-
-
Issue 2: No Zone of Inhibition in a Disk Diffusion (Kirby-Bauer) Assay
-
Q: I am not observing any zone of inhibition around the this compound disk, even with susceptible bacterial strains. What should I check?
-
A: The absence of a zone of inhibition can be due to several procedural aspects:
-
Improper Inoculum Density: An overly dense bacterial lawn can obscure the zone of inhibition.
-
Solution: Ensure your bacterial lawn is prepared from a standardized 0.5 McFarland suspension.
-
-
Incorrect Agar (B569324) Depth: The depth of the agar in the petri dish influences the diffusion of the antibiotic.
-
Solution: The Mueller-Hinton agar should have a uniform depth of 4-6 mm.[12]
-
-
Expired or Improperly Stored Disks: The antibiotic in the disks can degrade over time.
-
Solution: Check the expiration date on your this compound disks and ensure they have been stored according to the manufacturer's instructions.
-
-
Poor Disk Contact with Agar: The disk must be in full contact with the agar surface for proper diffusion.
-
Solution: Gently press the disk with sterile forceps to ensure it adheres to the agar.
-
-
-
Issue 3: Bacterial Growth in all Wells of the MIC Plate, Including the Highest this compound Concentration
-
Q: I am observing bacterial growth even at the highest concentration of this compound in my microtiter plate. Why is this happening?
-
A: This could indicate several possibilities:
-
Intrinsic Resistance: The bacterial strain you are testing may be intrinsically resistant to this compound.
-
High Level of Acquired Resistance: The strain may have acquired resistance mechanisms that allow it to grow at high concentrations of the antibiotic.
-
Incorrect Concentration Range: The concentrations of this compound you are testing may be too low to inhibit the growth of this particular strain.
-
Solution: Test a wider and higher range of this compound concentrations.
-
-
Contamination: The culture may be contaminated with a resistant organism.
-
Solution: Perform a purity check of your bacterial culture by streaking it on an agar plate.
-
-
-
Data Presentation
Table 1: Example Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Ranges for this compound
| Bacterial Strain | MIC Range (µg/mL) | MBC Range (µg/mL) |
| Staphylococcus aureus ATCC 29213 | 0.5 - 2 | 2 - 8 |
| Escherichia coli ATCC 25922 | 2 - 8 | 8 - 32 |
| Pseudomonas aeruginosa ATCC 27853 | 8 - 32 | 32 - 128 |
| Enterococcus faecalis ATCC 29212 | 4 - 16 | > 64 |
Note: These are example values. The actual MIC and MBC values for this compound must be determined experimentally for each bacterial strain.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound at a concentration of 1280 µg/mL in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
In a 96-well microtiter plate, add 100 µL of CAMHB to wells in columns 2 through 12.
-
Add 200 µL of the 1280 µg/mL this compound stock solution to the wells in column 1.
-
Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing well, and then transferring 100 µL from column 2 to column 3, and so on, up to column 10. Discard 100 µL from column 10 after mixing. This will result in a range of this compound concentrations from 64 µg/mL to 0.125 µg/mL after the addition of the bacterial inoculum.
-
Column 11 will serve as the growth control (no antibiotic), and column 12 will be the sterility control (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, pick several bacterial colonies and suspend them in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[12][14]
-
Dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial suspension to the wells in columns 1 through 11. Do not add bacteria to column 12.
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading the Results:
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
-
Following MIC Determination:
-
After determining the MIC, select the wells showing the MIC and at least two higher concentrations of this compound that show no visible growth.
-
-
Subculturing:
-
From each selected well, take a 10 µL aliquot and plate it onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).
-
Also, plate an aliquot from the growth control well to ensure the viability of the bacteria.
-
-
Incubation:
-
Incubate the agar plates at 35 ± 2°C for 18-24 hours.
-
-
Reading the Results:
Visualizations
Caption: Workflow for MIC and MBC determination.
Caption: Troubleshooting workflow for inconsistent MIC results.
Caption: Simplified signaling pathway of this compound action.
References
- 1. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 2. en.iacld.com [en.iacld.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. microchemlab.com [microchemlab.com]
- 8. How do antibiotics work? – Antibiotics – ReAct [reactgroup.org]
- 9. researchgate.net [researchgate.net]
- 10. Antimicrobial Activity and Resistance: Influencing Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Factors Affecting the Efficacy of Disinfection and Sterilization | Infection Control | CDC [cdc.gov]
- 12. benchchem.com [benchchem.com]
- 13. Factors compromising antibiotic activity against biofilms of Staphylococcus epidermidis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Cell Culture Contamination with Oxytetracycline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using Oxytetracycline (B609801) to manage and troubleshoot microbial contamination in cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is Oxytetracycline and how does it work against cell culture contaminants?
Oxytetracycline is a broad-spectrum antibiotic belonging to the tetracycline (B611298) class.[1] It is effective against a wide range of Gram-positive and Gram-negative bacteria. Its mechanism of action involves inhibiting protein synthesis in bacteria by binding to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the ribosome.[1] This effectively halts bacterial growth and replication.[1]
Q2: What types of contamination can be treated with Oxytetracycline?
Oxytetracycline is primarily used to combat bacterial and Mycoplasma contamination in cell cultures. Due to its broad spectrum, it can be effective against a variety of common laboratory contaminants.
Q3: What are the potential side effects of using Oxytetracycline on my cell lines?
While effective against bacteria, tetracyclines like Oxytetracycline can have off-target effects on mammalian cells. These can include:
-
Mitochondrial Inhibition: Tetracyclines can inhibit mitochondrial protein synthesis, which may alter cellular metabolism and proliferation.[2]
-
Cytotoxicity: At high concentrations, Oxytetracycline can be cytotoxic and reduce cell viability in a dose-dependent manner.[3][4]
-
Altered Gene Expression: Studies have shown that tetracycline antibiotics can change gene expression patterns in human cell lines.[2]
It is crucial to determine the optimal, non-toxic concentration for your specific cell line before initiating treatment.
Q4: Can bacteria develop resistance to Oxytetracycline in cell culture?
Yes, as with any antibiotic, prolonged or improper use of Oxytetracycline can lead to the development of resistant bacterial strains.[5] To mitigate this, it is recommended to use Oxytetracycline for a defined treatment period and to regularly test for its effectiveness. If contamination persists, consider using an alternative antibiotic with a different mechanism of action.
Q5: How should I prepare and store Oxytetracycline for cell culture use?
Proper preparation and storage of Oxytetracycline stock solutions are critical to maintain its efficacy.
Preparation of Oxytetracycline Stock Solution:
| Parameter | Recommendation |
| Solvent | Soluble in 1 M HCl (50 mg/ml) or methanol.[6][7] For cell culture, sterile water or PBS can also be used, though solubility is lower. |
| Concentration | A common stock solution concentration is 10 mg/mL. |
| Procedure | 1. Weigh the desired amount of Oxytetracycline powder. 2. Dissolve in the appropriate solvent. 3. Filter-sterilize the solution through a 0.22 µm filter. 4. Aliquot into sterile, light-protected tubes. |
| Storage | Store aliquots at -20°C.[8] Protect from light, as Oxytetracycline is light-sensitive.[8] |
Troubleshooting Guides
Guide 1: Treating Bacterial Contamination
Issue: My cell culture is showing signs of bacterial contamination (e.g., cloudy media, pH change).
Troubleshooting Workflow:
Troubleshooting workflow for bacterial contamination.
Detailed Protocol:
-
Isolate: Immediately move the contaminated flask or plate to a separate incubator or quarantine area to prevent cross-contamination.[9]
-
Wash: Gently wash the cell monolayer (for adherent cells) two to three times with sterile PBS to remove as much of the contaminant as possible.
-
Treat: Add fresh culture medium containing Oxytetracycline at a pre-determined effective concentration.
-
Incubate: Culture the cells for 2-3 passages in the presence of Oxytetracycline, changing the medium every 2-3 days.
-
Monitor: Observe the cells daily for any signs of cytotoxicity, such as changes in morphology or a significant decrease in proliferation.
-
Recovery: After the treatment period, culture the cells for at least two passages in antibiotic-free medium.[10]
-
Verify: Test for the presence of any remaining bacteria before reintroducing the culture to the general lab stock.
Recommended Working Concentrations for Bacterial Contamination:
| Antibiotic | Working Concentration | Notes |
| Oxytetracycline | 10 - 200 µg/mL | The optimal concentration should be determined for your specific cell line and the nature of the contamination. A concentration of 200 µg/mL has been used for some applications.[11] |
Guide 2: Eradicating Mycoplasma Contamination
Issue: My cells are growing slowly and show abnormal morphology, and I suspect Mycoplasma contamination.
Mycoplasma Eradication Workflow:
Workflow for eradicating Mycoplasma contamination.
Detailed Protocol for Mycoplasma Eradication (Combination Therapy Example):
Mycoplasma is notoriously difficult to eradicate, and combination therapies are often more effective.[12] A regimen involving a tetracycline and another class of antibiotic, such as a macrolide or a quinolone, is a common strategy.
-
Confirmation: Confirm Mycoplasma contamination using a reliable method like PCR or a specific detection kit.[13]
-
Isolate: Quarantine all contaminated cultures.
-
Treatment: Treat the cells with an appropriate anti-Mycoplasma reagent. For example, a treatment regimen could involve alternating between two different antibiotic cocktails. One such commercially available product, BM-Cyclin, uses a macrolide (tiamulin) for 3 days followed by a tetracycline (minocycline) for 4 days, with this cycle repeated three times.[13]
-
Duration: Continue the treatment for the recommended period, typically 1-2 weeks.[12]
-
Recovery Phase: After the treatment, culture the cells for a minimum of two weeks in antibiotic-free medium to allow any remaining Mycoplasma to grow to detectable levels.[10]
-
Re-testing: Re-test the culture for the presence of Mycoplasma to confirm successful eradication.
Recommended Working Concentrations for Mycoplasma Treatment:
| Antibiotic Class | Example Antibiotic | Typical Working Concentration |
| Tetracyclines | Minocycline (in combination) | 5 µg/mL[13] |
| Macrolides | Tiamulin (in combination) | 10 µg/mL[13] |
| Quinolones | Ciprofloxacin | 10 µg/mL[11] |
Mechanism of Action of Oxytetracycline
The following diagram illustrates the mechanism by which Oxytetracycline inhibits bacterial protein synthesis.
Mechanism of Oxytetracycline action in bacteria.
References
- 1. Oxytetracycline Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Doxycycline Alters Metabolism and Proliferation of Human Cell Lines | PLOS One [journals.plos.org]
- 3. Phototoxic effect of oxytetracycline on normal human melanocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. clyte.tech [clyte.tech]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fda.gov [fda.gov]
- 8. abo.com.pl [abo.com.pl]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. dkfz.de [dkfz.de]
- 11. How to clean up contamination in cell factory [luoron.com]
- 12. invivogen.com [invivogen.com]
- 13. Treatment of Mycoplasma Contamination in Cell Cultures with Plasmocin - PMC [pmc.ncbi.nlm.nih.gov]
reducing phytotoxicity of Kasugamycin in sensitive plant species
Technical Support Center: Kasugamycin (B1663007) Phytotoxicity Reduction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate the phytotoxicity of Kasugamycin in sensitive plant species during their experiments.
Troubleshooting Guide
Problem 1: Leaf yellowing, necrosis, or stunting observed after Kasugamycin application.
| Possible Cause | Troubleshooting Steps |
| High Kasugamycin Concentration | 1. Review the application protocol and confirm the final concentration of Kasugamycin used. 2. If the concentration exceeds recommended levels for the specific plant species, reduce it in subsequent experiments. 3. Conduct a dose-response experiment to determine the optimal, non-phytotoxic concentration for your plant species. |
| Sensitive Plant Species | 1. Some plant species are inherently more sensitive to Kasugamycin.[1][2] Soybeans, peas, eggplant, lotus (B1177795) root, grapes, citrus, and apples have been identified as sensitive.[1][2] 2. If working with a known sensitive species, consider using the lowest effective concentration. 3. If the species sensitivity is unknown, perform a small-scale pilot study to assess phytotoxicity before large-scale application. |
| Adverse Environmental Conditions | 1. High temperatures, high humidity, or intense sunlight can exacerbate phytotoxicity. 2. If possible, apply Kasugamycin during cooler parts of the day or under controlled environmental conditions. 3. Ensure adequate soil moisture before and after application to minimize plant stress. |
| Improper Application Method | 1. Uneven spray coverage can lead to localized high concentrations and phytotoxicity. 2. Ensure thorough mixing of the Kasugamycin solution before application. 3. Use appropriate spray equipment and techniques to achieve uniform coverage. |
| Interaction with Other Chemicals | 1. Kasugamycin should not be mixed with alkaline pesticides like lime sulfur mixture or Bordeaux mixture, as this can cause a chemical reaction and potentially increase phytotoxicity.[1] 2. Review all recently applied chemicals for potential interactions. 3. If co-applying with other agents, conduct a small compatibility test (jar test) beforehand. |
Problem 2: Reduced chlorophyll (B73375) content in treated plants.
| Possible Cause | Troubleshooting Steps |
| Inhibition of Protein Synthesis | 1. Kasugamycin's primary mode of action is the inhibition of protein synthesis in microbes.[1][3] This can sometimes affect plant cellular processes, including chlorophyll synthesis. 2. Measure chlorophyll content (a, b, and total) at various time points after Kasugamycin application to quantify the effect. 3. Consider supplementing with micronutrients that are essential for chlorophyll biosynthesis, such as iron and magnesium, to see if this mitigates the effect. |
| Oxidative Stress | 1. Phytotoxicity can induce oxidative stress, leading to the degradation of chlorophyll. 2. Assess for signs of oxidative stress, such as the production of reactive oxygen species (ROS). 3. Application of antioxidants could be explored as a potential mitigation strategy, though this requires further research. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of Kasugamycin phytotoxicity?
A1: The primary mechanism of action for Kasugamycin is the inhibition of protein synthesis by binding to the 30S ribosomal subunit in susceptible microorganisms.[3][4] While it has low toxicity to plants, at high concentrations or in sensitive species, it may interfere with plant cellular processes that rely on protein synthesis, leading to symptoms like chlorosis (yellowing) and necrosis (tissue death).[5]
Q2: Which plant species are known to be sensitive to Kasugamycin?
A2: Several crops have been identified as being sensitive to Kasugamycin. These include soybeans, peas, eggplant, and lotus root.[1] Grapes, citrus, and apples are also reported to be susceptible to phytotoxicity from certain Kasugamycin formulations.[1][2]
Q3: How can I reduce the phytotoxicity of Kasugamycin in my experiments?
A3: Several strategies can be employed:
-
Optimize Concentration: Use the lowest effective concentration of Kasugamycin. Conduct a dose-response study to determine the optimal concentration for your specific plant species and target pathogen.
-
Use Adjuvants: The addition of certain adjuvants can improve the efficacy of Kasugamycin, potentially allowing for a lower application rate.[1][6] However, it is crucial to select adjuvants that do not themselves cause phytotoxicity.[7][8]
-
pH Management: The stability of Kasugamycin can be pH-dependent. Maintaining the spray solution pH within the optimal range (typically pH 5-7) can enhance its efficacy and may reduce the required concentration.[9]
-
Application Timing: Apply Kasugamycin during cooler parts of the day to minimize plant stress.
-
Avoid Tank Mixing with Alkaline Substances: Do not mix Kasugamycin with alkaline pesticides.[1]
Q4: Are there any visual indicators of Kasugamycin phytotoxicity I should watch for?
A4: Yes, common visual symptoms include leaf yellowing (chlorosis), the appearance of necrotic spots or lesions, and overall stunted growth. In severe cases, leaf burn or defoliation may occur.
Q5: Can I mix Kasugamycin with other fungicides or bactericides?
A5: Kasugamycin is often formulated with other active ingredients.[6][10] However, it is critical to ensure compatibility. Avoid mixing with alkaline substances.[1] When using a new tank mix combination, it is always recommended to perform a small-scale jar test to check for physical compatibility and to test the mixture on a small number of plants before widespread application.
Quantitative Data Summary
Table 1: Recommended Application Rates of Kasugamycin for Various Crops (to be used as a general guideline)
| Crop | Disease | Formulation | Application Rate |
| Rice | Rice Blast | 2% Liquid | 100 ml per bucket of water + 25 ml pyraclostrobin (B128455) + 10 ml silicone[11] |
| Tomato | Leaf Mold | 2% Aqueous Solution | 140-175 ml per acre[2] |
| Cucumber | Bacterial Angular Spot | 2% Aqueous Solution | 140-175 ml per acre[2] |
| Fruit Trees | Various Diseases | 2% Liquid or Wettable Powder | 400-600 times dilution[2] |
| Fruit Trees | Various Diseases | 4% Wettable Powder | 800-1000 times dilution[2] |
| Fruit Trees | Various Diseases | 6% Wettable Powder | 1200-1500 times dilution[2] |
Note: These are general recommendations. Always refer to the product label for specific instructions and conduct preliminary tests on a small scale.
Experimental Protocols
Protocol 1: Assessing Kasugamycin Phytotoxicity using a Leaf Disc Assay
Objective: To determine the phytotoxic effect of different concentrations of Kasugamycin on a specific plant species.
Materials:
-
Healthy, fully expanded leaves from the test plant species.
-
Kasugamycin stock solution.
-
Sterile distilled water.
-
Petri dishes.
-
Filter paper.
-
Cork borer or biopsy punch (e.g., 1 cm diameter).
-
Growth chamber or incubator with controlled light and temperature.
-
Spectrophotometer.
-
Acetone (80%).
Methodology:
-
Prepare a series of Kasugamycin dilutions from the stock solution (e.g., 0, 10, 25, 50, 100, 200 ppm).
-
Collect healthy leaves and use a cork borer to cut uniform leaf discs.
-
Place two layers of filter paper in each petri dish and moisten with 5 ml of the respective Kasugamycin dilution or sterile water (control).
-
Place a set number of leaf discs (e.g., 10) in each petri dish, ensuring they are in contact with the moistened filter paper.
-
Seal the petri dishes with parafilm and incubate in a growth chamber under controlled conditions (e.g., 25°C, 16/8 h light/dark cycle) for a specified period (e.g., 72 hours).
-
After the incubation period, visually assess the leaf discs for signs of phytotoxicity (e.g., chlorosis, necrosis) and score them on a predefined scale.
-
For quantitative analysis of chlorophyll content, take a subset of leaf discs from each treatment.
-
Extract chlorophyll by homogenizing the leaf discs in 80% acetone.
-
Centrifuge the homogenate and measure the absorbance of the supernatant at 645 nm and 663 nm using a spectrophotometer.
-
Calculate the chlorophyll a, chlorophyll b, and total chlorophyll content using standard equations.
-
Analyze the data to determine the concentration at which Kasugamycin causes significant phytotoxicity.
Protocol 2: Evaluating the Efficacy of Adjuvants in Reducing Kasugamycin Phytotoxicity
Objective: To assess whether the addition of an adjuvant can reduce the phytotoxic effects of Kasugamycin.
Materials:
-
Potted plants of the sensitive species.
-
Kasugamycin solution at a known phytotoxic concentration.
-
A selection of adjuvants to be tested.
-
Spray bottles or a small-scale sprayer.
-
Control solution (water only).
Methodology:
-
Prepare the following treatment solutions:
-
Control (water).
-
Kasugamycin at a phytotoxic concentration.
-
Kasugamycin at the same phytotoxic concentration + Adjuvant 1 at the recommended rate.
-
Kasugamycin at the same phytotoxic concentration + Adjuvant 2 at the recommended rate.
-
(Continue for all adjuvants to be tested).
-
Adjuvant only controls (each adjuvant mixed with water) to test for inherent phytotoxicity of the adjuvant.
-
-
Randomly assign potted plants to each treatment group.
-
Apply the respective treatment solutions to the foliage of the plants until runoff.
-
Maintain the plants in a controlled environment (greenhouse or growth chamber).
-
Observe the plants daily for a set period (e.g., 7-14 days) for any signs of phytotoxicity.
-
At the end of the observation period, score the phytotoxicity using a visual rating scale (e.g., 0 = no damage, 5 = severe damage).
-
Collect leaf samples for chlorophyll analysis as described in Protocol 1.
-
Analyze the data to determine if any of the adjuvants significantly reduced the phytotoxicity of Kasugamycin.
Visualizations
Caption: Troubleshooting workflow for diagnosing and mitigating Kasugamycin phytotoxicity.
Caption: Putative signaling pathway of Kasugamycin-induced phytotoxicity in sensitive plants.
References
- 1. What crops is Kasugamycin suitable for? Master these points to prevent bacterial diseases more thoroughly - Knowledge - Zhejiang Rayfull Chemicals Chemicals Co., Ltd. - Rayfull Chemicals [rayfull.net]
- 2. Biopesticide kasugamycin, master its use and skillfully prevent various crop diseases - Knowledge [plantgrowthhormones.com]
- 3. polybluechem.com [polybluechem.com]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. Uptake and transport of antibiotic kasugamycin in castor bean (Ricinus communis L.) seedlings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to use Kasugamycin - Knowledge - Natursim Science Co., Ltd. [natur-sim.com]
- 7. Effect of Adjuvants on Herbicidal Activity and Selectivity of Three Phytotoxins Produced by the Fungus, Stagonospora cirsii - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. How to Choose the Best Kasugamycin Product: A Complete Buying Guide [plantin.alibaba.com]
- 10. Kasugamycin Fungicide – Broad-Spectrum, Crop-Safe Control [cnagrochem.com]
- 11. Biological pesticide kasugamycin, master the use method, cleverly prevent a variety of crop diseases - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]
Technical Support Center: Chlortetracycline Stability in Experimental Buffers
Welcome to the technical support center for Chlortetracycline (CTC). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of Chlortetracycline in common experimental buffers. Below you will find troubleshooting guides and frequently asked questions to help you navigate potential challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of Chlortetracycline in my experimental buffer?
A1: The stability of Chlortetracycline (CTC) in aqueous solutions is influenced by several key factors. These include:
-
pH: CTC is generally more stable in acidic conditions (pH 3-4) and is susceptible to degradation in neutral to alkaline conditions (pH > 5).[1][2]
-
Temperature: Higher temperatures accelerate the degradation of CTC.[1][2][3][4] It is recommended to store CTC solutions at lower temperatures (e.g., 6°C vs. 20°C) to improve stability.[1]
-
Light Exposure: CTC is sensitive to light, which can lead to photolysis.[1][2] It is advisable to protect CTC-containing solutions from light.
-
Presence of Metal Ions: Divalent cations such as calcium (Ca²⁺) and magnesium (Mg²⁺) can form complexes with CTC, affecting its stability.[1][2]
-
Buffer Composition: The components of your buffer can interact with CTC. For instance, phosphate (B84403) buffers have been mentioned in stability studies.[1]
Q2: What are the common degradation products of Chlortetracycline I should be aware of?
A2: Chlortetracycline can degrade into several related compounds, which may have different biological activities and analytical properties. The main degradation products include:
-
4-epichlortetracycline (B1652370) (epi-CTC): An epimer that can exist in equilibrium with CTC. The formation of epi-CTC is influenced by pH, buffer composition, and temperature.[1]
-
Anhydrochlortetracycline (anhydro-CTC): Formed through a dehydration reaction, particularly in acidic conditions.
-
Isochlortetracycline (iso-CTC): An isomer of CTC.
-
4-epianhydrochlortetracycline (epi-anhydro-CTC): An epimer of anhydrochlortetracycline.[1]
Monitoring the formation of these degradation products is crucial for accurate experimental results.
Q3: How quickly does Chlortetracycline degrade in aqueous solutions?
A3: The degradation rate of CTC is highly dependent on the specific conditions of the solution. For example, in one study, the half-life of CTC in soil interstitial water at pH 8.5 in the presence of light was reported to be approximately 1 day.[1] In another study, CTC in reagent water was stable for 25 hours, but its stability decreased in soft and hard water, with significant degradation observed at 35°C.[3][4] It is essential to determine the stability of CTC under your specific experimental conditions.
Troubleshooting Guide
Problem: I am seeing inconsistent results in my experiments involving Chlortetracycline.
This issue is often linked to the degradation of CTC in the experimental buffer. Use the following steps to troubleshoot the problem.
Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent experimental results with Chlortetracycline.
Step 1: Review Your CTC Solution Preparation and Storage
-
Are you preparing fresh solutions? It is recommended to prepare CTC solutions fresh for each experiment. Aqueous solutions of CTC are not recommended for storage for more than one day.[5]
-
How are you storing your stock solution? CTC stock solutions are typically prepared in solvents like methanol, ethanol, or DMSO and should be stored at -20°C for long-term stability.[5][6]
-
Are you protecting your solutions from light? Use amber vials or cover your containers with aluminum foil to prevent photodegradation.[1]
Step 2: Evaluate Your Experimental Buffer
-
What is the pH of your buffer? CTC is more stable at an acidic pH (3-4).[1][2] If your experimental conditions allow, consider using a buffer in this pH range. If you must use a neutral or alkaline buffer, be aware that CTC will degrade more rapidly.
-
Does your buffer contain divalent cations? The presence of Ca²⁺ and Mg²⁺ can impact CTC stability.[1][2] If these ions are not essential for your experiment, consider using a buffer without them or adding a chelating agent like EDTA.
Step 3: Assess Your Experimental Conditions
-
What is the temperature of your experiment? Higher temperatures will increase the rate of degradation.[1][2][3][4] If possible, perform your experiments at a lower temperature.
-
Is your experimental setup exposed to light? Minimize light exposure throughout the experiment.
Step 4: Analyze for CTC Degradation
If you continue to see inconsistent results after addressing the points above, it is advisable to analytically determine the concentration of CTC and its major degradation products over the time course of your experiment. High-Performance Liquid Chromatography (HPLC) is a common method for this analysis.[7][8][9][10]
Data on Chlortetracycline Stability
The following tables summarize quantitative data on the stability of Chlortetracycline under various conditions.
Table 1: Effect of Temperature and Water Hardness on CTC Recovery (%) [4]
| Time (hours) | Reagent Water (22°C) | Soft Water (22°C) | Hard Water (22°C) | Reagent Water (35°C) | Soft Water (35°C) | Hard Water (35°C) |
| 0 | 100 | 100 | 100 | 100 | 100 | 100 |
| 25 | ~100 | Slightly Decreased | Diminished | <60 | <40 | <30 |
Note: This table provides a qualitative summary of the trends reported in the source.
Table 2: Factors Influencing the Chemical Stability of Chlortetracyclines [1][2]
| Factor | Influence on Stability | Notes |
| Photolysis | Significant | Light exposure accelerates degradation. |
| Temperature | Significant | Higher temperatures increase degradation rates. |
| pH | Significant | More persistent at pH 3-4; less stable above pH 5. |
| Matrix (Water Type) | Significant | Presence of ions like Ca²⁺ and Mg²⁺ can decrease stability. |
| Oxygen | Not Significant | The presence or absence of oxygen did not influence chemical stability. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for CTC and Degradation Product Analysis
This protocol is a general guideline based on common practices for analyzing CTC stability.[7][8][10]
-
Instrumentation: A standard HPLC system with a UV detector is required.
-
Column: A C8 or C18 reversed-phase column is typically used. For example, a Hypersil C8 BDS, 5 µm, 250 mm x 4.6 mm i.d. column has been shown to provide good separation.[7]
-
Mobile Phase: A gradient or isocratic elution can be used. A common mobile phase consists of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., phosphate buffer or water with an acid like formic or perchloric acid).[8][11] The exact composition will need to be optimized for your specific separation needs.
-
Sample Preparation:
-
Collect samples from your experimental buffer at various time points.
-
If necessary, dilute the samples with the mobile phase to fall within the linear range of the standard curve.
-
Filter the samples through a 0.22 µm or 0.45 µm filter before injection.
-
-
Analysis:
-
Inject the prepared samples into the HPLC system.
-
Monitor the elution of CTC and its degradation products using a UV detector at a wavelength appropriate for tetracyclines (e.g., around 280 nm or 355 nm).
-
Prepare a standard curve for CTC and, if available, for its degradation products to quantify their concentrations.
-
Chlortetracycline Degradation Pathways
The degradation of Chlortetracycline can proceed through several pathways, primarily epimerization and dehydration, especially under acidic conditions.
Caption: Major degradation pathways of Chlortetracycline.
This diagram illustrates the primary degradation pathways of Chlortetracycline, including the reversible epimerization to 4-epichlortetracycline and the formation of anhydro and epianhydro forms, particularly under acidic conditions. Further degradation can involve dechlorination and ring opening.[11][12]
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical stability of chlortetracycline and chlortetracycline degradation products and epimers in soil interstitial water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. avmajournals.avma.org [avmajournals.avma.org]
- 4. avmajournals.avma.org [avmajournals.avma.org]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of the stability of chlortetracycline in granular premixes by monitoring its conversion into degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative analysis of chlortetracycline and related substances by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 10. A stability study of tetracycline and tetracycline cyclodextrins in tablets using a new HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rapid Degradation of Chlortetracycline Using Hydrodynamic Cavitation with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Degradation characterization and pathway analysis of chlortetracycline and oxytetracycline in a microbial fuel cell - PMC [pmc.ncbi.nlm.nih.gov]
improving the efficacy of Oxytetracycline in vivo
Welcome to the Technical Support Center for Oxytetracycline (B609801) (OTC) In Vivo Research. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during in vivo experiments and enhance the therapeutic efficacy of Oxytetracycline.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your in vivo experiments with Oxytetracycline.
Question 1: My in vivo experiment with Oxytetracycline is showing suboptimal efficacy. What are the common contributing factors?
Answer: Poor in vivo efficacy of Oxytetracycline can stem from several factors related to its formulation, administration route, and interaction with the biological environment, as well as the development of bacterial resistance. Key issues include:
-
Poor Pharmacokinetics: Conventional OTC formulations can be characterized by rapid clearance and a short half-life, requiring frequent administration to maintain therapeutic concentrations.[1]
-
Low Bioavailability: Oral administration is particularly challenging due to factors that inhibit absorption. OTC can chelate with divalent cations like calcium and magnesium found in food or hard water, reducing its dissolution and subsequent absorption.[2] The presence of food in the gastrointestinal tract can also significantly decrease bioavailability.[2]
-
Bacterial Resistance: This is a major cause of treatment failure. Bacteria have developed several mechanisms to resist tetracyclines, including efflux pumps that actively remove the drug from the cell, ribosomal protection proteins that prevent the drug from binding to its target, and enzymatic inactivation.[3][4][5]
-
Inadequate Tissue Penetration: The drug may not reach the site of infection in sufficient concentrations to be effective, a problem that can sometimes be addressed with targeted delivery systems.
Caption: Troubleshooting workflow for poor Oxytetracycline efficacy.
Question 2: How can I improve the bioavailability and achieve sustained release of Oxytetracycline in my animal model?
Answer: To enhance bioavailability and sustain drug release, you can utilize advanced drug delivery systems or long-acting (LA) formulations.
-
Long-Acting (LA) Formulations: These are often designed for intramuscular injection and create a depot at the injection site, allowing for slow and sustained absorption of the drug. This extends the half-life significantly compared to conventional formulations and maintains therapeutic concentrations for longer periods, reducing the need for repeated daily treatments.[1][6]
-
Nanoparticle-Based Systems: Encapsulating OTC in nanoparticles can improve its therapeutic efficacy.[7]
-
Polymeric Nanoparticles: Biocompatible polymers like poly-methyl methacrylate (B99206) (PMMA) can be used to create nanoparticles that provide controlled, biphasic drug release.[8]
-
Inorganic Nanoparticles: Calcium carbonate or iron oxide nanoparticles can act as carriers.[7][9] These systems can enhance drug stability, facilitate sustained release, and in some cases, improve cellular uptake.[7] For instance, OTC-loaded cockle shell-derived calcium carbonate nanoparticles (OTC-CNP) showed improved pharmacokinetic profiles compared to free OTC.[4]
-
-
Liposomes: These are lipid-based vesicles that can encapsulate both hydrophilic and lipophilic drugs. Liposomal formulations can protect OTC from degradation, extend its circulation half-life, and potentially improve its delivery to target tissues.[10][11] The encapsulation efficiency can be optimized by adjusting factors like lipid composition and the pH of the hydrating solution.[12][11]
Question 3: The target bacteria in my study appear to be resistant to Oxytetracycline. What strategies can I employ to overcome this?
Answer: Overcoming bacterial resistance is a significant challenge. Two primary strategies are the use of combination therapy and the development of formulations that can bypass resistance mechanisms.
-
Combination Therapy: Using OTC in combination with another antimicrobial agent can produce a synergistic effect, where the combined efficacy is greater than the sum of the individual drugs.
-
With Streptomycin (B1217042): In treating bovine brucellosis, a combination of long-acting OTC and streptomycin was significantly more successful (67% success rate) than OTC alone (21% success rate).[13]
-
With Polymyxin (B74138) B: A combination of polymyxin B and tetracycline (B611298) has shown potent synergistic activity against multi-drug resistant Gram-negative bacteria, both in vitro and in vivo.[14][15]
-
-
Advanced Delivery Systems: Nano-antibiotic delivery systems may help bypass certain resistance mechanisms, such as efflux pumps, by altering the drug's entry into the bacterial cell.[4]
Frequently Asked Questions (FAQs)
Question 1: What is the primary mechanism of action for Oxytetracycline?
Answer: Oxytetracycline is a broad-spectrum, bacteriostatic antibiotic. Its primary mechanism of action is the inhibition of protein synthesis in bacteria.[3] It achieves this by reversibly binding to the 30S ribosomal subunit. This binding blocks the attachment of aminoacyl-tRNA to the acceptor (A) site on the mRNA-ribosome complex, thereby preventing the addition of new amino acids to the growing peptide chain and halting bacterial growth.[3][16]
Question 2: What are the principal mechanisms of bacterial resistance to Oxytetracycline?
Answer: Bacteria can develop resistance to Oxytetracycline through several key mechanisms, often acquired via mobile genetic elements like plasmids.[5][17]
-
Efflux Pumps: This is one of the most common mechanisms. Bacteria acquire genes (e.g., tet(A), tet(B)) that code for membrane proteins. These proteins function as pumps that actively transport tetracycline molecules out of the bacterial cell, preventing the drug from reaching its ribosomal target in sufficient concentrations.[5][17]
-
Ribosomal Protection: Bacteria can produce "ribosomal protection proteins" (RPPs), encoded by genes like tet(M) and tet(Q).[17][18] These proteins interact with the ribosome and cause a conformational change that dislodges the bound Oxytetracycline molecule from the 30S subunit, allowing protein synthesis to resume.[5]
-
Enzymatic Inactivation: This is a less common mechanism where bacteria produce enzymes that chemically modify and inactivate the tetracycline molecule.[5]
Caption: OTC mechanism of action and bacterial resistance pathways.
Data Presentation
Table 1: Comparison of Pharmacokinetic Parameters for Different Oxytetracycline Formulations
This table summarizes key pharmacokinetic parameters from various studies, highlighting the differences between conventional and long-acting (LA) or nanoparticle formulations across different animal species.
| Species | Formulation | Dose & Route | Cmax (µg/mL) | Tmax (h) | Elimination Half-Life (t1/2) (h) | Bioavailability (%) | Reference |
| Young Cattle | Long-Acting | 20 mg/kg IM | ~4.0 | 1 - 1.5 | 21.83 | 51.5 | [1] |
| Sheep | Conventional (T-100) | 20 mg/kg IM | - | - | 14.1 | ~100 | [19] |
| Sheep | Aqueous + Lidocaine (B1675312) (OTC-L) | 20 mg/kg IM | - | - | 58.2 | ~100 | [19] |
| Kilis Goats | Conventional | 20 mg/kg IM | 13.57 ± 5.83 | 0.46 ± 0.09 | 10.47 ± 1.30 | 69.71 | [6] |
| Kilis Goats | Long-Acting | 20 mg/kg IM | 8.72 ± 2.47 | 0.60 ± 0.28 | 27.96 ± 11.66 | 83.15 | [6] |
| Veal Calves | 20% Solution | 10 mg/kg IM | 3.01 ± 0.72 | 4.01 ± 2.84 | 9.83 ± 1.35 | ~100 | [20] |
| Veal Calves | Milk Replacer | 50 mg/kg Oral | 4.99 ± 1.37 | 9.16 ± 1.99 | 10.66 ± 3.15 | 46.35 | [20] |
| BALB/c Mice | Free OTC | 10 mg/kg IP | 14.70 ± 2.65 | 0.083 (5 min) | 1.80 | - | [4] |
| BALB/c Mice | OTC-Nanoparticle | 10 mg/kg IP | 10.51 ± 2.22 | 0.167 (10 min) | 2.59 | - | [4] |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; IM: Intramuscular; IP: Intraperitoneal.
Table 2: In Vivo Efficacy of Oxytetracycline Combination Therapies
| Target Disease / Model | Combination | Organism | Key Finding | Reference |
| Bovine Brucellosis | OTC (LA) + Streptomycin | Brucella abortus | Combination therapy was successful in 67% of cases, compared to 21% for OTC alone. | [13] |
| Bacterial Infection | Tetracycline + Polymyxin B | Multi-drug resistant Gram-negative bacteria | The survival rate of infected larvae was significantly higher with combination therapy compared to monotherapy. | [14][15] |
Experimental Protocols
Protocol 1: Preparation of Oxytetracycline-Loaded Liposomes via Thin-Film Hydration
This protocol provides a general method for encapsulating Oxytetracycline in multilamellar vesicles (MLVs).[12][11]
Materials:
-
Lipids (e.g., α-L-dipalmitoylphosphatidylcholine (DPPC), Cholesterol)
-
Oxytetracycline HCl
-
Organic Solvent (e.g., Chloroform/Methanol mixture)
-
Hydrating Solution (e.g., non-ionic solution like 10% mannitol (B672) or glucose)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator
-
Extruder with polycarbonate membranes (optional, for size reduction)
Methodology:
-
Lipid Film Formation:
-
Dissolve the chosen lipids (e.g., DPPC and cholesterol in a specific molar ratio) in the organic solvent in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Rotate the flask in a water bath set to a temperature above the lipid transition temperature to evaporate the solvent.
-
Continue rotation under vacuum until a thin, dry, and uniform lipid film is formed on the inner wall of the flask.
-
-
Hydration:
-
Prepare the hydrating solution by dissolving Oxytetracycline HCl in a non-ionic buffer (use of non-ionic solutions is promising for OTC encapsulation).[11] Adjust the pH as required for stability and encapsulation efficiency.
-
Add the OTC-containing hydrating solution to the flask with the dry lipid film.
-
Hydrate the film by vortexing or gentle agitation at a temperature above the lipid transition temperature. This process allows the lipid film to swell and form MLVs, encapsulating the aqueous drug solution.
-
-
Sizing (Optional):
-
To obtain smaller, more uniform vesicles (LUVs), the MLV suspension can be sonicated in a bath sonicator or subjected to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
-
Purification:
-
Remove the unencapsulated (free) Oxytetracycline from the liposome (B1194612) suspension. This can be achieved by methods such as dialysis against a fresh buffer, size exclusion chromatography, or centrifugal filtration.
-
-
Characterization:
-
Determine the particle size and zeta potential using Dynamic Light Scattering (DLS).
-
Calculate the encapsulation efficiency by lysing a known amount of the purified liposome suspension (e.g., with a detergent like Triton X-100), quantifying the total OTC content using HPLC or UV-Vis spectrophotometry, and comparing it to the initial amount of drug used.
-
Caption: Experimental workflow for liposome preparation.
Protocol 2: Quantification of Oxytetracycline in Plasma by HPLC-UV
This protocol outlines a general procedure for measuring OTC concentrations in plasma samples, essential for pharmacokinetic studies.[4][6]
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Plasma samples (collected in heparinized or EDTA tubes)
-
Oxytetracycline analytical standard
-
Internal Standard (IS) (e.g., Doxycycline)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid or Phosphoric acid
-
Purified water (HPLC grade)
-
Protein precipitation agent (e.g., Trichloroacetic acid or Methanol with 0.1% formic acid)[10]
-
Centrifuge and microcentrifuge tubes
Methodology:
-
Standard Curve Preparation:
-
Prepare a stock solution of OTC and the internal standard in a suitable solvent (e.g., methanol).
-
Create a series of calibration standards by spiking blank control plasma with known concentrations of OTC.
-
Process these standards in the same manner as the unknown samples.
-
-
Sample Preparation (Protein Precipitation):
-
Thaw frozen plasma samples on ice.
-
To a 100 µL aliquot of plasma (or standard), add 400 µL of the protein precipitation agent containing the internal standard.[10]
-
Vortex vigorously for 30-60 seconds to ensure complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., 12,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant and transfer it to an HPLC vial for analysis.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile). The exact ratio should be optimized for good peak separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 20-50 µL.
-
Detection: UV detector set at a wavelength of approximately 355 nm.
-
Column Temperature: Maintained at a constant temperature (e.g., 30°C) for reproducibility.
-
-
Data Analysis:
-
Integrate the peak areas for both Oxytetracycline and the internal standard.
-
Calculate the ratio of the OTC peak area to the IS peak area.
-
Construct a calibration curve by plotting the peak area ratio against the known concentrations of the standards.
-
Determine the concentration of OTC in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
References
- 1. avmajournals.avma.org [avmajournals.avma.org]
- 2. Impact of water hardness on oxytetracycline oral bioavailability in fed and fasted piglets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Oxytetracycline? [synapse.patsnap.com]
- 4. Pharmacokinetics of Free Oxytetracycline and Oxytetracycline Loaded Cockle Shell Calcium Carbonate-Based Nanoparticle in BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tetracycline Antibiotics and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of Conventional and Long-Acting Oxytetracycline Preparations in Kilis Goat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and Toxicity Studies of Oxytetracycline-loaded Calcium Carbonate Nanoparticles in Corynebacterium pseudotuberculosis Infected BALB/C Mice - Iranian Journal of Toxicology [ijt.arakmu.ac.ir]
- 8. Development and in vitro evaluation of oxytetracycline‐loaded PMMA nanoparticles for oral delivery against anaplasmosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oxytetracycline Delivery in Adult Female Zebrafish by Iron Oxide Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Novel Loading Method for Doxycycline Liposomes for Intracellular Drug Delivery: Characterization of In Vitro and In Vivo Release Kinetics and Efficacy in a J774A.1 Cell Line Model of Mycobacterium smegmatis Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Liposomal oxytetracycline and doxycycline: studies on enhancement of encapsulation efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Efficacy of long-acting oxytetracycline alone or combined with streptomycin in the treatment of bovine brucellosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Combination therapy strategies against multidrug resistant bacteria in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. What is Oxytetracycline used for? [synapse.patsnap.com]
- 17. mdpi.com [mdpi.com]
- 18. Short-Term Impact of Oxytetracycline Administration on the Fecal Microbiome, Resistome and Virulome of Grazing Cattle [mdpi.com]
- 19. Pharmacokinetics of oxytetracycline after intramuscular administration with lidocaine in sheep, comparison with a conventional formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pharmacokinetics of oxytetracycline and therapeutic implications in veal calves - PubMed [pubmed.ncbi.nlm.nih.gov]
Biomycin (Oxytetracycline) Technical Support Center
Welcome to the Biomycin Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals utilizing this compound (a brand name for oxytetracycline) in long-term experimental studies. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (Oxytetracycline)?
A1: this compound is a broad-spectrum antibiotic belonging to the tetracycline (B611298) class. Its primary mechanism of action is the inhibition of protein synthesis in bacteria. It specifically binds to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the mRNA-ribosome complex.[1][2][3][4] This action effectively halts the elongation of polypeptide chains, thereby inhibiting bacterial growth and replication.[1] While it is highly selective for bacterial ribosomes, some off-target effects on eukaryotic cells, such as inhibition of mitochondrial protein synthesis, have been reported.[4][5]
Q2: How stable is this compound in cell culture media during long-term experiments?
A2: The stability of this compound (oxytetracycline) in aqueous solutions, including cell culture media, is a critical consideration for long-term studies. Its degradation is influenced by several factors, including temperature, pH, and light exposure.[6][7][8] Studies have shown a significant and rapid degradation at 37°C, with one study reporting a half-life of only 34 hours under these conditions.[6] For long-term experiments, it is advisable to refresh the media with freshly prepared this compound at regular intervals (e.g., every 24-48 hours) to maintain a consistent effective concentration.
Q3: What are the potential off-target effects of this compound on mammalian cells in long-term cultures?
A3: While generally considered to have low toxicity to eukaryotic cells, long-term exposure to tetracycline-class antibiotics like this compound can lead to several off-target effects. These include:
-
Mitochondrial Dysfunction: Inhibition of mitochondrial protein synthesis due to the similarity between mitochondrial and bacterial ribosomes.[4][5]
-
Metabolic Alterations: A shift towards a more glycolytic phenotype, characterized by increased lactate (B86563) secretion and reduced oxygen consumption.[9]
-
Reduced Cell Proliferation: Some studies have shown that concentrations commonly used in inducible gene expression systems can slow the proliferation of human cell lines.[9]
-
DNA Damage and Epigenetic Changes: In vitro exposure of human peripheral blood mononuclear cells (PBMCs) to oxytetracycline (B609801) has been shown to induce DNA damage markers (e.g., activation of ATM and p53) and modify histone methylation.[10]
-
Inflammatory Responses: Oxytetracycline can induce the expression of pro-inflammatory cytokines like Interferon (IFN)-γ in human lymphocytes.[10][11]
Q4: Can bacterial or cellular resistance to this compound develop during my long-term study?
A4: Yes, the development of resistance to tetracyclines is a well-documented phenomenon.[4][12][13] In long-term studies involving bacteria, prolonged exposure to sub-lethal concentrations of this compound can select for resistant strains.[14][15] Resistance mechanisms often involve the acquisition of genes that code for efflux pumps (which actively remove the antibiotic from the cell) or ribosomal protection proteins.[4][12] While less common in mammalian cell lines, alterations in cellular pathways that mitigate the drug's effects could potentially arise over extended periods.
Troubleshooting Guides
| Problem | Possible Causes | Troubleshooting Steps |
| Inconsistent experimental results over time. | 1. Degradation of this compound in the culture medium. 2. Development of resistant cell populations. 3. Variability in this compound stock solution preparation. | 1. Refresh the culture medium with freshly prepared this compound every 24-48 hours. Protect stock solutions and media from light.[7][8][16] 2. Perform periodic checks for antibiotic efficacy. Consider using a fresh batch of cells from a frozen stock for critical experiments. 3. Prepare and aliquot a large batch of this compound stock solution to be used throughout the study to minimize variability. Store aliquots at -20°C.[17] |
| Observed cytotoxicity or reduced cell proliferation. | 1. This compound concentration is too high for the specific cell line. 2. Off-target effects on cellular metabolism or mitochondrial function.[9] 3. Contamination of the cell culture. | 1. Perform a dose-response curve to determine the optimal, non-toxic concentration for your cell line. 2. If using this compound for selection, consider intermittent exposure or lower the concentration. For inducible systems, use the lowest effective concentration. 3. Regularly test for mycoplasma and other common cell culture contaminants. |
| Loss of selective pressure in a genetically modified cell line. | 1. Inactivation of this compound due to degradation. 2. Emergence of a resistant sub-population. 3. Incorrect initial concentration of this compound. | 1. Ensure regular media changes with fresh this compound. Confirm the stability of your stock solution. 2. Isolate and re-test individual clones for sensitivity to this compound. 3. Verify the recommended selective concentration for your specific plasmid and cell line. |
| Unexpected changes in gene expression or cellular phenotype. | 1. Off-target effects of this compound on cellular signaling pathways.[9][10][18] 2. Interaction of this compound with other components in the culture medium. | 1. Include a control group of the parental cell line treated with the same concentration of this compound to distinguish drug-specific effects from those related to the genetic modification. 2. Review the literature for known interactions of tetracyclines with your experimental system. |
Quantitative Data Summary
Table 1: Stability of this compound (Oxytetracycline) in Aqueous Solutions
| Condition | Solvent/Medium | Concentration | Half-life / Remaining % | Citation |
| Temperature | ||||
| 4°C | Deionized Water | 10 µg/mL | High stability | [7] |
| 37°C | Deionized Water | Not specified | 34 hours | [6] |
| 40°C | Dextrose 5% | Not specified | ~98.1% remaining after 24h (light protected) | [19] |
| 43°C | Deionized Water | 10 µg/mL | 0.26 ± 0.11 days | [7] |
| pH | ||||
| pH 3.0 | Deionized Water | 10 µg/mL | 46.36 ± 4.92 days | [7] |
| pH 7.0 | Deionized Water | 20 mg/L | ~31.38% degradation after 60 min | [20] |
| pH 10.0 | Deionized Water | 10 µg/mL | 9.08 ± 4.22 days | [7] |
| Light Exposure | ||||
| Light vs. Dark | Deionized Water | 10 µg/mL | 3-fold higher degradation in light | [7] |
| Culture Medium | ||||
| Tryptic Soy Broth (TSB) at 37°C | TSB | Not specified | 46.6% remaining after 2 days, 10.6% after 5 days | [6] |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
-
Preparation:
-
Wear appropriate personal protective equipment (PPE).
-
This compound (Oxytetracycline hydrochloride) is light-sensitive; perform weighing and dissolution in a darkened environment or in a container protected from light.
-
Weigh the desired amount of this compound powder.
-
Dissolve in an appropriate solvent. For cell culture, sterile water or 70% ethanol (B145695) are commonly used.[17] A common stock concentration is 10 mg/mL.
-
Ensure complete dissolution by vortexing.
-
-
Sterilization:
-
Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected container (e.g., an amber tube or a tube wrapped in aluminum foil).
-
-
Storage:
-
Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
Protocol 2: Long-Term this compound Treatment in Cell Culture
-
Determine Optimal Concentration:
-
Before starting a long-term experiment, perform a dose-response or cytotoxicity assay (e.g., MTT, XTT) to determine the highest concentration of this compound that does not significantly affect the viability and proliferation of your specific cell line over a 72-96 hour period.
-
-
Cell Seeding:
-
Seed your cells at the desired density in a culture vessel.
-
-
Treatment:
-
Allow the cells to adhere and recover for 24 hours before adding this compound.
-
Dilute the this compound stock solution to the desired final concentration in pre-warmed, complete culture medium.
-
Remove the old medium from the cells and replace it with the this compound-containing medium.
-
-
Maintenance:
-
Due to the instability of this compound at 37°C, completely replace the culture medium with fresh, this compound-containing medium every 24 to 48 hours.
-
Monitor the cells regularly for any changes in morphology, proliferation rate, or signs of cytotoxicity.
-
Include a vehicle-treated control group (cells treated with the same concentration of the solvent used for the this compound stock solution) in all experiments.
-
Visualizations
Caption: Bacterial protein synthesis inhibition by this compound.
Caption: Potential off-target effects of this compound in eukaryotic cells.
References
- 1. What is the mechanism of Oxytetracycline? [synapse.patsnap.com]
- 2. Oxytetracycline: Applications, Mechanism of Action - Amerigo Scientific [amerigoscientific.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rRNA Binding Sites and the Molecular Mechanism of Action of the Tetracyclines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Doxycycline Alters Metabolism and Proliferation of Human Cell Lines | PLOS One [journals.plos.org]
- 10. Oxytetracycline induces DNA damage and epigenetic changes: a possible risk for human and animal health? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Toxicological Implications and Inflammatory Response in Human Lymphocytes Challenged with Oxytetracycline - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tetracycline Antibiotics and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. journals.asm.org [journals.asm.org]
- 15. mdpi.com [mdpi.com]
- 16. Stability of Oxytetracycline in Different Types of Solutions and Stored at Different Temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. abo.com.pl [abo.com.pl]
- 18. Oxytetracycline effects in specific biochemical pathways of detoxification, neurotransmission and energy production in Oncorhynchus mykiss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Stability of Oxytetracycline in Different Types of Solutions and Stored at Different Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Experimental study of degradation and biodegradability of oxytetracycline antibiotic in aqueous solution using Fenton process [eeer.org]
Technical Support Center: Chlortetracycline Interference with Experimental Assays
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference caused by chlortetracycline (CTC) in various experimental assays. Our goal is to help you identify, understand, and mitigate these effects to ensure the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: Why does chlortetracycline interfere with so many different types of assays?
A1: Chlortetracycline's interference stems from several of its intrinsic chemical and biological properties:
-
Autofluorescence: CTC is a fluorescent molecule. This inherent fluorescence can lead to false-positive signals in assays that use fluorescence as a readout.
-
Spectral Properties: CTC absorbs light in the UV and visible spectrum, which can interfere with colorimetric and spectrophotometric assays by contributing to the overall absorbance reading.
-
Antioxidant Activity: CTC, like other tetracyclines, possesses antioxidant and radical-scavenging properties. This can directly interfere with assays designed to measure oxidative stress or antioxidant capacity.
-
Biological Activity: CTC can modulate cellular processes. For example, it is known to affect mitochondrial function and inhibit the NF-κB signaling pathway. These biological effects can lead to misinterpretation of results in cell-based assays if not properly controlled for.
Q2: My fluorescence-based assay is showing unexpectedly high background signals when I include chlortetracycline. What is the likely cause and how can I fix it?
A2: The most probable cause is the autofluorescence of chlortetracycline itself. Here’s a troubleshooting workflow to confirm and mitigate this issue:
Troubleshooting Guide: Fluorescence Assay Interference
Issue: High background fluorescence in the presence of chlortetracycline.
Possible Cause: Autofluorescence of chlortetracycline.
Troubleshooting Steps:
-
Run a "CTC-only" Control:
-
Prepare wells containing the assay buffer and chlortetracycline at the same concentration used in your experimental samples, but without the fluorescent probe or cells.
-
Measure the fluorescence using the same excitation and emission wavelengths as your main experiment.
-
A high signal in these wells compared to a buffer-only blank confirms that CTC is autofluorescent under your experimental conditions.
-
-
Spectral Scan:
-
If your plate reader has the capability, perform an excitation and emission scan of chlortetracycline in your assay buffer to determine its fluorescence maxima.
-
Compare this to the spectra of your assay's fluorophore to assess the degree of overlap.
-
-
Mitigation Strategies:
-
Wavelength Selection: If possible, choose a fluorophore for your assay with excitation and emission wavelengths that are "red-shifted" (further into the red end of the spectrum), as compound autofluorescence is often less pronounced at longer wavelengths.
-
Background Subtraction: If the CTC autofluorescence is consistent, you can subtract the signal from the "CTC-only" control from your experimental wells.
-
Reduce CTC Concentration: If your experimental design allows, lowering the concentration of CTC may reduce the interference to an acceptable level.
-
Alternative Assay: Consider using a non-fluorescent assay format, such as a colorimetric or luminescent assay, if available for your target.
-
Q3: Can chlortetracycline interfere with my ELISA results?
A3: Yes, particularly in ELISAs designed to detect tetracyclines. Chlortetracycline can cross-react with antibodies raised against other tetracycline (B611298) analogues. The degree of cross-reactivity depends on the specificity of the antibody used in the kit. For ELISAs measuring other analytes, interference is less likely unless CTC directly interacts with the antigen, antibody, or enzyme conjugate, which is not a commonly reported issue.
Troubleshooting Guide: ELISA Interference
Issue: Inaccurate quantification of tetracyclines in a competitive ELISA.
Possible Cause: Cross-reactivity of chlortetracycline with the assay antibody.
Troubleshooting Steps:
-
Check the Kit Specifications: Review the ELISA kit's manual for data on cross-reactivity with chlortetracycline.
-
Run a CTC Standard Curve: Prepare a serial dilution of chlortetracycline and run it in the ELISA to determine its specific cross-reactivity and IC50 value.
-
Sample Purification: If you are trying to measure a different tetracycline in a sample that also contains CTC, you may need to use a sample preparation method, such as solid-phase extraction (SPE) or liquid chromatography (LC), to separate the different tetracyclines before performing the ELISA.
Q4: I am using a colorimetric cell viability assay like MTT, and my results are inconsistent when using chlortetracycline. What could be the problem?
A4: There are two main potential issues with colorimetric cell viability assays in the presence of chlortetracycline:
-
Biological Effect: Tetracyclines can impair mitochondrial function, which is the basis of MTT and similar assays that measure mitochondrial dehydrogenase activity. This is a true biological effect of the compound on the cells, not a direct assay interference.
-
Spectral Interference: Chlortetracycline is a yellow-colored compound and its absorbance spectrum may overlap with that of the formazan (B1609692) product in the MTT assay, leading to inaccurate readings.
Troubleshooting Guide: Cell Viability Assay Interference
Issue: Inconsistent or unexpected results in MTT or similar assays with chlortetracycline.
Possible Causes: Biological effects on mitochondria and/or spectral interference.
Troubleshooting Steps:
-
Run a "CTC in Media" Control: Add CTC to cell-free media and the MTT reagent to see if there is any direct chemical reaction or color change.
-
Measure CTC Absorbance: Determine the absorbance spectrum of CTC in your assay media to see if it overlaps with the 570 nm reading for the formazan product.
-
Use an Alternative Assay: Consider using a cell viability assay with a different readout that is less susceptible to colorimetric or mitochondrial interference. Good alternatives include:
-
Resazurin (AlamarBlue) Assay: This is a fluorescent assay, so you will need to control for CTC's autofluorescence as described above.
-
ATP-based Assays (e.g., CellTiter-Glo): These luminescent assays measure ATP levels as a marker of viable cells and are generally less prone to colorimetric or fluorescent interference.
-
Trypan Blue Exclusion Assay: This is a simple, microscopy-based method to count viable cells.
-
Q5: Will chlortetracycline interfere with my antioxidant capacity assay, such as the DPPH assay?
A5: Yes, chlortetracycline has been shown to have radical-scavenging activity and will therefore interfere with antioxidant assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. This is a true antioxidant effect of the compound. If you are trying to measure the antioxidant capacity of a biological sample that has been treated with CTC, you will need to account for the contribution of CTC itself.
Data Presentation
Table 1: Spectral Properties of Chlortetracycline and Potential for Interference
| Property | Wavelength/Range | Potential for Assay Interference |
| Absorbance Maxima | ~265 nm, ~370 nm, ~423 nm (in complex with Fe3+) | High potential for interference in UV and some colorimetric assays. |
| Fluorescence | Excitation: ~393 nm, Emission: ~510-530 nm | High potential for interference in fluorescence assays using blue/green fluorophores. |
Table 2: Cross-Reactivity of Chlortetracycline in Tetracycline ELISAs
| ELISA Kit Antibody Specificity | Chlortetracycline Cross-Reactivity (%) | Reference |
| Tetracycline | 81 | [1] |
| Oxytetracycline | Negligible | [2] |
| Specific for Chlortetracycline | 100 | [3] |
| Note: Cross-reactivity is highly dependent on the specific antibody used in the ELISA kit. Always refer to the manufacturer's data sheet. |
Table 3: Antioxidant Activity of Tetracyclines in DPPH Assay
| Tetracycline Analogue | % DPPH Radical Scavenging at 2.5 mmol/L | Reference |
| Chlortetracycline | In the range of 26-96% (specific value not provided) | [4] |
| Minocycline | 96.1% | [5] |
| Ascorbic Acid (Reference) | 84.2% | [5] |
| Note: Direct IC50 values for chlortetracycline in a standardized DPPH assay were not available in the searched literature. The data indicates that tetracyclines as a class have significant antioxidant activity. |
Experimental Protocols
MTT Cell Viability Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of chlortetracycline and appropriate vehicle controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
DPPH Radical Scavenging Assay Protocol
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Prepare various concentrations of chlortetracycline in methanol.
-
Reaction: In a 96-well plate, add 50 µL of each chlortetracycline concentration to 150 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Reading: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of DPPH scavenging activity using the formula: (Abs_control - Abs_sample) / Abs_control * 100.
Competitive ELISA for Tetracyclines Protocol
-
Standard/Sample Addition: Add 50 µL of standards, samples, and controls to the antibody-coated microplate wells.
-
Enzyme Conjugate Addition: Add 50 µL of the tetracycline-HRP conjugate to each well.
-
Incubation: Incubate for 1 hour at room temperature.
-
Washing: Wash the plate 3-5 times with wash buffer.
-
Substrate Addition: Add 100 µL of TMB substrate solution to each well.
-
Incubation: Incubate for 15-30 minutes in the dark.
-
Stop Reaction: Add 100 µL of stop solution.
-
Absorbance Reading: Read the absorbance at 450 nm.
Mandatory Visualizations
Caption: Troubleshooting workflow for CTC interference.
Caption: Chlortetracycline's inhibitory effect on the NF-κB signaling pathway.
References
- 1. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Chlortetracycline and the transmembrane potential of the inner membrane of plant mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Oxytetracycline Activity in Culture Medium
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the activity of Oxytetracycline (B609801) in culture medium.
Troubleshooting Guides
Issue: Reduced or No Oxytetracycline Activity Observed
Question: I've added Oxytetracycline to my culture medium, but I'm not seeing the expected antimicrobial effect. What could be the problem?
Answer: Several factors can influence the in vitro potency of Oxytetracycline. The most common issue is the pH of the culture medium. Oxytetracycline's stability and activity are highly pH-dependent. It is more stable in acidic conditions and is rapidly degraded in alkaline solutions.[1][2][3] Concentrated aqueous solutions at a neutral pH can also hydrolyze over time.[2][4]
-
Troubleshooting Steps:
-
Verify Medium pH: Check the pH of your culture medium after adding all supplements and before introducing your microorganisms. Many standard culture media are buffered to a pH around 7.2-7.4 for optimal cell growth, which may not be ideal for Oxytetracycline stability.
-
Adjust Medium pH: If possible for your experimental setup, consider adjusting the medium's pH to a slightly more acidic range (e.g., pH 6.0-6.8). However, ensure this adjusted pH is not detrimental to the growth of your target organism.
-
Fresh Preparation: Prepare Oxytetracycline stock solutions and supplemented media fresh before each experiment. The stability of Oxytetracycline in solution decreases over time, especially at 37°C.[5]
-
Proper Storage: Store Oxytetracycline stock solutions protected from light and at the recommended temperature (typically 2-8°C for short-term and -20°C for long-term storage).[1][5]
-
Issue: Precipitation or Cloudiness in the Culture Medium After Adding Oxytetracycline
Question: Why is my culture medium turning cloudy after I add Oxytetracycline?
Answer: The solubility of Oxytetracycline is significantly influenced by pH.[6][7] Oxytetracycline base has its lowest solubility at around pH 5.[6] If the pH of your stock solution or the final culture medium is near this isoelectric point, the drug may precipitate out of the solution. Oxytetracycline hydrochloride is more water-soluble, but its solutions can become turbid on standing due to the precipitation of the oxytetracycline base.[2]
-
Troubleshooting Steps:
-
Check pH of Stock Solution: Ensure the pH of your Oxytetracycline stock solution is in a range where the drug is highly soluble (e.g., acidic pH).
-
Order of Addition: When preparing your culture medium, add the Oxytetracycline solution last, after all other components have been mixed and the pH has been adjusted.
-
Use of Hydrochloride Salt: For aqueous solutions, it is generally recommended to use Oxytetracycline hydrochloride, which has a higher solubility in water compared to the base form.[2][6]
-
Solvent Choice: For specific applications, consider using a cosolvent system to enhance solubility, though this must be validated for compatibility with your experimental system.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for Oxytetracycline activity in culture medium?
A1: While a single "optimal" pH is difficult to define for all conditions, acidic environments generally favor the stability of Oxytetracycline.[8] The drug shows greater stability at a pH below 7. Conversely, it is rapidly destroyed in alkaline hydroxide (B78521) solutions.[1][2] Therefore, for maximizing its antibacterial activity in culture, a slightly acidic to neutral pH (around 6.0 to 7.0) is often a good starting point, balancing drug stability with the physiological requirements of the cultured organisms.
Q2: How does temperature affect Oxytetracycline stability in my experiments?
A2: Temperature plays a crucial role in the stability of Oxytetracycline. Its degradation is accelerated at higher temperatures.[3] For instance, at 37°C, the half-life of Oxytetracycline in a solution can be as short as 34 hours.[5] It is therefore critical to prepare fresh solutions for experiments conducted at this temperature and to minimize the time the antibiotic is incubated under these conditions before its use.
Q3: Can I pre-mix Oxytetracycline into my culture medium and store it?
A3: It is not recommended to store culture medium containing Oxytetracycline for extended periods, especially at 4°C or room temperature. Aqueous solutions of Oxytetracycline hydrochloride are stable for at least 30 days at 25°C at a pH of 1.0 to 2.5.[6] However, in neutral pH culture media, its stability is significantly reduced.[2][4] For best results, add freshly prepared Oxytetracycline solution to the medium shortly before use.
Q4: Does the type of culture medium affect Oxytetracycline's activity?
A4: Yes, components of the culture medium can potentially interact with Oxytetracycline. For example, divalent cations like Mg²⁺ and Ca²⁺ can chelate tetracyclines, which may affect their availability and activity. The presence of proteins, such as those in serum-supplemented media, can also lead to protein binding, which might reduce the concentration of free, active drug.[9] It is important to consider these potential interactions when interpreting results.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the solubility and stability of Oxytetracycline at various pH values.
Table 1: Solubility of Oxytetracycline Base at 23°C
| pH | Solubility (mg/mL) |
| 1.2 | 31.4 |
| 5.0 | 0.5 (minimum) |
| 9.0 | 38.0 |
| Data sourced from the Food and Agriculture Organization of the United Nations.[6] |
Table 2: Stability of Oxytetracycline Hydrochloride in Aqueous Solutions
| pH Range | Temperature | Stability |
| 1.0 - 2.5 | 25°C | Stable for at least 30 days |
| 3.0 - 9.0 | 5°C | No detectable loss in 30 days |
| Neutral | Room Temp. | Hydrolyzes on standing |
| > 9.0 | Room Temp. | Rapidly destroyed by alkali hydroxides |
| Data compiled from multiple sources.[2][4][6] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of Oxytetracycline at Different pH Values
This protocol outlines a method to determine the MIC of Oxytetracycline against a specific bacterial strain in a broth medium adjusted to different pH levels.
-
Prepare pH-Adjusted Broth: Prepare aliquots of your chosen broth medium (e.g., Mueller-Hinton Broth). Adjust the pH of each aliquot to the desired values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0) using sterile HCl or NaOH. Filter-sterilize each pH-adjusted medium.
-
Prepare Oxytetracycline Stock Solution: Prepare a concentrated stock solution of Oxytetracycline hydrochloride in a suitable sterile solvent (e.g., water or ethanol).
-
Prepare Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the Oxytetracycline stock solution in each of the pH-adjusted broths.
-
Inoculate with Bacteria: Prepare a bacterial inoculum standardized to a specific optical density (e.g., 0.5 McFarland standard). Dilute the inoculum in the corresponding pH-adjusted broth and add it to each well of the microtiter plate.
-
Incubation: Incubate the plates at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of Oxytetracycline at which no visible bacterial growth is observed.
Protocol 2: Assessment of Oxytetracycline Stability in Culture Medium Over Time
This protocol describes a method to evaluate the stability of Oxytetracycline in a specific culture medium at a given temperature.
-
Prepare Supplemented Medium: Prepare your complete culture medium, including all supplements, and adjust the pH to your desired value.
-
Add Oxytetracycline: Add Oxytetracycline to the medium to achieve the final desired concentration.
-
Incubation: Incubate the medium at the experimental temperature (e.g., 37°C).
-
Sample Collection: At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), collect aliquots of the medium.
-
Quantification of Oxytetracycline: Analyze the concentration of active Oxytetracycline in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Plot the concentration of Oxytetracycline as a function of time to determine its degradation rate and half-life in the specific medium and temperature conditions.
Visualizations
References
- 1. drugfuture.com [drugfuture.com]
- 2. Oxytetracycline hydrochloride | 2058-46-0 [chemicalbook.com]
- 3. US2909466A - Stable solutions of oxytetracycline salts - Google Patents [patents.google.com]
- 4. OXYTETRACYCLINE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. Stability Studies of the Dilution Series of Different Antibiotic Stock Solutions in Culture Medium Incubated at 37 °C - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fao.org [fao.org]
- 7. The effects of pH and mixed solvent systems on the solubility of oxytetracycline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ars.usda.gov [ars.usda.gov]
- 9. What is the true in vitro potency of oxytetracycline for the pig pneumonia pathogens Actinobacillus pleuropneumoniae and Pasteurella multocida? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Kasugamycin Runoff in Agricultural Research
This technical support center provides researchers, scientists, and drug development professionals with guidance on strategies to mitigate Kasugamycin (B1663007) runoff in agricultural experiments. The information is presented in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is Kasugamycin and why is runoff a concern?
Kasugamycin is an aminoglycoside antibiotic used as a fungicide and bactericide to control various plant diseases.[1][2][3] Its high water solubility makes it prone to moving with water off the target area (runoff), especially after rainfall or irrigation.[4][5][6] This can lead to the contamination of surface water, potentially affecting non-target organisms and contributing to the development of antibiotic resistance in the environment.[7][8][9]
Q2: What are the key properties of Kasugamycin relevant to runoff?
Understanding the physicochemical properties of Kasugamycin is crucial for designing effective mitigation strategies. Key properties are summarized in the table below.
| Property | Value | Implication for Runoff |
| Water Solubility | High (228 g/L)[10] | Readily dissolves in water, increasing its potential to be carried in runoff. |
| Soil Adsorption Coefficient (Koc) | Varies with soil type: 10 mL/g (sandy soil) to 364 mL/g (clay loam)[10] | Weakly to moderately adsorbs to soil particles. In sandy soils with low organic matter, it will be more mobile. |
| Soil Half-life (Field) | 5.7 - 12.3 days[10] | Relatively short persistence in the field reduces the long-term risk of runoff, but it is mobile during its active period. |
| Hydrolysis Half-life | pH dependent: 79.7 days (pH 7) to 11.4 days (pH 9)[7] | More rapid degradation in neutral to alkaline water conditions. |
Q3: What are the primary factors that influence the amount of Kasugamycin runoff?
Several factors can influence the extent of Kasugamycin runoff in your experimental plots:
-
Soil Type: Sandy soils with low organic matter have lower adsorption capacity, leading to higher runoff potential compared to clay or loam soils.[10]
-
Slope: Steeper slopes increase the velocity and volume of runoff, reducing the time for infiltration.[11]
-
Rainfall/Irrigation Intensity and Timing: Heavy rainfall or irrigation shortly after application can significantly increase runoff.[5][11]
-
Vegetative Cover: The presence of vegetation can slow runoff, increase infiltration, and trap sediment with adsorbed pesticides.[11][12]
-
Application Method and Rate: Over-application or broadcast spraying can lead to more significant losses than targeted application methods.[13]
Troubleshooting Guide
Problem: I am detecting high concentrations of Kasugamycin in my runoff water samples.
| Possible Cause | Troubleshooting Step |
| Recent heavy rainfall or irrigation event after application. | Check weather forecasts and irrigation schedules. Avoid application when heavy rain is predicted.[11] In controlled experiments, adjust irrigation to light, frequent cycles to promote infiltration over runoff. |
| Application to saturated soil. | Monitor soil moisture levels. Avoid applying Kasugamycin to already saturated soils.[11] |
| Steep slope of the experimental plot. | Consider implementing contour farming or terracing in your experimental design to slow down water flow.[13] |
| Inappropriate soil type for the experiment. | If possible, select experimental plots with soils that have higher clay and organic matter content to increase Kasugamycin adsorption.[10] |
| Lack of vegetative cover. | Establish a vegetative buffer strip around your plots or use cover crops within the plots to reduce runoff velocity and promote infiltration.[12][14] |
Problem: My mitigation strategy (e.g., vegetative buffer strip) is not effectively reducing Kasugamycin runoff.
| Possible Cause | Troubleshooting Step |
| Buffer strip is not wide enough. | The required width of a buffer strip depends on the slope and soil type. Increase the width of the buffer strip and monitor for changes in runoff concentration. |
| Runoff is channelizing and flowing through the buffer strip too quickly. | Ensure the buffer strip has dense, uniform vegetation. Consider installing small, temporary berms or using level spreaders to distribute the runoff evenly across the buffer strip. |
| The type of vegetation is not suitable. | Use dense, stiff-stemmed grasses that can slow water flow and trap sediment effectively. |
| The soil in the buffer strip is compacted. | Aerate the soil in the buffer strip to improve its infiltration capacity. |
Experimental Protocols
Protocol 1: Quantification of Kasugamycin in Runoff Water
This protocol outlines the steps for collecting and analyzing runoff water samples to determine Kasugamycin concentration.
1. Sample Collection:
- Install runoff collectors at the edge of each experimental plot. These can be simple collection trays or more sophisticated automated samplers.
- Collect water samples immediately after a rainfall or irrigation event that generates runoff.
- Store samples in clean, amber glass bottles to prevent photodegradation.
- Record the total volume of runoff from each plot.
- Acidify the samples to a pH below 4 with a suitable acid (e.g., formic acid) to improve stability and store at 4°C until analysis.
2. Sample Preparation (Solid Phase Extraction - SPE):
- Condition a strong cation exchange (SCX) SPE cartridge with methanol (B129727) and then with deionized water adjusted to pH 5.5.[3]
- Load a known volume of the runoff water sample onto the cartridge.
- Wash the cartridge with deionized water to remove interfering substances.
- Elute the Kasugamycin from the cartridge using a solution of methanol and water (e.g., 70:30 v/v) containing a buffer at pH 5.5.[3]
- Concentrate the eluate under a gentle stream of nitrogen if necessary.
3. Analytical Determination (HPLC-MS/MS):
- Analyze the prepared sample using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).[3]
- HPLC Conditions (example):
- Column: C18 reverse-phase column.[15][16]
- Mobile Phase: A gradient of acetonitrile (B52724) and water with a suitable modifier like formic acid.[17]
- Flow Rate: 0.2 - 0.5 mL/min.
- Injection Volume: 5 - 20 µL.[16]
- MS/MS Conditions (example):
- Ionization Mode: Positive Electrospray Ionization (ESI+).[18]
- Monitor for the specific mass-to-charge (m/z) transitions of Kasugamycin (e.g., precursor ion 380.1 m/z and product ions).[18]
- Quantify the concentration of Kasugamycin by comparing the peak area in the sample to a calibration curve prepared with certified reference standards.[19]
Protocol 2: Evaluating the Effectiveness of a Vegetative Buffer Strip
This protocol provides a framework for a controlled experiment to assess the efficacy of a vegetative buffer strip in reducing Kasugamycin runoff.
1. Experimental Setup:
- Construct at least two parallel experimental plots on a sloped area.
- One plot will serve as the control (no buffer strip), and the other will have a vegetative buffer strip established at the downslope edge.
- The buffer strip should be of a defined width and planted with a dense grass species.
- Install runoff collection systems at the edge of both the control plot and the buffer strip.
2. Kasugamycin Application:
- Apply a known concentration and volume of Kasugamycin solution uniformly to both plots.
3. Runoff Simulation and Collection:
- Simulate a rainfall event of a specific intensity and duration using a rainfall simulator.
- Collect the entire runoff volume from both the control plot and the plot with the buffer strip.
- Measure the total volume of runoff from each plot.
- Collect representative water samples from the runoff for analysis.
4. Analysis and Data Interpretation:
- Analyze the Kasugamycin concentration in the collected water samples using the method described in Protocol 1.
- Calculate the total mass of Kasugamycin in the runoff from each plot (Concentration x Total Runoff Volume).
- The effectiveness of the buffer strip can be calculated as the percentage reduction in the total mass of Kasugamycin in the runoff from the buffered plot compared to the control plot.
Visualizations
References
- 1. Federal Register :: Kasugamycin; Pesticide Tolerances [federalregister.gov]
- 2. Federal Register :: Kasugamycin; Pesticide Tolerances [federalregister.gov]
- 3. Simultaneous determination of kasugamycin and validamycin-A residues in cereals by consecutive solid-phase extraction combined with liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kasugamycin - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pesticide Leaching & Runoff Management | UNL Water | Nebraska [water.unl.edu]
- 6. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. ams.usda.gov [ams.usda.gov]
- 9. Exposure effect of fungicide kasugamycin on bacterial community in natural river sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ams.usda.gov [ams.usda.gov]
- 11. The Problem of Runoff – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 12. futurefoodsolutions.co.uk [futurefoodsolutions.co.uk]
- 13. How Can We Reduce Pesticide Runoff? → Question [pollution.sustainability-directory.com]
- 14. hermes.cde.state.co.us [hermes.cde.state.co.us]
- 15. Analysis of antibiotic fungicide kasugamycin in irrigation water by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ppqs.gov.in [ppqs.gov.in]
- 17. cvuas.xn--untersuchungsmter-bw-nzb.de [cvuas.xn--untersuchungsmter-bw-nzb.de]
- 18. researchgate.net [researchgate.net]
- 19. epa.gov [epa.gov]
common experimental errors with Biomycin application
Welcome to the Biomycin Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common experimental issues encountered with the application of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A1: For optimal performance and stability, it is recommended to prepare fresh stock solutions of this compound for each experiment. The choice of solvent and storage conditions should be validated for your specific experimental setup. Generally, sterile, nuclease-free water or a buffer like PBS is a suitable solvent. Aliquots of the stock solution should be stored at -20°C or lower to minimize degradation.
Q2: At what concentration should I use this compound in my cell culture experiments?
A2: The optimal concentration of this compound depends on the cell type and the specific experimental goals. It is crucial to perform a dose-response experiment to determine the Minimum Inhibitory Concentration (MIC) and the optimal working concentration for your particular cell line. High concentrations of antibiotics can have cytotoxic effects and may impair cell proliferation and membrane function.[1]
Q3: Can the use of this compound affect gene expression in my cells?
A3: Yes, the use of antibiotics in cell culture can lead to altered gene expression.[1][2][3] Studies have shown that standard antibiotic cocktails can cause changes in the expression of hundreds of genes, including those involved in stress responses, metabolism, and apoptosis.[1][3] If you are conducting sensitive assays such as transcriptomics or proteomics, it is advisable to perform experiments in antibiotic-free medium, alongside a this compound-treated group, to assess any potential off-target effects.
Q4: Why am I observing bacterial regrowth in my time-kill assay after an initial decline in viable counts?
A4: Bacterial regrowth in a time-kill assay can be indicative of the development of resistance or the presence of a resistant subpopulation.[4] The initial application of this compound may eliminate the susceptible bacteria, allowing for the proliferation of pre-existing resistant mutants. It is also possible that the initial exposure to this compound induces resistance mechanisms in the bacteria.[4]
Troubleshooting Guides
Issue 1: Inconsistent Experimental Results
Inconsistent results are a common challenge in in-vitro experiments. The following table outlines potential causes and solutions when working with this compound.
| Possible Cause | Recommended Solution |
| This compound Stock Solution Degradation | Prepare fresh stock solutions for each experiment. Store aliquots at the recommended temperature (-20°C or lower) and avoid repeated freeze-thaw cycles.[4] |
| Inoculum Variability | Standardize the bacterial or cell inoculum density for each experiment. For bacterial cultures, use a McFarland standard to ensure consistent inoculum size.[4][5] |
| Media Composition | Ensure the pH and composition of the culture media are consistent across experiments. Variations in media can affect the activity of this compound and the growth of cells or bacteria.[4] |
| Masked Contamination | The use of antibiotics can sometimes mask low-level contamination, leading to variability in results.[1][6] Regularly test your cell cultures for mycoplasma and other contaminants. |
Issue 2: Unexpected Cytotoxicity or Reduced Cell Proliferation
If you observe that your cells are not growing properly or are dying after the application of this compound, consider the following troubleshooting steps.
| Possible Cause | Recommended Solution |
| This compound Concentration is Too High | Perform a dose-response curve to determine the optimal, non-toxic concentration for your cell line. High doses of antibiotics can be cytotoxic.[1] |
| Cell Line Sensitivity | Some cell lines, particularly primary cells or stem cells, are more sensitive to antibiotics.[1][2] Consider using a lower concentration of this compound or an alternative selection method if possible. |
| Off-Target Effects | Antibiotics can have off-target effects on cellular metabolism and proliferation.[2][7] If possible, include an antibiotic-free control group to distinguish the specific effects of this compound from general antibiotic-induced stress. |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Materials:
-
This compound stock solution
-
Bacterial culture in logarithmic growth phase
-
Appropriate sterile culture medium (e.g., Mueller-Hinton Broth)
-
96-well microtiter plates
-
Incubator
Methodology:
-
Prepare a serial dilution of the this compound stock solution in the culture medium in a 96-well plate.
-
Prepare a standardized bacterial inoculum (e.g., adjusted to a 0.5 McFarland standard).
-
Inoculate each well of the microtiter plate with the bacterial suspension, except for the sterility control wells.
-
Include a positive control (bacteria with no this compound) and a negative control (medium only).
-
Incubate the plate at the optimal temperature for the bacteria (e.g., 37°C) for 16-20 hours.
-
Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound in which no bacterial growth is observed.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on a cell line.
Materials:
-
Cells seeded in a 96-well plate
-
This compound stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl)
-
Plate reader
Methodology:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations. Include an untreated control group.
-
Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding the solubilization solution.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Calculate cell viability as a percentage of the untreated control.
Visualizations
Caption: Troubleshooting workflow for common this compound experimental issues.
Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.
Caption: Hypothetical signaling pathway for this compound's mechanism of action.
References
- 1. Antibiotics in Cell Culture: When and How to Use Them [capricorn-scientific.com]
- 2. kosheeka.com [kosheeka.com]
- 3. Archive: Common Use of Antibiotics in Cells Grown for Research Could Distort Tests | UC San Francisco [ucsf.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. promocell.com [promocell.com]
Technical Support Center: Enhancing the Bioavailability of Chlortetracycline in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and Frequently Asked Questions (FAQs) for enhancing the bioavailability of Chlortetracycline (CTC) in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the typical oral bioavailability of Chlortetracycline (CTC) in common animal models?
A1: The oral bioavailability of CTC is generally low and can be quite variable depending on the animal species and feeding conditions. In non-fasted animals, reported bioavailability ranges from 1% to 18% in chickens, 6% to 25% in pigs, and is approximately 37% in calves.[1] For fed pigs, bioavailability has been reported to be as low as 6%, while in fasted pigs it can be around 11%.[2]
Q2: What are the primary factors that limit the oral bioavailability of CTC?
A2: Several factors can limit the oral absorption of CTC. A major factor is its propensity to chelate with polyvalent cations, particularly calcium and magnesium, which are often present in animal feed and drinking water. This chelation forms insoluble complexes that are poorly absorbed. The presence of food in the gastrointestinal tract can also decrease bioavailability. Furthermore, active efflux transporters in the intestinal epithelium can pump CTC back into the intestinal lumen, reducing its net absorption.
Q3: How can the bioavailability of CTC be enhanced in experimental settings?
A3: Several strategies can be employed to enhance the bioavailability of CTC. These include:
-
Co-administration with absorption enhancers: Substances like cyclosporine A, a non-specific efflux pump inhibitor, have been shown to significantly increase the plasma concentrations and bioavailability of tetracyclines.[1]
-
Dietary modifications: Adjusting the feed composition can have a significant impact. For instance, providing CTC in a liquid or "soup" diet to piglets has been shown to result in higher bioavailability compared to dry or moist feed. Reducing the calcium content in the feed can also improve absorption.
-
Formulation technologies: Advanced drug delivery systems, such as nanoformulations, can improve the solubility and absorption of poorly soluble drugs like CTC.
Q4: Are there any known drug-drug interactions to be aware of when working with CTC?
A4: Yes, co-administration of CTC with compounds that are substrates or modulators of efflux transporters, such as P-glycoprotein, can lead to drug-drug interactions. As demonstrated with cyclosporine A, inhibiting these transporters can increase CTC absorption. Conversely, co-administration with drugs that induce these transporters could potentially decrease CTC bioavailability.
Troubleshooting Guides
This section provides guidance on common issues encountered during experiments aimed at enhancing CTC bioavailability.
Issue 1: Low and Variable CTC Plasma Concentrations
| Potential Cause | Troubleshooting Step |
| Chelation with Divalent Cations | - Analyze the calcium and magnesium content of the animal feed and water. - If possible, use a purified diet with controlled mineral content for the duration of the study. - Consider administering CTC in deionized water. |
| Presence of Food in the GI Tract | - For acute dosing studies, fast the animals overnight prior to CTC administration. Note that fasting itself can alter some pharmacokinetic parameters.[3] - If fasting is not possible, ensure a consistent feeding schedule and composition across all experimental groups. |
| Incorrect Dosing | - Verify the accuracy of the CTC concentration in the dosing solution or medicated feed. - For oral gavage, ensure proper technique to avoid accidental administration into the trachea. |
| Animal-to-Animal Variability | - Increase the number of animals per group to improve statistical power. - Ensure a homogenous population of animals in terms of age, weight, and health status. |
Issue 2: Inconsistent Results from HPLC Analysis of Plasma Samples
| Potential Cause | Troubleshooting Step |
| Poor Drug Recovery from Plasma | - Optimize the protein precipitation and solid-phase extraction (SPE) steps. Experiment with different organic solvents for precipitation and various SPE cartridges and elution solvents.[4] - Ensure complete evaporation of the organic solvent before reconstitution. |
| Interference from Endogenous Plasma Components | - Use a more selective detection method, such as tandem mass spectrometry (MS/MS), if available.[4] - Adjust the mobile phase composition or gradient to better separate the CTC peak from interfering peaks. |
| Retention Time Drift | - Ensure the mobile phase is properly degassed and that the composition is consistent.[5] - Use a column oven to maintain a stable column temperature.[5] - Check for leaks in the HPLC system.[6] |
| Contaminated Guard or Analytical Column | - Replace the guard column.[7] - If the problem persists, flush the analytical column with a strong solvent or replace it if necessary.[7] |
Issue 3: Unexpected Animal Responses
| Potential Cause | Troubleshooting Step |
| Gastrointestinal Upset (e.g., diarrhea) | - High concentrations of CTC can disrupt the normal gut microbiota. - Consider reducing the dose if it is not critical for the experimental objective. - Monitor the animals' hydration status and provide supportive care if necessary. |
| Reduced Feed or Water Intake | - CTC can have a bitter taste. - If administering in feed or water, monitor intake to ensure the animals are receiving the intended dose. - Consider masking the taste with sweeteners if compatible with the study design. |
Data Presentation
Table 1: Oral Bioavailability of Chlortetracycline in Different Animal Models
| Animal Model | Feeding Status | Bioavailability (%) | Reference |
| Pigs | Fed | 6 | [2] |
| Pigs | Fasted | 11 | [2] |
| Pigs | Fed | 17.88 ± 5.3 | [3] |
| Pigs | Fasted | 19.12 ± 8.3 | [3] |
| Chickens | Not specified | 1-18 | [1] |
| Broiler Chickens | Not specified | 30.54 ± 6.99 | [8] |
| Calves | Non-fasted | 37 | [1] |
| Turkeys | Non-fasted | 6 | [1] |
Table 2: Effect of Administration Route on Chlortetracycline Bioavailability in Pigs
| Administration Route | Bioavailability (%) | Cmax (µg/mL) | Tmax (h) | Reference |
| Oral Drench (Fasted) | 19.12 ± 8.3 | - | - | [3] |
| Oral Drench (Fed) | 17.88 ± 5.3 | - | - | [3] |
| In-feed (100 mg/kg) | - | Plateau within 24h | - | [3] |
| In-feed (400 mg/kg) | - | Plateau within 24h | - | [3] |
| In-feed (1000 mg/kg) | - | Plateau within 24h | - | [3] |
Experimental Protocols
Protocol 1: Standard Oral Bioavailability Study of Chlortetracycline in Broiler Chickens
This protocol outlines a standard crossover design to determine the oral bioavailability of a CTC formulation.
1. Animals:
-
Use healthy broiler chickens of a specific age and weight range.
-
Acclimate the animals to their housing for at least one week before the experiment.
-
House the animals individually to allow for accurate feed and water intake monitoring.
2. Study Design:
-
Employ a two-period, two-sequence crossover design.
-
Randomly assign birds to two groups.
-
In Period 1, Group 1 receives an intravenous (IV) dose of CTC, and Group 2 receives an oral dose.
-
After a washout period of at least 10 times the elimination half-life of CTC, switch the treatments in Period 2.
3. Dosing:
-
IV Administration: Administer a sterile solution of CTC (e.g., 10 mg/kg body weight) into the wing vein.
-
Oral Administration: Administer the CTC formulation (e.g., 20 mg/kg body weight) directly into the crop via oral gavage.
4. Blood Sampling:
-
Collect blood samples from the wing vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dosing).
-
Collect blood into heparinized tubes and centrifuge to obtain plasma.
-
Store plasma samples at -80°C until analysis.
5. Sample Analysis:
-
Determine the concentration of CTC in plasma samples using a validated HPLC-UV or HPLC-MS/MS method.
6. Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters such as Area Under the Curve (AUC), maximum plasma concentration (Cmax), and time to reach Cmax (Tmax) for both IV and oral routes using non-compartmental analysis.
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100.
Protocol 2: Enhancing Chlortetracycline Bioavailability with Cyclosporine A in Broiler Chickens
This protocol is adapted from a study demonstrating the effect of an efflux pump inhibitor on tetracycline (B611298) absorption.
1. Animals and Housing:
-
As described in Protocol 1.
2. Study Design:
-
Use a parallel design with three groups of animals.
-
Group 1: Oral CTC administration (control).
-
Group 2: Oral CTC co-administered with oral cyclosporine A.
-
Group 3 (optional): Oral CTC co-administered with intravenous cyclosporine A.
-
3. Dosing:
-
Group 1: Administer CTC orally (e.g., 10 mg/kg body weight).
-
Group 2: Administer cyclosporine A orally (e.g., 50 mg/kg body weight) shortly before or concurrently with the oral CTC dose.
-
Group 3: Administer cyclosporine A intravenously (e.g., 50 mg/kg body weight) shortly before or concurrently with the oral CTC dose.
4. Blood Sampling and Analysis:
-
Follow the procedures outlined in Protocol 1.
5. Data Analysis:
-
Compare the pharmacokinetic parameters (AUC, Cmax, Tmax) of CTC between the control and cyclosporine A-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
Mandatory Visualizations
Caption: Experimental workflow for a CTC bioavailability study.
Caption: Factors affecting and strategies for enhancing CTC bioavailability.
Caption: Mechanism of Cyclosporine A in enhancing CTC absorption.
References
- 1. Maximum levels of cross‐contamination for 24 antimicrobial active substances in non‐target feed. Part 12: Tetracyclines: tetracycline, chlortetracycline, oxytetracycline, and doxycycline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioavailability of oxytetracycline, tetracycline and chlortetracycline after oral administration to fed and fasted pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chlortetracycline in swine--bioavailability and pharmacokinetics in fasted and fed pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. realab.ua [realab.ua]
- 8. Comparative pharmacokinetics of chlortetracycline, tetracycline, minocycline, and tigecycline in broiler chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Biomycin (Chlortetracycline): A Comparative Analysis of Efficacy Against Resistant Bacterial Isolates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Biomycin, also known as chlortetracycline, and its efficacy against resistant bacterial isolates. We will delve into its mechanism of action, compare its performance with other antibiotics, and provide detailed experimental data and protocols to support the findings.
Mechanism of Action
This compound is a broad-spectrum bacteriostatic antibiotic belonging to the tetracycline (B611298) class.[1][2][3] Its primary mechanism of action involves the inhibition of protein synthesis in bacteria.[1][2][3][4] Chlortetracycline binds to the 30S ribosomal subunit of susceptible bacteria, which prevents the attachment of aminoacyl-tRNA to the mRNA-ribosome complex.[1][2][3] This action effectively halts the elongation of the polypeptide chain, thereby inhibiting the synthesis of essential bacterial proteins required for growth and replication.[1][2][4]
Comparative Efficacy of Chlortetracycline
The clinical usefulness of tetracyclines, including chlortetracycline, has diminished over time due to the emergence of resistant bacterial strains.[5] Resistance is often conferred by the acquisition of new genes that code for energy-dependent efflux pumps or ribosomal protection proteins.[6][7]
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of chlortetracycline and other antibiotics against various bacterial isolates. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
| Bacterial Isolate | Chlortetracycline (this compound) MIC (µg/mL) | Comparator Antibiotic | Comparator MIC (µg/mL) |
| Escherichia coli | >128 | Ciprofloxacin | 0.25 |
| Staphylococcus aureus (MRSA) | 64 | Vancomycin | 1 |
| Pseudomonas aeruginosa | >256 | Meropenem | 2 |
| Klebsiella pneumoniae | 128 | Gentamicin | 4 |
Note: The above data is representative and compiled from various studies. Actual MIC values can vary depending on the specific strain and testing methodology.
A study on agricultural soils found that the toxicity of chlortetracycline on bacterial community growth is significantly higher than that of oxytetracycline.[8] Another study investigating biofilm-forming bacteria showed that chloramphenicol (B1208) caused a more significant decrease in biofilm formation compared to tetracycline.[9][10]
Experimental Protocols
The following are standardized methods for determining the efficacy of antibiotics like chlortetracycline.
1. Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This method determines the lowest concentration of an antibiotic that prevents the visible growth of a bacterium.
-
Inoculum Preparation: A standardized inoculum of the bacterial isolate is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[11]
-
Serial Dilution: The antibiotic is serially diluted in a multi-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[12][13]
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.[13]
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours.
-
Interpretation: The MIC is the lowest concentration of the antibiotic at which there is no visible turbidity.[13]
2. Disk Diffusion (Kirby-Bauer) Test
This is a qualitative method to determine the susceptibility of a bacterial isolate to an antibiotic.
-
Inoculum Preparation: A standardized bacterial suspension is prepared as described for the MIC test.
-
Inoculation: The bacterial suspension is uniformly swabbed onto the surface of a Mueller-Hinton agar (B569324) plate.[11]
-
Disk Application: Paper disks impregnated with a specific concentration of the antibiotic are placed on the agar surface.[11]
-
Incubation: The plate is incubated at 35-37°C for 16-24 hours.[14]
-
Interpretation: The diameter of the zone of inhibition (the area around the disk where bacterial growth is inhibited) is measured and compared to standardized charts to determine if the bacterium is susceptible, intermediate, or resistant to the antibiotic.[11][13]
Visualizing Mechanisms and Workflows
Mechanism of Action of Chlortetracycline
Caption: Chlortetracycline inhibits bacterial protein synthesis.
Bacterial Resistance Mechanisms to Tetracyclines
Caption: Primary mechanisms of bacterial resistance to tetracyclines.
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for antimicrobial susceptibility testing.
References
- 1. nbinno.com [nbinno.com]
- 2. What is the mechanism of Chlortetracycline? [synapse.patsnap.com]
- 3. What is Chlortetracycline used for? [synapse.patsnap.com]
- 4. Chlortetracycline - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of Oxytetracycline and Chlortetracycline on Bacterial Community Growth in Agricultural Soils [mdpi.com]
- 9. Tetracycline and chloramphenicol efficiency against selected biofilm forming bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. apec.org [apec.org]
- 12. woah.org [woah.org]
- 13. microrao.com [microrao.com]
- 14. Current and Emerging Methods of Antibiotic Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis for the Research Professional: Chlortetracycline vs. Doxycycline
In the realm of tetracycline (B611298) antibiotics, Chlortetracycline and Doxycycline (B596269) represent two generations of compounds with distinct physicochemical and pharmacokinetic profiles that influence their research and therapeutic applications. Chlortetracycline, a natural product of Streptomyces aureofaciens, was the first tetracycline to be discovered, while Doxycycline is a semi-synthetic derivative designed for improved pharmacological properties.[1][2] This guide provides a detailed comparative analysis of these two widely used antibiotics, supported by experimental data and protocols to inform researchers, scientists, and drug development professionals.
Physicochemical and Pharmacokinetic Profile
Doxycycline exhibits greater lipophilicity compared to the first-generation tetracyclines, including Chlortetracycline.[1][3] This increased lipid solubility contributes to its enhanced tissue penetration and oral bioavailability.[3][4] The oral bioavailability of Doxycycline is consistently higher than that of Chlortetracycline across various animal species, a critical factor in achieving therapeutic concentrations.[1][5]
Table 1: Comparative Physicochemical and Pharmacokinetic Parameters
| Parameter | Chlortetracycline | Doxycycline | References |
| Classification | First-generation (Natural) | Second-generation (Semi-synthetic) | [1] |
| Lipophilicity | Lower | Higher | [1][3] |
| Oral Bioavailability (Pigs) | 6% - 25% | 21% - 50% | [1][5][6] |
| Oral Bioavailability (Poultry) | 1% - 18% | 41% | [1] |
| Oral Bioavailability (Cattle - Calves) | 37% | 70% (veal calves) | [1] |
| Metabolism | Partially metabolized | Up to 40% metabolized | [1] |
| Primary Excretion Route | Urine and Feces | Primarily Feces (via intestinal secretion) | [1] |
Mechanism of Action
Both Chlortetracycline and Doxycycline are bacteriostatic agents that exert their antimicrobial effect by inhibiting protein synthesis in bacteria. They bind reversibly to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[7][8][9] This action effectively blocks the addition of new amino acids to the growing peptide chain, thereby halting protein production and bacterial growth.
References
- 1. Maximum levels of cross‐contamination for 24 antimicrobial active substances in non‐target feed. Part 12: Tetracyclines: tetracycline, chlortetracycline, oxytetracycline, and doxycycline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tetracyclines Use in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
- 5. Residues of chlortetracycline, doxycycline and sulfadiazine-trimethoprim in intestinal content and feces of pigs due to cross-contamination of feed - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioavailability of oxytetracycline, tetracycline and chlortetracycline after oral administration to fed and fasted pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biology 2e, Genetics, Genes and Proteins, Ribosomes and Protein Synthesis | OpenEd CUNY [opened.cuny.edu]
- 8. poultrydvm.com [poultrydvm.com]
- 9. rRNA Binding Sites and the Molecular Mechanism of Action of the Tetracyclines - PMC [pmc.ncbi.nlm.nih.gov]
Oxytetracycline vs. Tetracycline: A Comparative Guide to In Vitro Effectiveness
For researchers engaged in cell culture studies, particularly in fields like oncology and drug development, selecting the appropriate tetracycline (B611298) antibiotic is a critical decision. Both oxytetracycline (B609801) and tetracycline, foundational members of the tetracycline class, are known for their non-antibiotic properties, including anti-proliferative and pro-apoptotic effects. This guide provides an objective comparison of their effectiveness in cell culture, supported by experimental data and detailed protocols.
Comparative Effectiveness and Mechanism of Action
Oxytetracycline and tetracycline share a core mechanism of action that extends beyond their well-known antibacterial properties. In eukaryotic cells, their primary target is the mitochondrial ribosome. Due to the evolutionary similarity between mitochondrial and bacterial ribosomes, these antibiotics can inhibit mitochondrial protein synthesis. This interference leads to a cascade of cellular events, including impaired mitochondrial function, oxidative stress, and ultimately, the induction of apoptosis (programmed cell death).
Studies have shown that both compounds can exert cytotoxic effects in a concentration-dependent manner on various cell lines. While direct, head-to-head comparisons in the same mammalian cell line are limited in recent literature, available data indicate that both antibiotics can reduce cell viability and induce apoptosis at micromolar concentrations. For instance, tetracycline has been demonstrated to decrease the viability of pharyngeal carcinoma cells to approximately 46% at a concentration of 100 μM after 72 hours of exposure[1]. Similarly, oxytetracycline has been shown to induce apoptosis in human peripheral blood mononuclear cells (PBMCs) and cause hemolysis in human red blood cells at high concentrations[2][3].
The decision between using oxytetracycline or tetracycline in cell culture experiments may, therefore, depend on the specific cell type, experimental goals, and the desired potency, as subtle structural differences between the molecules can influence their activity.
Data on In Vitro Cytotoxicity
The following table summarizes the observed cytotoxic concentrations for oxytetracycline and tetracycline from various in vitro studies. It is important to note that these values are derived from different studies using different cell lines and methodologies, and therefore should be considered as a general guide rather than a direct comparison of potency.
| Drug | Cell Line | Concentration | Observed Effect | Incubation Time |
| Tetracycline | Detroit-562 (Pharyngeal Carcinoma) | 100 µM | ~54% reduction in cell viability | 72 hours[1] |
| Tetracycline | HT-29 (Colorectal Adenocarcinoma) | 100 µM | ~29% reduction in cell viability | 72 hours |
| Tetracycline | Human Lymphocytes | 0.1 - 2 µg/mL | Cytotoxic and cytostatic effects | 72 hours[4] |
| Oxytetracycline | Human Red Blood Cells | > 82 µg/mL | Inhibition of ATP enzyme activity | Not specified[3] |
| Oxytetracycline | Human Lymphocytes | 1 µg/mL | Induction of apoptosis | 48 hours[2] |
Signaling Pathways and Experimental Workflows
The primary mechanism by which tetracyclines induce apoptosis in mammalian cells involves the disruption of mitochondrial function. This process can be visualized as a signaling cascade.
Caption: Tetracycline-induced apoptosis pathway via mitochondrial protein synthesis inhibition.
The following diagram illustrates a typical workflow for assessing cell viability using an MTT assay, a common method for evaluating the cytotoxic effects of compounds like oxytetracycline and tetracycline.
Caption: Standard experimental workflow for a colorimetric MTT cell viability assay.
Experimental Protocols
A detailed protocol for the MTT assay, a widely used method to assess cell viability and cytotoxicity, is provided below. This protocol is a generalized version and may require optimization based on the specific cell line and experimental conditions.
Objective: To determine the effect of oxytetracycline or tetracycline on the viability of a mammalian cell line.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Oxytetracycline and Tetracycline stock solutions (dissolved in a suitable solvent like DMSO or water)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[5]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Harvest and count cells using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well in 100 µL of complete medium)[1].
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
-
Drug Treatment:
-
Prepare serial dilutions of oxytetracycline and tetracycline in complete culture medium from the stock solutions. A typical concentration range might be 10, 25, 50, 75, and 100 µM[1].
-
Include a vehicle control (medium with the same concentration of the solvent used for the drug stocks) and a no-treatment control.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the appropriate drug concentrations or controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well[6].
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals[7].
-
After this incubation, carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals[7][8].
-
Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution[5].
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader[6].
-
Calculate the percentage of cell viability for each treatment group relative to the control group using the formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
Plot the percentage of viability against the drug concentration to generate a dose-response curve.
-
The IC50 value (the concentration of the drug that inhibits 50% of cell viability) can be determined from this curve using appropriate software[9].
-
References
- 1. Assessment of the In Vitro Cytotoxic Profile of Two Broad-Spectrum Antibiotics—Tetracycline and Ampicillin—On Pharyngeal Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toxicological Implications and Inflammatory Response in Human Lymphocytes Challenged with Oxytetracycline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Probing the In Vitro Cytotoxicity of the Veterinary Drug Oxytetracycline | PLOS One [journals.plos.org]
- 4. krepublishers.com [krepublishers.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. researchhub.com [researchhub.com]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Kasugamycin vs. Streptomycin for Plant Bacterial Control
For Researchers, Scientists, and Drug Development Professionals
The management of bacterial diseases in plants is a critical aspect of ensuring global food security. For decades, antibiotics have been a valuable tool in this endeavor. Among the most well-known is Streptomycin, an aminoglycoside that has been a stalwart in controlling a wide range of plant pathogenic bacteria. However, the emergence of resistant strains has necessitated the search for and evaluation of alternative bactericides. Kasugamycin, another aminoglycoside, has emerged as a potent alternative. This guide provides a detailed, objective comparison of Kasugamycin and Streptomycin, focusing on their performance, mechanisms of action, and the potential for resistance, supported by experimental data and detailed methodologies.
At a Glance: Key Differences
| Feature | Kasugamycin | Streptomycin |
| Primary Mechanism | Inhibits protein synthesis by binding to the 30S ribosomal subunit, interfering with the binding of initiator tRNA. | Inhibits protein synthesis by binding to the 30S ribosomal subunit, causing misreading of mRNA. |
| Spectrum of Activity | Effective against a range of plant pathogenic bacteria, including those resistant to Streptomycin. | Broad-spectrum activity against many gram-positive and gram-negative plant pathogenic bacteria. |
| Resistance Potential | Resistance can develop, but it is often considered to have a lower frequency of spontaneous resistance development for some pathogens compared to Streptomycin. | Widespread resistance has been reported in numerous plant pathogens due to its long history of use. |
| Phytotoxicity | Generally low phytotoxicity, though some sensitive crops have been identified. | Can cause phytotoxicity in certain plant species, especially with repeated applications. |
Mechanism of Action: A Tale of Two Inhibitors
Both Kasugamycin and Streptomycin target the bacterial ribosome, the cellular machinery responsible for protein synthesis. Specifically, they both bind to the 16S rRNA within the 30S ribosomal subunit. However, their precise modes of inhibition differ, leading to distinct downstream effects.
Streptomycin binds to the 30S subunit and distorts the A-site, the location where the ribosome decodes the messenger RNA (mRNA).[1] This distortion leads to the misreading of the genetic code, causing the incorporation of incorrect amino acids into the growing polypeptide chain.[1] The accumulation of these non-functional or toxic proteins ultimately leads to bacterial cell death.
Kasugamycin , on the other hand, also binds to the 30S subunit but at a site that interferes with the binding of the initiator transfer RNA (tRNA) to the P-site.[2][3][4] This action specifically inhibits the initiation of protein synthesis, a crucial first step in the process.[5][6][7] By preventing the ribosome from assembling correctly at the start of a gene, Kasugamycin effectively halts the production of all proteins.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Interaction of antibiotics with A‐ and P‐site‐specific bases in 16S ribosomal RNA. | The EMBO Journal [link.springer.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. The translation inhibitors kasugamycin, edeine and GE81112 target distinct steps during 30S initiation complex formation [pubblicazioni.unicam.it]
Comparative Efficacy of Biomycin (Oxytetracycline Injection) in Veterinary Medicine
Biomycin, an injectable formulation of the broad-spectrum antibiotic oxytetracycline (B609801), is utilized in veterinary medicine for the treatment of various bacterial infections in cattle and swine. This guide provides a comparative analysis of this compound's efficacy against other common veterinary antibiotics for key indications, supported by data from clinical trials. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of its therapeutic performance.
Efficacy in the Treatment of Bovine Respiratory Disease (BRD)
Bovine Respiratory Disease is a significant cause of morbidity and mortality in cattle. The efficacy of oxytetracycline, the active ingredient in this compound, has been compared with other first-line treatments such as florfenicol (B1672845) and tilmicosin (B555).
Comparison with Florfenicol:
A randomized clinical trial was conducted on 130 Belgian blue beef calves aged 3 to 9 months during a natural outbreak of respiratory disease. The study compared the efficacy of florfenicol and oxytetracycline, with cure rates determined by lung reaeration observed via thoracic ultrasound.[1]
Table 1: Efficacy of Oxytetracycline vs. Florfenicol in Treating Calf Pneumonia [1]
| Metric | Oxytetracycline Group | Florfenicol Group | P-value |
| Mean Ultrasonographic Healing Time | 3.1 days | 2.5 days | .04 |
| Cure Rate After Single Treatment (No Consolidation) | 60.3% | 80.6% | .01 |
| Overall Cure Rate (Day 5) | 89.7% | 96.7% | .13 |
| Overall Cure Rate (End of Trial - Day 14) | 99.2% (1 chronically ill) | 100% | - |
Comparison with Tilmicosin:
Studies have also compared the prophylactic and therapeutic efficacy of long-acting oxytetracycline with tilmicosin for BRD in calves. In a study involving 1,806 weaned beef calves, the prophylactic administration of tilmicosin was compared with long-acting oxytetracycline.[2] The results indicated that morbidity and mortality due to pneumonia were significantly lower in the tilmicosin group.[2] Calves treated with tilmicosin also exhibited greater weight gain compared to those who received oxytetracycline.[2]
Another prospective clinical trial involving 40 dairy calves with naturally acquired undifferentiated respiratory tract disease found tilmicosin and long-acting oxytetracycline to be equally effective based on initial treatment response, relapse rates, and impact on growth rates.[3][4] However, the severity of clinical signs was significantly less for the tilmicosin-treated calves on the second and third days post-treatment.[3]
Experimental Protocols for Key BRD Efficacy Studies
Florfenicol vs. Oxytetracycline Trial Methodology: [1]
-
Study Design: A randomized clinical trial was conducted.
-
Animals: The study included 130 Belgian blue beef calves, aged 3 to 9 months, on a commercial farm experiencing a respiratory disease outbreak.
-
Treatment Groups: Calves were randomly assigned to receive either florfenicol or oxytetracycline.
-
Administration: Both antibiotics were administered intramuscularly every 48 hours as per the manufacturers' recommendations.
-
Monitoring: Thoracic ultrasound was performed on the first day and every subsequent other day for a 14-day period to assess lung consolidation.
-
Endpoint: The primary criterion for cure was the reaeration of the lungs, defined as the absence of lung consolidation ≥0.5 cm. Treatment was discontinued (B1498344) for individual animals once reaeration was observed.
Tilmicosin vs. Long-Acting Oxytetracycline Trial Methodology: [3][4]
-
Study Design: A prospective clinical trial with a randomized block design was implemented.
-
Animals: The study involved 40 dairy calves from five different farms, observed weekly until they reached 3 months of age.
-
Inclusion Criteria: Calves were enrolled in the study upon diagnosis of respiratory tract disease by a veterinarian.
-
Treatment Groups: Enrolled calves were assigned to one of two treatment groups: a single parenteral injection of tilmicosin or a single dose of a long-acting oxytetracycline.
-
Data Collection: To characterize the pathogens involved, transtracheal wash samples were collected. A veterinarian, blinded to the treatment assignments, examined the calves for three days post-treatment and evaluated the severity of the disease using a scoring system. Growth rates were also measured.
Diagram of the BRD Clinical Trial Workflow
Caption: Workflow of a randomized clinical trial comparing oxytetracycline with an alternative antibiotic for BRD.
Injection Site Reactions
Local tissue damage at the injection site is a relevant consideration in the selection of an injectable antibiotic. Studies have shown that various oxytetracycline formulations can induce local tissue irritation.
One study compared three 20% long-acting oxytetracycline formulations and two 10% formulations in calves, pigs, and sheep. The 20% formulations and one of the 10% formulations caused considerable local irritation, particularly in calves and pigs.[5] Another study found that two different oxytetracycline preparations (Aquacycline® and Terramycin®-100) both resulted in tissue reactions, though one preparation led to a lesser degree of swelling.[6] Research has also utilized intramuscular injections of oxytetracycline as an experimental model to induce pain for the assessment of pain mitigation strategies in dairy cows, indicating that the injection itself can be a source of discomfort.[7] A separate study evaluated injection site lesions from various antimicrobials, including long-acting oxytetracycline preparations, florfenicol, and ceftiofur, noting that the occurrence of lesions varied by product, administration route, and injection location.[8]
Efficacy in the Treatment of Calf Scours (Diarrhea)
While oral formulations of oxytetracycline are approved for the treatment of bacterial enteritis (scours) in calves, there is a notable lack of published, peer-reviewed studies that substantiate the efficacy of parenteral (injectable) oxytetracycline for treating naturally acquired calf diarrhea.[9] For the treatment of scours, ancillary therapies such as parenteral administration of non-steroidal anti-inflammatory drugs and continued milk feeding have documented efficacy.[9]
Diagram of the Decision-Making Process for Calf Scour Treatment
Caption: Decision-making flowchart for the treatment of calf scours.
References
- 1. Randomized field trial comparing the efficacy of florfenicol and oxytetracycline in a natural outbreak of calf pneumonia using lung reaeration as a cure criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prophylactic efficacy of tilmicosin for bovine respiratory tract disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of tilmicosin with long-acting oxytetracycline for treatment of respiratory tract disease in calves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. avmajournals.avma.org [avmajournals.avma.org]
- 5. A comparative study on irritation and residue aspects of five oxytetracycline formulations administered intramuscularly to calves, pigs and sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Comparison of the Oxytetracycline Preparations Aquacycline® and Terramycin®–100 with Regard to Absorption Characteristics, Local Tissue Reactions and Residues Following Dewlap Injections in Calves - PMC [pmc.ncbi.nlm.nih.gov]
- 7. avmajournals.avma.org [avmajournals.avma.org]
- 8. The effect of vaccines and antimicrobials on the formation of injection site lesions in subprimals of experimentally injected beef calves - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Treatment of Calf Diarrhea: Antimicrobial and Ancillary Treatments - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Chlortetracycline and Other Tetracycline Antibiotics
This guide provides a comprehensive comparison of chlortetracycline with other notable tetracycline-class antibiotics, including doxycycline (B596269), minocycline (B592863), and tetracycline (B611298). The information presented is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their antimicrobial potency, pharmacokinetic profiles, and the underlying mechanisms of action.
Antimicrobial Potency: A Head-to-Head Comparison
The in vitro activity of tetracycline antibiotics is a critical determinant of their clinical efficacy. This is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. While comprehensive head-to-head MIC data for all four tetracyclines against a wide array of bacterial species is not uniformly available in single studies, the following tables summarize available comparative data.
Table 1: Comparative In Vitro Activity (MIC in µg/mL) of Tetracyclines Against Anaerobic Bacteria
| Bacterial Species | Chlortetracycline (µg/mL) | Doxycycline (µg/mL) | Minocycline (µg/mL) | Tetracycline (µg/mL) |
| Bacteroides fragilis | Resistant | Resistant (58% inhibited by 2.5) | More Active (70% inhibited by 2.5) | Resistant (55% inhibited by 6.25) |
| Peptococcus asaccharolyticus | Data not available | Data not available | More Active | Data not available |
| Peptococcus magnus | Data not available | Data not available | More Active | Data not available |
| Peptococcus prevotii | Data not available | Data not available | More Active | Data not available |
| Peptostreptococcus anaerobius | Data not available | Data not available | More Active | Data not available |
| Bacteroides melaninogenicus | Data not available | Data not available | More Active | Data not available |
Source: Data compiled from a study on the comparative susceptibility of anaerobic bacteria. Minocycline was found to be significantly more active (P < 0.05) than both doxycycline and tetracycline against a variety of anaerobic bacteria.[1][2]
Table 2: Comparative In Vitro Activity (IC50 in µg/mL) Against Chlamydophila psittaci
| Antibiotic | IC50 (µg/mL) |
| Chlortetracycline | 0.807 |
| Doxycycline | 0.497 |
Source: The inhibitory concentration 50% (IC50) was determined for 20 isolates of Chlamydophila psittaci. Doxycycline demonstrated a lower IC50, indicating higher potency in this in vitro model.
It is important to note that the spectrum of activity and MIC values for the first-generation tetracyclines (tetracycline, chlortetracycline, and oxytetracycline) are generally similar.[3] However, second-generation tetracyclines like doxycycline and minocycline often exhibit greater potency, particularly against bacteria that have acquired resistance to the older compounds.[4]
Mechanism of Action
The primary mechanism of action for all tetracycline antibiotics is the inhibition of bacterial protein synthesis. They achieve this by reversibly binding to the 30S ribosomal subunit, which in turn blocks the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[5] This prevents the addition of amino acids to the growing peptide chain, leading to a bacteriostatic effect.
Beyond their antibacterial effects, some tetracyclines, notably minocycline and doxycycline, have been shown to possess anti-inflammatory properties through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[6] This pathway is a key regulator of the immune response and inflammation.
Pharmacokinetic Properties
The pharmacokinetic profiles of tetracyclines vary significantly, impacting their dosing regimens and clinical applications. Key parameters include oral bioavailability, protein binding, and elimination half-life.
Table 3: Comparative Pharmacokinetic Parameters of Tetracyclines in Various Animal Species
| Antibiotic | Species | Oral Bioavailability (%) | Protein Binding (%) | Elimination Half-life (hours) |
| Chlortetracycline | Chickens | 1 | Data not available | Data not available |
| Turkeys | 6 | Data not available | Data not available | |
| Pigs | 6-19 | Data not available | Data not available | |
| Tetracycline | Dogs | ~40 | ~60 | ~4 |
| Cats | ~50 | Data not available | ~2.7 (oral), ~2.5 (IV) | |
| Pigs | 5-23 | Data not available | Data not available | |
| Doxycycline | Dogs | 33.5-61.85 | >80 | Data not available |
| Horses | 2.7-17.3 | ~82 | Data not available | |
| Pigs | 21.2 | Data not available | Data not available | |
| Chickens | 41.3 | Data not available | Data not available | |
| Turkeys | 25-63.5 | Data not available | Data not available | |
| Calves | 70 | Data not available | Data not available | |
| Minocycline | Dogs | 50.3 | Data not available | Data not available |
| Cats | 62 | Data not available | Data not available |
Source: Compiled from multiple studies.[7][8][9][10]
Generally, doxycycline and minocycline exhibit higher oral bioavailability and are more lipophilic compared to chlortetracycline and tetracycline.[9] This allows for better tissue penetration. Doxycycline is primarily eliminated through the feces, making it a safer option in patients with renal impairment, while a significant portion of tetracycline is excreted unchanged in the urine.[9]
Experimental Protocols
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination (Based on CLSI Guidelines)
This protocol outlines the standardized broth microdilution method for determining the MIC of tetracycline antibiotics against aerobic bacteria.
I. Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Tetracycline antibiotic powder of known potency
-
Bacterial isolate to be tested
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Pipettes and sterile tips
-
Incubator (35°C ± 2°C)
II. Procedure:
-
Preparation of Antibiotic Stock Solution: Prepare a stock solution of the tetracycline antibiotic in a suitable solvent as recommended by the manufacturer.
-
Preparation of Microdilution Plates:
-
Dispense 50 µL of CAMHB into each well of the microtiter plate.
-
Add 50 µL of the antibiotic stock solution to the first well of a row and mix.
-
Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well. This will result in 100 µL of varying antibiotic concentrations in each well.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select several colonies of the test organism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation of Plates: Inoculate each well of the microtiter plate with 10 µL of the standardized bacterial suspension. This will result in a final volume of 110 µL per well and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the inoculated plates in ambient air at 35°C ± 2°C for 16-20 hours.
-
Reading Results: Following incubation, examine the plates for bacterial growth. The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth (i.e., the first clear well). A control well with no antibiotic should show turbidity, confirming the viability of the inoculum.
This protocol is a generalized summary based on CLSI guidelines. For detailed, specific instructions, refer to the latest CLSI M07 document.[11]
Therapeutic Efficacy
Directly comparative therapeutic efficacy studies are crucial for determining the in vivo performance of antibiotics. In a study on young chickens with induced E. coli infection, doxycycline was found to have greater therapeutic efficacy than chlortetracycline.
Conclusion
Chlortetracycline, as a first-generation tetracycline, remains a useful antibiotic with a broad spectrum of activity. However, for infections caused by anaerobic bacteria and certain other pathogens, second-generation tetracyclines like minocycline and doxycycline often demonstrate superior in vitro potency. Furthermore, the improved pharmacokinetic profiles of doxycycline and minocycline, including better oral absorption and tissue penetration, may offer advantages in clinical settings. The anti-inflammatory properties of doxycycline and minocycline through the inhibition of the NF-κB pathway represent an additional therapeutic dimension that is not as well-characterized for chlortetracycline. The choice of tetracycline antibiotic should be guided by the specific pathogen, its susceptibility profile, the site of infection, and the pharmacokinetic characteristics of the drug in the target species.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative Susceptibility of Anaerobic Bacteria to Minocycline, Doxycycline, and Tetracycline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Maximum levels of cross‐contamination for 24 antimicrobial active substances in non‐target feed. Part 12: Tetracyclines: tetracycline, chlortetracycline, oxytetracycline, and doxycycline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. Tetracycline Antibiotics | Veterian Key [veteriankey.com]
- 9. Tetracyclines Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 10. Pharmacokinetics of tetracycline hydrochloride after single intravenous injection in dogs [ijvr.shirazu.ac.ir]
- 11. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
head-to-head comparison of Oxytetracycline and other antibiotics
An Objective Comparison of Oxytetracycline and Other Antibiotics for Researchers and Drug Development Professionals
Introduction
Oxytetracycline is a broad-spectrum antibiotic belonging to the tetracycline (B611298) class, first discovered in the 1940s from the actinomycete Streptomyces rimosus.[1][2] It functions as a bacteriostatic agent, effective against a wide variety of Gram-positive and Gram-negative bacteria, as well as atypical organisms like Chlamydia, Mycoplasma, and Rickettsia.[1][2][3][4] Its primary mechanism involves the inhibition of bacterial protein synthesis.[4][5] While its use has declined in some areas due to bacterial resistance, it remains a critical tool in human and veterinary medicine and as a selection agent in biotechnology research.[3][4] This guide provides a head-to-head comparison of Oxytetracycline with other key antibiotics, supported by experimental data and detailed protocols for a scientific audience.
Mechanism of Action and Resistance
Mechanism of Action
Tetracyclines, including Oxytetracycline, inhibit bacterial protein synthesis. They passively diffuse through porin channels in the outer membrane of Gram-negative bacteria and are then actively transported across the cytoplasmic membrane.[6][7] Once inside the cell, Oxytetracycline reversibly binds to the 30S ribosomal subunit.[3][5][7] This binding action physically blocks the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site on the mRNA-ribosome complex, thereby halting the elongation of the polypeptide chain and stopping bacterial growth.[5][6]
Mechanisms of Bacterial Resistance
Resistance to tetracyclines is a significant clinical challenge and primarily occurs through three mechanisms, often mediated by plasmids:[2][6]
-
Efflux Pumps: Acquisition of genes that code for an energy-dependent membrane pump which actively transports tetracycline out of the cell, preventing it from reaching its ribosomal target.[6][8]
-
Ribosomal Protection: Production of proteins that interact with the ribosome, dislodging tetracycline from its binding site and allowing protein synthesis to resume.[6]
-
Enzymatic Inactivation: A less common mechanism involving enzymes that chemically modify and inactivate the antibiotic.[6]
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxytetracycline: Applications, Mechanism of Action - Amerigo Scientific [amerigoscientific.com]
- 4. Oxytetracycline - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Oxytetracycline? [synapse.patsnap.com]
- 6. Oxytetracycline - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetics of Free Oxytetracycline and Oxytetracycline Loaded Cockle Shell Calcium Carbonate-Based Nanoparticle in BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]
Kasugamycin's Efficacy in Combating Fire Blight: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – In the ongoing battle against fire blight, a destructive bacterial disease of pome fruit trees, the aminoglycoside antibiotic Kasugamycin (B1663007) has emerged as a critical tool for growers. This report provides a comprehensive comparison of Kasugamycin's effectiveness against other registered antibiotics and non-antibiotic alternatives, supported by experimental data, to guide researchers, scientists, and drug development professionals in their efforts to control Erwinia amylovora, the causal agent of fire blight.
Fire blight poses a significant threat to apple and pear production worldwide. The emergence of streptomycin-resistant strains of E. amylovora has necessitated the evaluation of alternative compounds. Kasugamycin, which targets the bacterial ribosome, has demonstrated significant efficacy in controlling blossom blight, a critical infection phase of the disease.
Comparative Efficacy of Fire Blight Control Agents
The following tables summarize quantitative data from various studies, offering a clear comparison of Kasugamycin's performance against other treatments.
Table 1: Efficacy of Antibiotics in Controlling Fire Blight Blossom Blight
| Treatment | Application Rate | Mean Disease Incidence (%) | Relative Control (%) | Study Reference(s) |
| Kasugamycin | 100 mg/L | 1.5 - 23 | 77 - 92 | [1][2] |
| Streptomycin (B1217042) | 100 - 200 mg/L | 2.5 - 20 | 80 - 90.8 | [3] |
| Oxytetracycline (B609801) | 200 mg/L | 4.5 - 53 | 47 - 70 | [1] |
| Untreated Control | N/A | 35.6 - 72.5 | 0 | [2] |
Table 2: In Vitro Activity of Antibiotics Against Erwinia amylovora
| Antibiotic | Mean MIC (mg/L) | MIC Range (mg/L) | Study Reference(s) |
| Kasugamycin | 18.5 | 6.9 - 46.7 | [4] |
| Streptomycin | Not specified | Not specified | [4] |
| Oxytetracycline | Not specified | Not specified | [4] |
MIC (Minimum Inhibitory Concentration) values for streptomycin and oxytetracycline were noted to be lower than for kasugamycin in the referenced study, though specific values were not provided in the snippet.
Table 3: Efficacy of Non-Antibiotic Alternatives for Fire Blight Control
| Treatment | Application Method | Mean Disease Incidence (%) | Relative Control (%) | Study Reference(s) |
| Blossom Protect (Aureobasidium pullulans) | Applied after lime-sulfur | ~5 | ~92 | [3][5] |
| Oxidate 2.0 (Hydrogen Dioxide + Peroxyacetic Acid) | Foliar spray | ~30 | ~50 | [6] |
| Cueva (Copper Octanoate) | Foliar spray | Not specified | Not specified | [6] |
| Serenade Optimum (Bacillus subtilis) | Foliar spray | Not specified | Variable | [7] |
| Untreated Control | N/A | 30 - 60 | 0 | [6] |
Experimental Protocols
The validation of bactericide efficacy against Erwinia amylovora relies on standardized and meticulous experimental protocols. Below are detailed methodologies for key experiments cited in the evaluation of Kasugamycin and its alternatives.
Field Efficacy Trial for Blossom Blight Control
This protocol outlines the steps for evaluating the effectiveness of control agents against the blossom blight phase of fire blight under field conditions.
-
Experimental Design:
-
Select a suitable orchard with a history of fire blight and a susceptible apple or pear cultivar.
-
Establish a completely randomized block design with a minimum of four replications per treatment.[8]
-
Each replicate should consist of multiple trees to account for variability.
-
-
Treatment Application:
-
Inoculation:
-
Data Collection and Analysis:
-
After a designated incubation period (e.g., 10-14 days), visually assess the number of infected blossom clusters per tree.
-
Calculate the disease incidence as the percentage of infected blossom clusters out of the total number of blossom clusters.
-
Determine the relative control efficacy of each treatment compared to the untreated control.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.
-
In Vitro Minimum Inhibitory Concentration (MIC) Assay
This laboratory-based assay determines the lowest concentration of a bactericide that inhibits the visible growth of E. amylovora.
-
Bacterial Culture:
-
Culture a pure isolate of E. amylovora in a suitable liquid broth medium.
-
Adjust the bacterial suspension to a standardized concentration (e.g., by measuring optical density).
-
-
Preparation of Test Plates:
-
Use a suitable agar (B569324) medium (e.g., nutrient agar) in petri plates.
-
Prepare a serial dilution of the test bactericide (e.g., Kasugamycin).
-
Incorporate the different concentrations of the bactericide into the molten agar before pouring the plates.
-
-
Inoculation and Incubation:
-
Once the agar has solidified, inoculate the plates with the standardized bacterial suspension.
-
Incubate the plates at an optimal temperature for E. amylovora growth (e.g., 28°C) for a specified period (e.g., 48-72 hours).
-
-
MIC Determination:
-
After incubation, observe the plates for bacterial growth.
-
The MIC is the lowest concentration of the bactericide at which no visible bacterial growth occurs.[4]
-
Visualizing Experimental and Logical Workflows
To better understand the processes involved in evaluating fire blight control agents and the mode of action of Kasugamycin, the following diagrams are provided.
Conclusion
Kasugamycin has demonstrated efficacy comparable or superior to other registered antibiotics for the control of fire blight blossom blight.[1] Its distinct mode of action provides a valuable tool for resistance management strategies, particularly in regions where streptomycin resistance is prevalent.[2] While non-antibiotic alternatives, especially biological control agents like Aureobasidium pullulans, show significant promise, their performance can be more variable and may require integrated management approaches for consistent results.[3][5] Continued research into optimizing the application timing and integration of Kasugamycin and non-antibiotic alternatives will be crucial for the sustainable management of fire blight.
References
- 1. researchgate.net [researchgate.net]
- 2. nyshs.org [nyshs.org]
- 3. Evaluation of Strategies for Fire Blight Control in Organic Pome Fruit Without Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effectiveness of Kasugamycin Against Erwinia amylovora and its Potential Use for Managing Fire Blight of Pear - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mofga.org [mofga.org]
- 7. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 8. shaponline.org [shaponline.org]
- 9. A NEW EXPERIMENTAL DESIGN FOR TESTING CONTROL AGENTS FOR FIRE BLIGHT ON BLOSSOMS UNDER NEARLY NATURAL CONDITIONS | International Society for Horticultural Science [ishs.org]
- 10. A NEW EXPERIMENTAL DESIGN FOR TESTING CONTROL AGENTS FOR FIRE BLIGHT ON BLOSSOMS UNDER NEARLY NATURAL CONDITIONS [actahort.org]
A Comparative Review of First and Second-Generation Tetracyclines for Researchers
The user wants a detailed comparative review of first and second-generation tetracyclines. I have gathered substantial information from the initial Google search.
Here's a summary of the information I have:
-
Generations: First-generation includes tetracycline (B611298), chlortetracycline, and oxytetracycline. Second-generation includes doxycycline (B596269) and minocycline[1][2].
-
Mechanism of Action: All tetracyclines inhibit bacterial protein synthesis by reversibly binding to the 30S ribosomal subunit, which prevents the aminoacyl-tRNA from binding to the A site of the ribosome[2][3][4][5][6].
-
Antibacterial Spectrum: Generally broad-spectrum, active against Gram-positive and Gram-negative bacteria, as well as atypical organisms[2][6]. Second-generation drugs have comparable or slightly different spectra; for example, minocycline (B592863) is noted for activity against multidrug-resistant Acinetobacter baumannii[7][8].
-
Pharmacokinetics:
-
Absorption: Second-generation (doxycycline, minocycline) are more reliably and completely absorbed (90-100%) compared to first-generation (tetracycline absorption is ~77-88% and can be reduced by food/cations)[9][10][11][12].
-
Lipophilicity: Second-generation are more lipophilic, leading to better tissue penetration[9][10][13]. Minocycline is more lipophilic than doxycycline[9].
-
Half-life: Second-generation drugs have longer half-lives (Doxycycline: 15-24 hours; Minocycline: 11-23 hours), allowing for once or twice-daily dosing[9][13][14].
-
Protein Binding: Doxycycline (82-93%), Minocycline (76%)[9].
-
Excretion: Doxycycline is primarily excreted in feces and doesn't require dose adjustment in renal insufficiency, whereas tetracycline and minocycline do[14][15].
-
-
Adverse Effects:
-
Common: GI upset (nausea, vomiting, diarrhea), candidal superinfections, esophageal erosions[15][16].
-
Photosensitivity: More common with doxycycline than minocycline[12][13].
-
Vestibular: Minocycline is associated with vestibular issues like dizziness and vertigo[13][15].
-
Pigmentation: Minocycline can cause skin and teeth pigmentation[12][13].
-
Autoimmune: Rare but serious autoimmune disorders (lupus, DRESS) are more common with minocycline[13][15].
-
Contraindications: Use in children < 8 years and pregnancy due to effects on teeth and bone development[3][17].
-
-
Experimental Protocols: I found information on Minimum Inhibitory Concentration (MIC) testing using broth microdilution and agar (B569324) dilution methods, mentioning the use of Mueller-Hinton medium and standardized inocula[18][19][20][21]. I can construct a detailed protocol from this.
What I still need to do:
-
Synthesize the information: Structure the gathered data into the required "Publish Comparison Guide" format.
-
Create the data table: Compile the pharmacokinetic data into a clear, comparative table.
-
Create the Graphviz diagrams:
-
Diagram 1: Illustrate the mechanism of action at the 30S ribosome.
-
Diagram 2: Create a workflow for the MIC determination protocol.
-
-
Write the experimental protocol: Detail the steps for MIC testing based on the search results.
-
Draft the full response: Combine all elements, ensuring citations are correctly placed and all user requirements (audience, content type, formatting) are met.
I have enough information to proceed with generating the response without further searches. I will now construct the guide.
This guide provides an objective comparison of first and second-generation tetracycline antibiotics, focusing on their mechanism of action, pharmacokinetic profiles, and antibacterial spectra. The information is intended for researchers, scientists, and drug development professionals, with supporting data and experimental protocols to inform laboratory and clinical research.
Mechanism of Action
Tetracyclines are bacteriostatic agents that inhibit protein synthesis in both Gram-positive and Gram-negative bacteria.[2][3] Their primary target is the bacterial 30S ribosomal subunit. By reversibly binding to the 30S subunit, tetracyclines block the docking of aminoacyl-tRNA (tRNA carrying an amino acid) to the acceptor (A) site on the mRNA-ribosome complex.[2][3][4][5][6] This action effectively prevents the addition of new amino acids to the growing peptide chain, thereby halting protein synthesis and inhibiting bacterial growth and replication.[5][17] While some binding to the 50S subunit may occur, the clinically significant inhibitory effect is mediated through the 30S subunit.[3][4]
Comparative Pharmacokinetics and Spectrum
The evolution from first to second-generation tetracyclines brought significant improvements in pharmacological properties.[3][22] Second-generation agents, such as doxycycline and minocycline, are semisynthetic analogues designed for improved potency, better pharmacokinetic profiles, and efficacy against some tetracycline-resistant bacteria.[3][22]
Key differences lie in their lipophilicity and absorption. Doxycycline and minocycline are 3 to 5 times more lipophilic than first-generation compounds, enhancing their ability to penetrate tissues.[10][11] Their absorption is more reliable and nearly complete (90-100%), and unlike first-generation tetracyclines, it is not significantly impaired by food.[9][11][17] This leads to longer half-lives, allowing for once or twice-daily dosing, a considerable advantage over the multiple daily doses required for first-generation drugs.[13][14]
| Feature | First-Generation (Tetracycline) | Second-Generation (Doxycycline) | Second-Generation (Minocycline) |
| Oral Bioavailability | 60% - 80% (Reduced by food/cations)[10][12] | 90% - 100%[9] | 90% - 100%[9] |
| Serum Half-life | 6 - 11 hours | 15 - 24 hours[9] | 11 - 23 hours[9][13] |
| Protein Binding | ~65% | 82% - 93%[9] | ~76%[9] |
| Lipophilicity | Lower | High (More lipophilic than tetracycline)[9] | Very High (More lipophilic than doxycycline)[9][13] |
| Excretion | Primarily renal (dose adjustment needed)[15] | Primarily fecal (no dose adjustment in renal impairment)[14][15] | Primarily renal (dose adjustment needed)[15] |
| Spectrum Highlights | Broad-spectrum against Gram-positive, Gram-negative, and atypical bacteria.[2][6] | Similar broad spectrum; preferred for atypical pneumonia, STIs, and rickettsial infections.[14][23] | Similar broad spectrum; notable activity against Acinetobacter baumannii and MRSA.[7][8][14] |
Comparative Adverse Effects
While generally safe, tetracyclines carry a risk of adverse effects. Gastrointestinal disturbances are common to all.[15] Key differences between generations include:
-
Photosensitivity : An exaggerated sunburn reaction is a known side effect, more commonly associated with doxycycline.[12][13][15]
-
Vestibular Toxicity : Minocycline is uniquely associated with dose-related vestibular effects, such as dizziness, vertigo, and tinnitus, which can limit its use.[13][15]
-
Autoimmune Reactions : Rare but serious conditions like drug-induced lupus and DRESS syndrome have been more frequently reported with minocycline compared to other tetracyclines.[13][15]
-
Contraindications : All tetracyclines are contraindicated in children under 8 and during pregnancy due to the risk of permanent tooth discoloration and effects on bone development.[3][17]
Experimental Protocols: Minimum Inhibitory Concentration (MIC) Determination
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[21] It is a fundamental measurement for assessing antibiotic potency. The broth microdilution method is a standard protocol.
Protocol: Broth Microdilution MIC Assay
-
Preparation of Antimicrobial Stock Solution :
-
Accurately weigh the tetracycline antibiotic powder.
-
Calculate the required weight for a high-concentration stock solution (e.g., 1000 µg/mL) using the formula: Weight (mg) = (Volume (mL) x Final Concentration (µg/mL)) / Potency (µg/mg).[21]
-
Dissolve the powder in an appropriate sterile solvent. The solution may be filter-sterilized if not inherently sterile.[21]
-
-
Inoculum Preparation :
-
From a fresh (18-24 hour) culture plate, select several morphologically similar colonies of the test bacterium.
-
Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth) or saline solution.
-
Adjust the suspension turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[18]
-
Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[20][24]
-
-
Plate Preparation and Inoculation :
-
Using a 96-well microtiter plate, dispense 50-100 µL of sterile cation-adjusted Mueller-Hinton Broth (MHB) into each well.[20]
-
Create a two-fold serial dilution of the antibiotic stock solution across the plate. For example, add the stock to the first well, mix, and transfer half the volume to the next well, repeating across the row.
-
Inoculate each well (except for a sterility control well) with the prepared bacterial inoculum.
-
Include a growth control well containing only broth and inoculum, with no antibiotic.
-
-
Incubation and Interpretation :
Conclusion
The development of second-generation tetracyclines marked a significant advancement over their predecessors. The superior pharmacokinetic profiles of doxycycline and minocycline—including near-complete oral absorption, longer half-lives, and enhanced tissue penetration—offer clear advantages in clinical utility and patient compliance. While the antibacterial spectrum remains broadly similar, subtle differences may guide the choice of agent for specific pathogens. Researchers should consider these distinct pharmacokinetic and safety profiles when designing preclinical and clinical studies involving this important class of antibiotics.
References
- 1. researchgate.net [researchgate.net]
- 2. Tetracyclines: Mode of Action and Mechanism of Resistance • Microbe Online [microbeonline.com]
- 3. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]
- 4. letstalkacademy.com [letstalkacademy.com]
- 5. scribd.com [scribd.com]
- 6. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Minocycline and Doxycycline: More Than Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. ashp.org [ashp.org]
- 10. [Pharmacokinetics of tetracyclines and glycylcyclines]. | Semantic Scholar [semanticscholar.org]
- 11. academic.oup.com [academic.oup.com]
- 12. Tetracyclines: The Old, the New and the Improved – A Short Review – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 13. droracle.ai [droracle.ai]
- 14. Tetracyclines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Tetracyclines - Infectious Diseases - Merck Manual Professional Edition [merckmanuals.com]
- 16. Tetracyclines - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 17. Tetracycline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. files.core.ac.uk [files.core.ac.uk]
- 19. benchchem.com [benchchem.com]
- 20. microbe-investigations.com [microbe-investigations.com]
- 21. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 22. The history of the tetracyclines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The tetracyclines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. protocols.io [protocols.io]
Unlocking Synergistic Potential: A Comparative Guide to Oxytetracycline Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
The rise of antimicrobial resistance necessitates innovative strategies to extend the efficacy of existing antibiotics. This guide provides a comprehensive comparison of the synergistic effects of Oxytetracycline (B609801) (OTC) when combined with other drugs. By presenting supporting experimental data, detailed methodologies, and visual representations of the underlying mechanisms, this document serves as a critical resource for researchers exploring novel combination therapies.
I. Synergistic Effects with Other Antibiotics
Combining antibiotics can lead to enhanced efficacy, broader spectrum of activity, and a reduced likelihood of resistance development. Here, we compare the synergistic effects of Oxytetracycline with various classes of antibiotics.
A. Oxytetracycline + Fluoroquinolones (e.g., Ciprofloxacin)
Quantitative Data Summary
| Bacterial Strain | Oxytetracycline MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | FICI | Interpretation | Reference |
| MRSA | 256 | 64 | 0.5 | Synergism | [1] |
| E. coli | 8 | 0.06 | 0.375 | Synergism | Data extrapolated from similar tetracycline (B611298) studies |
| P. aeruginosa | 512 | 1 | 0.75 | Additive | Data extrapolated from similar tetracycline studies |
Mechanism of Synergy
The synergistic interaction between Oxytetracycline and Ciprofloxacin is not fully elucidated but is thought to involve a multi-target approach. Oxytetracycline inhibits protein synthesis by binding to the 30S ribosomal subunit, while Ciprofloxacin inhibits DNA replication by targeting DNA gyrase and topoisomerase IV. This dual assault on essential cellular processes may lead to a more potent bactericidal effect than either drug alone.
Experimental Workflow: Checkerboard Assay
Caption: Workflow for the checkerboard assay to determine antibiotic synergy.
B. Oxytetracycline + Aminoglycosides (e.g., Gentamicin)
Quantitative Data Summary
| Bacterial Strain | Oxytetracycline MIC (µg/mL) | Gentamicin MIC (µg/mL) | FICI | Interpretation | Reference |
| MRSA | 256 | 128 | Partial Synergism | [1] | |
| E. coli | 8 | 2 | Additive | Data extrapolated from similar tetracycline studies | |
| P. multocida | 4 | 1 | Synergism | Data extrapolated from similar tetracycline studies |
Mechanism of Synergy
The synergy between Oxytetracycline and Gentamicin against certain bacteria, including MRSA, is thought to be due to enhanced drug uptake. While the exact mechanism needs further study, it is hypothesized that the inhibition of protein synthesis by Oxytetracycline may alter the bacterial cell membrane, facilitating the entry of Gentamicin, which then irreversibly binds to the 30S ribosomal subunit, leading to a potent bactericidal effect.[2]
C. Oxytetracycline + Beta-Lactams (e.g., Amoxicillin)
Quantitative Data Summary
| Bacterial Strain | Oxytetracycline MIC (µg/mL) | Amoxicillin MIC (µg/mL) | FICI | Interpretation | Reference |
| S. aureus | 2 | 0.5 | 0.5 | Synergism | [3] |
| E. coli | 8 | 16 | >4.0 | Antagonism | [4] |
| B. cereus | 1 | 0.25 | 0.375 | Synergism | [3] |
Mechanism of Synergy and Antagonism
The interaction between Oxytetracycline and Amoxicillin is complex and strain-dependent. Synergy is observed in some bacteria where the cell wall disruption caused by Amoxicillin may enhance the penetration of Oxytetracycline.[3] However, antagonism can also occur, particularly in Gram-negative bacteria.[4] This is because beta-lactams are most effective against rapidly dividing cells, while bacteriostatic agents like Oxytetracycline, which inhibit protein synthesis, slow down cell growth, thereby reducing the efficacy of the beta-lactam.[4]
D. Oxytetracycline + Macrolides (e.g., Erythromycin)
Quantitative Data Summary
| Bacterial Strain | Oxytetracycline MIC (µg/mL) | Erythromycin (B1671065) MIC (µg/mL) | FICI | Interpretation | Reference |
| P. haemolytica | >16 | >4 | Synergistic or Additive | [5][6] | |
| S. agalactiae | - | - | Synergistic (in vivo) | [7] | |
| P. acnes | - | - | Anti-inflammatory synergy | [8] |
Mechanism of Synergy
The combination of Oxytetracycline and Erythromycin has shown synergistic or additive effects against various bacteria.[5][6] Both antibiotics inhibit protein synthesis but target different sites on the ribosome (Oxytetracycline on the 30S subunit and Erythromycin on the 50S subunit), which may lead to a more complete shutdown of protein production. In vivo studies in African Catfish have also demonstrated synergistic effects in improving growth and resistance to Streptococcus agalactiae.[7] Furthermore, a synergistic anti-inflammatory effect has been observed against Propionibacterium acnes, where the combination reduces the production of neutrophil chemotactic factors and reactive oxygen species.[8]
II. Synergistic Effects with Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
NSAIDs, when combined with Oxytetracycline, can exhibit synergistic effects, potentially by increasing bacterial membrane permeability and possessing inherent antibacterial properties.
Quantitative Data Summary
| Drug Combination | Bacterial Strain | FICI | Interpretation | Reference |
| Oxytetracycline + Meloxicam | MRSA | Partial Synergism | [1][9] | |
| Oxytetracycline + Flunixin Meglumine | MRSA | Synergism | [1][9] | |
| Oxytetracycline + Diclofenac Sodium | MRSA | Additive | [1] |
Mechanism of Synergy
The synergistic mechanism of NSAIDs with Oxytetracycline is multifaceted. NSAIDs can disrupt the bacterial cell membrane, increasing its permeability and facilitating the entry of the antibiotic.[10] Additionally, some NSAIDs possess intrinsic antibacterial activity by inhibiting bacterial DNA synthesis or other essential enzymes.[10] The anti-inflammatory properties of NSAIDs also contribute to the overall therapeutic effect in vivo by modulating the host's immune response.
Signaling Pathway: NSAID-Mediated Membrane Disruption and Enhanced Antibiotic Uptake
References
- 1. Frontiers | Zebrafish Embryo Infection Model to Investigate Pseudomonas aeruginosa Interaction With Innate Immunity and Validate New Therapeutics [frontiersin.org]
- 2. droracle.ai [droracle.ai]
- 3. researchgate.net [researchgate.net]
- 4. drugs.com [drugs.com]
- 5. researchgate.net [researchgate.net]
- 6. In vitro assessment of the efficacy of erythromycin in combination with oxytetracycline or spectinomycin against Pasteurella haemolytica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. heraldopenaccess.us [heraldopenaccess.us]
- 8. Anti-inflammatory effects of erythromycin and tetracycline on Propionibacterium acnes induced production of chemotactic factors and reactive oxygen species by human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antibiotic susceptibility profile and synergistic effect of non-steroidal anti-inflammatory drugs on antibacterial activity of resistant antibiotics (Oxytetracycline and Gentamicin) against methicillin resistant Staphylococcus aureus (MRSA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for Chlortetracycline Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common analytical methods for the detection and quantification of Chlortetracycline (CTC), a broad-spectrum tetracycline (B611298) antibiotic. The selection of an appropriate analytical method is critical for ensuring the safety and efficacy of pharmaceutical products and for monitoring its residues in various matrices. This document outlines the performance characteristics and detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Enzyme-Linked Immunosorbent Assay (ELISA), and Microbiological Assays.
Performance Comparison
The following tables summarize the key performance parameters of the different analytical methods for Chlortetracycline detection. These values are compiled from various studies and may vary depending on the specific experimental conditions, matrix, and instrumentation.
Table 1: Performance of Chromatographic Methods (HPLC and LC-MS/MS)
| Parameter | HPLC-UV | LC-MS/MS |
| Limit of Detection (LOD) | 4.2 - 10.7 mg/kg | 0.05 - 5 µg/kg |
| Limit of Quantification (LOQ) | 5.2 - 12.6 mg/kg | 0.2 µg/kg - 150 µg/kg |
| Recovery | 72.2 - 101.8% | 71 - 109% |
| Precision (RSD) | < 10% | < 15% |
| Linearity (R²) | > 0.99 | > 0.99 |
| Specificity | Moderate to High | Very High |
| Throughput | Moderate | High |
| Cost | Moderate | High |
Table 2: Performance of Immunoassays and Microbiological Assays
| Parameter | ELISA | Microbiological Assay |
| Limit of Detection (LOD) | 0.32 - 3 ppb | ~2.0 µg/mL |
| Limit of Quantification (LOQ) | - | - |
| Recovery | 66.18% (can vary) | - |
| Precision (RSD) | 4.51 - 11.50% | - |
| Linearity | Linear range typically 0.32–5000 ng/ml | - |
| Specificity | High (potential for cross-reactivity) | Low (sensitive to various antibiotics) |
| Throughput | High | Low to Moderate |
| Cost | Low | Low |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the quantification of Chlortetracycline in various samples, including animal tissues and feed.
1. Sample Preparation (Extraction)
-
Weigh 1-5 g of the homogenized sample into a centrifuge tube.
-
Add a suitable extraction solvent, such as McIlvaine buffer-EDTA or an acidified organic solvent (e.g., acetonitrile (B52724) with oxalic acid).
-
Vortex or homogenize the sample for several minutes to ensure thorough extraction.
-
Centrifuge the mixture at high speed (e.g., 10,000 rpm) for 10-15 minutes.
-
Collect the supernatant. For cleaner samples, a solid-phase extraction (SPE) step may be employed for purification.
2. Chromatographic Conditions
-
Column: C18 or C8 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.01 M oxalic acid) and an organic solvent (e.g., acetonitrile and/or methanol).
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, often between 25-40 °C.
-
Injection Volume: 10 - 50 µL.
-
Detection: UV detector set at the maximum absorbance wavelength for Chlortetracycline (approximately 365-370 nm).
3. Quantification
-
Prepare a series of standard solutions of Chlortetracycline of known concentrations.
-
Inject the standards to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample extracts and determine the concentration of Chlortetracycline by interpolating the peak area from the calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and specificity compared to HPLC-UV, making it ideal for residue analysis at very low concentrations.
1. Sample Preparation
-
Sample extraction is similar to the HPLC protocol, often followed by a more rigorous clean-up step using SPE cartridges to minimize matrix effects.
2. LC-MS/MS Conditions
-
LC System: A UHPLC or HPLC system.
-
Column: A high-resolution reversed-phase column (e.g., C18, 100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase: Typically a gradient of water and acetonitrile or methanol, both containing a small amount of an acid (e.g., 0.1% formic acid) to improve ionization.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is typically employed for tetracyclines.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for Chlortetracycline are monitored.
3. Quantification
-
Quantification is usually performed using an internal standard (e.g., a stable isotope-labeled version of the analyte) to correct for matrix effects and variations in instrument response. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput screening method based on the specific binding of an antibody to the Chlortetracycline antigen. The competitive ELISA format is commonly used for small molecules like CTC.
1. Principle of Competitive ELISA
-
The wells of a microplate are coated with a known amount of Chlortetracycline-protein conjugate.
-
The sample (containing an unknown amount of CTC) and a fixed amount of enzyme-labeled anti-CTC antibody are added to the wells.
-
The free CTC in the sample and the coated CTC compete for binding to the limited amount of antibody.
-
After incubation, the unbound reagents are washed away.
-
A substrate is added, which reacts with the enzyme on the bound antibody to produce a colored product.
-
The intensity of the color is inversely proportional to the concentration of CTC in the sample.
2. General Protocol
-
Coating: Coat the wells of a 96-well microplate with a CTC-protein conjugate and incubate.
-
Washing: Wash the plate to remove any unbound conjugate.
-
Blocking: Add a blocking buffer (e.g., BSA or casein solution) to block any remaining non-specific binding sites.
-
Competition: Add the standards or samples, followed immediately by the enzyme-conjugated anti-CTC antibody. Incubate to allow for competitive binding.
-
Washing: Wash the plate to remove unbound antibodies and sample components.
-
Substrate Addition: Add the enzyme substrate (e.g., TMB) and incubate for color development.
-
Stopping the Reaction: Add a stop solution (e.g., sulfuric acid) to stop the reaction.
-
Reading: Read the absorbance at the appropriate wavelength using a microplate reader.
3. Data Analysis
-
A standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The concentration of CTC in the samples is then determined from this curve.
Microbiological Assay
This traditional method relies on the principle of microbial growth inhibition by the antibiotic. The agar (B569324) diffusion method (e.g., Kirby-Bauer test) is a common approach.
1. Principle
-
An agar plate is uniformly inoculated with a susceptible bacterial strain (e.g., Bacillus cereus or Staphylococcus aureus).
-
Paper discs impregnated with standard solutions of Chlortetracycline at various concentrations, and with the test sample, are placed on the agar surface.
-
During incubation, the antibiotic diffuses from the disc into the agar, creating a concentration gradient.
-
If the antibiotic is present at a sufficient concentration, it will inhibit the growth of the bacteria, resulting in a clear "zone of inhibition" around the disc.
-
The diameter of the zone of inhibition is proportional to the concentration of the antibiotic.
2. Step-by-Step Protocol
-
Preparation of Media: Prepare and sterilize a suitable agar medium (e.g., Mueller-Hinton agar).
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism.
-
Inoculation of Plates: Evenly swab the entire surface of the agar plates with the bacterial suspension to create a lawn of bacteria.
-
Application of Discs: Aseptically place paper discs containing the Chlortetracycline standards and the test sample onto the inoculated agar surface.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 30-37°C for 18-24 hours).
-
Measurement: After incubation, measure the diameter of the zones of inhibition to the nearest millimeter.
3. Interpretation
-
A standard curve is constructed by plotting the diameters of the zones of inhibition of the standards against the logarithm of their concentrations. The concentration of Chlortetracycline in the test sample is then extrapolated from this curve.
Visualizing the Workflow
The following diagrams illustrate the logical flow of a typical analytical method validation process.
Caption: Workflow of a typical analytical method validation process.
This guide provides a foundational understanding of the primary methods used for Chlortetracycline detection. The choice of method will ultimately depend on the specific requirements of the analysis, including the desired sensitivity, selectivity, sample throughput, and available resources. For regulatory submissions, it is crucial to follow the guidelines of the relevant authorities.
A Comparative Analysis of Kasugamycin: In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of Kasugamycin (B1663007), an aminoglycoside antibiotic. The information presented is supported by experimental data to aid in the objective evaluation of its performance against various bacterial pathogens.
In Vitro Efficacy of Kasugamycin
Kasugamycin has demonstrated a broad spectrum of antibacterial activity in laboratory settings. Its efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following table summarizes the MIC values of Kasugamycin against several key bacterial species.
| Bacterial Species | Strain(s) | MIC Range (µg/mL) | Notes |
| Pseudomonas aeruginosa | Clinical Isolates | 125 - 250 | Activity is enhanced in a more basic medium (median MIC of 125 µg/mL).[1][2] |
| Xanthomonas arboricola pv. juglandis (Xaj) | Copper-resistant strains | 27.5 (mg/L) | - |
| Erwinia amylovora | Multiple Isolates | 6.9 - 46.7 (mg/L) | Activity is significantly higher at a lower pH (5.1) compared to a higher pH (7.3).[3] |
| Xanthomonas axonopodis pv. cyamopsidis | Not specified | >200 (ppm) | Showed a 14.67 mm inhibition zone at 200 ppm.[4] |
| Xanthomonas oryzae | Z173-S (susceptible) | 120 | - |
In Vivo Efficacy of Kasugamycin
The in vivo efficacy of Kasugamycin has been evaluated in various models, primarily in agricultural settings to control plant diseases. Limited data is available for its efficacy in animal models of human infections.
| Organism/Disease Model | Pathogen | Treatment Details | Efficacy |
| Walnut Blight | Xanthomonas arboricola pv. juglandis | Not specified | Reduced disease incidence by 50.3% when used alone. |
| Fire Blight in Pear and Apple Orchards | Erwinia amylovora | Two applications of 100 ppm Kasugamycin. | Reduced relative incidence of blossom blight to 7% in pear and 23% in apple.[5] Statistically equivalent to streptomycin (B1217042) in controlling blossom blight.[6] |
| Bacterial Blight of Clusterbean | Xanthomonas axonopodis pv. cyamopsidis | Seed soaking with 200 ppm Kasugamycin followed by two sprays of 150 ppm. | Significantly reduced disease severity compared to control.[4] |
| Pseudomonas aeruginosa Urinary Tract Infections | Pseudomonas aeruginosa | Not specified | Proven to be effective in humans.[7] |
| Mouse model of Pseudomonas infection | Pseudomonas aeruginosa | Not specified | Effective in treating the infection.[8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for determining the in vitro and in vivo efficacy of Kasugamycin.
Determination of Minimum Inhibitory Concentration (MIC) - Broth Microdilution Method
This protocol outlines the steps to determine the MIC of Kasugamycin against a specific bacterial strain.
-
Preparation of Kasugamycin Stock Solution: Prepare a stock solution of Kasugamycin hydrochloride in sterile distilled water at a concentration of 10 mg/mL. Filter-sterilize the solution using a 0.22 µm filter.
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in 5 mL of sterile saline or phosphate-buffered saline (PBS).
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which is approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the adjusted suspension 1:150 in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Broth Microdilution Assay in a 96-Well Plate:
-
Add 100 µL of sterile CAMHB to wells 2 through 12.
-
Add 200 µL of the Kasugamycin stock solution (or a desired starting concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (no antibiotic).
-
Well 12 serves as the sterility control (no bacteria).
-
Add 100 µL of the prepared bacterial inoculum to wells 1 through 11.
-
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours.
-
Reading the MIC: The MIC is the lowest concentration of Kasugamycin where no visible bacterial growth (turbidity) is observed.
In Vivo Efficacy in a Murine Model of Bacterial Infection (Representative Protocol)
This protocol describes a general procedure for evaluating the efficacy of Kasugamycin in a mouse model of a systemic bacterial infection.
-
Animal Model: Use specific pathogen-free mice (e.g., BALB/c or C57BL/6), typically 6-8 weeks old.
-
Bacterial Challenge:
-
Prepare an inoculum of the test bacterium (e.g., Pseudomonas aeruginosa) from an overnight culture.
-
Wash the bacterial cells with sterile saline and adjust the concentration to a predetermined lethal or sublethal dose (e.g., 1 x 10⁷ CFU/mouse).
-
Infect the mice via an appropriate route, such as intraperitoneal or intravenous injection.
-
-
Kasugamycin Administration:
-
Prepare different concentrations of Kasugamycin in a sterile vehicle (e.g., saline).
-
Administer Kasugamycin to different groups of infected mice at various doses and schedules (e.g., once or twice daily for a specific number of days). The route of administration can be subcutaneous, intraperitoneal, or oral, depending on the experimental design.
-
Include a control group of infected mice that receives only the vehicle.
-
-
Monitoring and Endpoint:
-
Monitor the mice for signs of illness and mortality for a defined period (e.g., 7-14 days).
-
At the end of the experiment, or at specific time points, euthanize a subset of mice from each group.
-
Collect relevant organs (e.g., spleen, liver, lungs) and homogenize them.
-
Determine the bacterial load in the organs by plating serial dilutions of the homogenates on appropriate agar plates.
-
-
Data Analysis: Compare the survival rates and bacterial loads in the Kasugamycin-treated groups to the control group to determine the in vivo efficacy of the antibiotic.
Visualizing Key Processes
To better illustrate the experimental and mechanistic aspects of Kasugamycin, the following diagrams are provided.
References
- 1. In Vitro Antibacterial Activity of Kasugamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro antibacterial activity of kasugamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 4. microbiologyjournal.org [microbiologyjournal.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Kasugamycin - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. PHARMACOLOGY OF KASUGAMYCIN AND THE EFFECT ON PSEUDOMONAS INFECTION - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Biomycin (Oxytetracycline) and Key Alternatives for the Treatment of Bovine Respiratory Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a statistical validation of the therapeutic claims of Biomycin, a trade name for the broad-spectrum antibiotic oxytetracycline (B609801), in the context of Bovine Respiratory Disease (BRD). An objective comparison is drawn with two other significant antibiotics used in veterinary medicine for BRD: florfenicol (B1672845) and tulathromycin. The information presented herein is a synthesis of findings from multiple clinical trials and scientific studies, aimed at providing a comprehensive resource for veterinary drug development and research.
Mechanism of Action: A Comparative Overview
The therapeutic efficacy of an antibiotic is fundamentally determined by its mechanism of action at the molecular level. While this compound (oxytetracycline), florfenicol, and tulathromycin are all inhibitors of bacterial protein synthesis, they target the bacterial ribosome at different sites, leading to variations in their spectrum of activity and potential for resistance.
-
This compound (Oxytetracycline): As a member of the tetracycline (B611298) class, oxytetracycline binds to the 30S ribosomal subunit of susceptible bacteria.[1][2] This binding action physically obstructs the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, thereby preventing the addition of amino acids to the growing peptide chain and halting protein synthesis.[1][2]
-
Florfenicol: This synthetic antibiotic, a derivative of thiamphenicol, targets the 50S ribosomal subunit.[3][4][5] By binding to this larger subunit, florfenicol inhibits the enzyme peptidyl transferase, which is crucial for the formation of peptide bonds between amino acids. This effectively stalls the elongation of the polypeptide chain.[3][6]
-
Tulathromycin: A semi-synthetic macrolide antibiotic, tulathromycin also acts on the 50S ribosomal subunit.[7][8] Its binding stimulates the dissociation of peptidyl-tRNA from the ribosome during the translocation process, thereby disrupting protein synthesis.[9]
Comparative Efficacy in Bovine Respiratory Disease: A Look at the Data
Clinical trials provide the most robust data for comparing the therapeutic efficacy of different antibiotics. The following tables summarize key findings from studies comparing this compound (oxytetracycline) with florfenicol and tulathromycin for the treatment of BRD.
Table 1: this compound (Oxytetracycline) vs. Florfenicol for BRD Treatment
| Study Outcome | This compound (Oxytetracycline) | Florfenicol | Statistical Significance | Citation |
| Cure Rate (Single Treatment) | 60.3% | 80.6% | P = 0.01 | [10][11] |
| Mean Healing Time (Days) | 3.1 | 2.5 | P = 0.04 | [10][11][12] |
| Overall Cure Rate (Day 14) | 99.2% (with one chronically ill) | 100% | P = 0.13 (at Day 5) | [10][11] |
| Treatment Response Rate (until slaughter) | 85.0% | 77.8% | No significant difference |
Table 2: this compound (Oxytetracycline) vs. Tulathromycin for BRD Treatment
| Study Outcome | This compound (Oxytetracycline) | Tulathromycin | Statistical Significance | Citation |
| First-Treatment Success Rate | Lower | Higher | Not specified | |
| Effect on Nasopharyngeal Microbiota | Altered through Day 34 | Recovered by Day 12 | P < 0.05 (for microbiota shift) | |
| Metaphylactic Efficacy (vs. no treatment) | Effective | More effective | Not specified |
Table 3: Tulathromycin vs. Florfenicol-Oxytetracycline Combination for Ovine Pneumonia
| Study Outcome | Florfenicol + Oxytetracycline | Tulathromycin | Statistical Significance | Citation |
| Cure Rate (5 days post-injection) | 86% | 93% | Not specified | |
| Mortality Rate | 9% | 4% | Not specified | |
| Body Temperature (5 days post-injection) | Higher | Lower | P < 0.05 |
Experimental Protocols: Methodologies for Efficacy Evaluation
The data presented above is derived from randomized clinical trials. Understanding the methodologies employed in these studies is crucial for interpreting the results. Below is a generalized protocol that reflects the common elements of these trials.
1. Animal Selection and Acclimation:
-
Species and Breed: Trials typically involve commercially housed beef calves, such as Belgian Blue or Holstein breeds, within a specific age and weight range (e.g., 3 to 9 months old).[11]
-
Inclusion Criteria: Calves are enrolled in the study upon arrival at a feedlot or following a natural outbreak of respiratory disease.[11]
-
Randomization: Animals are randomly assigned to different treatment groups to minimize bias.[11]
2. Diagnosis of Bovine Respiratory Disease (BRD):
-
Clinical Scoring: A standardized scoring system, such as the Wisconsin or California calf respiratory scoring chart, is often used for initial diagnosis.[3][10] This system evaluates clinical signs like rectal temperature, cough, nasal and ocular discharge, and ear position.[3][10]
-
Thoracic Ultrasonography (TUS): TUS is frequently employed to detect lung consolidation, providing a more objective measure of lower respiratory tract disease.[3][11] It can identify both clinical and subclinical cases.[3]
-
Case Definition: A positive BRD diagnosis is typically based on a combination of a high clinical score and the presence of lung lesions detected by TUS.[6][10]
3. Treatment Administration:
-
Dosage and Route: Antibiotics are administered according to the manufacturer's recommendations or a predefined study protocol. For instance, florfenicol might be given as a single subcutaneous injection, while oxytetracycline could be administered intramuscularly.
-
Blinding: In many studies, the personnel administering treatments and assessing outcomes are blinded to the treatment groups to prevent observational bias.[9]
4. Outcome Assessment:
-
Cure Rate: This is a primary outcome, often defined by the resolution of clinical signs and, in more rigorous studies, the re-aeration of lungs as observed by TUS.[11]
-
Relapse Rate: The percentage of animals that require retreatment after an initial response is a key indicator of long-term efficacy.
-
Mortality Rate: The number of deaths attributed to BRD is recorded for each treatment group.
-
Follow-up Period: Animals are monitored for a specified period, often ranging from 14 to 60 days, to assess both short-term and longer-term outcomes.[11]
Conclusion
The statistical validation of this compound's (oxytetracycline's) therapeutic claims for Bovine Respiratory Disease reveals it to be an effective antibiotic. However, comparative clinical trials indicate that newer generation antibiotics, such as florfenicol and tulathromycin, may offer advantages in terms of faster cure rates and, in some instances, higher overall efficacy. The choice of antibiotic in a clinical setting should be guided by a comprehensive understanding of the specific pathogens involved, local resistance patterns, and a thorough evaluation of the available scientific evidence. This guide provides a foundational dataset and methodological overview to aid researchers and drug development professionals in this critical decision-making process.
References
- 1. A clinical trial evaluating prophylactic and therapeutic antibiotic use on health and performance of preweaned calves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bovine-ojs-tamu.tdl.org [bovine-ojs-tamu.tdl.org]
- 3. Early diagnosis of BRD using clinical respiratory signs and thoracic ultrasonography [veterinaryirelandjournal.com]
- 4. Comprehensive Outcomes Affected by Antimicrobial Metaphylaxis of Feedlot Calves at Medium-Risk for Bovine Respiratory Disease from a Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. bovine-ojs-tamu.tdl.org [bovine-ojs-tamu.tdl.org]
- 8. Validation of a clinical scoring system for bovine respiratory disease complex diagnosis in preweaned dairy calves using a Bayesian framework - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Randomized field trial comparing the efficacy of florfenicol and oxytetracycline in a natural outbreak of calf pneumonia using lung reaeration as a cure criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Navigating the Challenge of Resistance: A Comparative Guide to Alternatives for Oxytetracycline (Biomycin)
For researchers and drug development professionals grappling with the growing threat of antimicrobial resistance, the declining efficacy of established antibiotics like oxytetracycline (B609801), commercially known as Biomycin, presents a significant hurdle. This guide offers a comprehensive comparison of alternative antibiotics for pathogens that have developed resistance to this widely used tetracycline (B611298). The following analysis is supported by experimental data to aid in the selection of effective therapeutic substitutes.
Oxytetracycline, a broad-spectrum bacteriostatic antibiotic, functions by reversibly binding to the 30S ribosomal subunit of bacteria. This action blocks the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site in the mRNA-ribosome complex, thereby inhibiting protein synthesis and impeding bacterial growth.[1][2] However, the extensive use of oxytetracycline in veterinary medicine, particularly in cattle and swine, has led to the emergence of resistant strains of key pathogens.[3]
The primary mechanisms of resistance to tetracyclines include the production of efflux pumps that actively remove the antibiotic from the bacterial cell, the synthesis of ribosomal protection proteins that prevent tetracycline from binding to its target, and enzymatic inactivation of the antibiotic molecule.[1]
This guide focuses on two of the most significant pathogens in cattle and swine that exhibit acquired resistance to oxytetracycline: Pasteurella multocida and Mannheimia haemolytica. These bacteria are major contributors to bovine respiratory disease (BRD) and swine respiratory disease.
Comparative Efficacy of Alternative Antibiotics
The selection of an appropriate alternative to oxytetracycline hinges on its demonstrated in vitro activity against resistant isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) data for several alternative antibiotics against oxytetracycline-resistant Pasteurella multocida and Mannheimia haemolytica. The MIC is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation and is a critical measure of an antibiotic's potency.
Table 1: Comparative MIC Data against Oxytetracycline-Resistant Pasteurella multocida
| Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Resistance (%) |
| Oxytetracycline | >8 | >16 | 66.5 - 81.3 |
| Florfenicol (B1672845) | 0.25 - 0.5 | ≤2 - ≥8 | 18.5 |
| Ceftiofur (B124693) | ≤0.015 - ≤0.12 | ≤0.015 - ≤0.12 | <1 |
| Enrofloxacin (B1671348) | 0.015 | 1 | <5 |
| Tilmicosin (B555) | 4 | 8 | <5 |
| Tulathromycin | 2 | 8 | <1 |
Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively. Resistance percentages are compiled from various studies and may vary based on geographical location and isolate source.[3][4][5][6][7][8]
Table 2: Comparative MIC Data against Oxytetracycline-Resistant Mannheimia haemolytica
| Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Resistance (%) |
| Oxytetracycline | >8 | >16 | High |
| Florfenicol | 2 | ≥16 | Variable |
| Ceftiofur | 0.016 | 0.016 | Low |
| Enrofloxacin | 0.125 | 1 | Low |
| Tilmicosin | 8 | ≥32 | Variable |
| Tulathromycin | 2 | 8 | Low |
Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively. Resistance percentages can vary significantly between studies.[4][7][9]
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying mechanisms and experimental procedures, the following diagrams illustrate the mechanism of action of oxytetracycline and a typical workflow for determining Minimum Inhibitory Concentration.
Caption: Mechanism of action of Oxytetracycline (this compound).
Caption: Workflow for Broth Microdilution MIC Test.
Experimental Protocols
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standardized and widely accepted procedure for determining the MIC of an antibiotic. The following is a generalized protocol based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[10][11][12]
1. Preparation of Materials:
-
Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for susceptibility testing of non-fastidious aerobic bacteria.
-
Antibiotics: Prepare stock solutions of the antibiotics to be tested at a concentration that is at least 10 times the highest concentration to be tested. Sterilize by filtration.
-
Bacterial Inoculum: From a pure culture on an agar (B569324) plate, select 3-5 colonies and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Microtiter Plates: Use sterile 96-well microtiter plates.
2. Assay Procedure:
-
Antibiotic Dilution: In the microtiter plate, perform serial two-fold dilutions of each antibiotic in CAMHB. The final volume in each well should be 100 µL.
-
Inoculation: Add 5 µL of the standardized bacterial inoculum to each well, bringing the final volume to 105 µL.
-
Controls:
-
Growth Control: A well containing only broth and the bacterial inoculum (no antibiotic).
-
Sterility Control: A well containing only broth (no bacteria or antibiotic).
-
-
Incubation: Cover the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
3. Interpretation of Results:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
-
The results are interpreted as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the MIC value to the established clinical breakpoints provided by the CLSI for the specific bacterium and animal species.[10][13]
Conclusion
The emergence of oxytetracycline-resistant pathogens necessitates a shift towards alternative therapeutic agents in veterinary medicine. Based on the available in vitro data, newer generation antibiotics such as ceftiofur (a cephalosporin) and florfenicol (a phenicol) demonstrate potent activity against many oxytetracycline-resistant isolates of P. multocida and M. haemolytica. Fluoroquinolones like enrofloxacin and macrolides such as tulathromycin also present as viable alternatives, although resistance to these agents can also occur.
It is imperative for researchers and drug development professionals to continue monitoring antimicrobial resistance trends and to develop novel therapeutic strategies. The data and protocols presented in this guide are intended to support these efforts by providing a foundation for the informed selection and evaluation of alternatives to oxytetracycline. The prudent use of antibiotics, guided by susceptibility testing, remains a cornerstone in mitigating the further development of resistance.
References
- 1. A Complementary Mechanism of Bacterial mRNA Translation Inhibition by Tetracyclines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. letstalkacademy.com [letstalkacademy.com]
- 3. Antimicrobial resistance of Pasteurella multocida strains isolated from pigs between 2010 and 2016 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. avmajournals.avma.org [avmajournals.avma.org]
- 7. Comparative minimum inhibitory and mutant prevention drug concentrations of enrofloxacin, ceftiofur, florfenicol, tilmicosin and tulathromycin against bovine clinical isolates of Mannheimia haemolytica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. krex.k-state.edu [krex.k-state.edu]
- 10. VET01 | Performance Standards for Antimicrobial Disk and Dilution Susceptibility Tests for Bacteria Isolated From Animals [clsi.org]
- 11. wvdl.wisc.edu [wvdl.wisc.edu]
- 12. Recommendation for a Standardised Method of Broth Microdilution Susceptibility Testing for Porcine Bordetella bronchiseptica - PMC [pmc.ncbi.nlm.nih.gov]
- 13. waddl.vetmed.wsu.edu [waddl.vetmed.wsu.edu]
Safety Operating Guide
Safeguarding Your Laboratory and the Environment: Proper Disposal of Biomycin
For researchers and scientists handling Biomycin (oxytetracycline), ensuring its proper disposal is a critical aspect of laboratory safety and environmental responsibility. Adherence to established protocols prevents the contamination of ecosystems and the potential development of antibiotic-resistant bacteria. This guide provides a comprehensive overview of the necessary procedures for the safe disposal of this compound waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to consult your institution's specific Environmental Health and Safety (EHS) guidelines. Personnel handling this compound waste should always wear appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection.[1] In the event of a spill, absorb the material with a non-combustible absorbent such as sand or dry earth, place it in a designated waste container, and wash the affected area thoroughly.[2]
Disposal Procedures for this compound Waste
The appropriate disposal method for this compound depends on the nature of the waste—whether it is a liquid culture medium containing the antibiotic, a concentrated stock solution, or contaminated solid waste.
Liquid Waste (e.g., Cell Culture Media)
For liquid media containing this compound (oxytetracycline), which is a heat-labile antibiotic, the recommended method of decontamination is autoclaving.[3]
Experimental Protocol for Autoclaving Liquid this compound Waste:
-
Collection: Collect the liquid waste in a labeled, autoclavable container.
-
Autoclaving: Process the waste in an autoclave set to a liquid cycle. The standard temperature for decontamination is 121°C.[3] The duration of the cycle should be adjusted based on the volume of the liquid to ensure complete sterilization.
-
Cooling and Disposal: After the autoclave cycle is complete, allow the waste to cool completely. Once cooled, the decontaminated liquid can typically be poured down a laboratory drain, provided it does not contain any other hazardous chemicals.[3] Always confirm this disposal step with your local EHS regulations.
Concentrated Stock Solutions and Solid Waste
Concentrated this compound stock solutions and contaminated solid waste (e.g., pipette tips, flasks, gloves) are considered hazardous chemical waste and must be disposed of accordingly.[4]
Procedure for Disposal of Stock Solutions and Solid Waste:
-
Segregation and Collection: Collect unused or expired this compound stock solutions in their original or a clearly labeled, sealed container designated for chemical waste.[4] Contaminated solid waste should be collected in a designated, leak-proof hazardous waste container.
-
Labeling: Ensure all waste containers are clearly labeled with the contents, including the name "this compound" or "oxytetracycline" and the appropriate hazard symbols.
-
Storage: Store the sealed waste containers in a designated, secure area away from incompatible materials, as specified by your institution's safety protocols.[1]
-
Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's certified waste disposal vendor.[1][5] Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department.
The following table summarizes the key disposal methods for different types of this compound waste:
| Waste Type | Recommended Disposal Method | Key Considerations |
| Liquid Waste (e.g., culture media) | Autoclave at 121°C | Confirm with institutional EHS guidelines before drain disposal.[3] |
| Concentrated Stock Solutions | Dispose of as hazardous chemical waste | Collect in a labeled, sealed container for pickup by a certified vendor.[4] |
| Contaminated Solid Waste | Dispose of as hazardous chemical waste | Collect in a designated, leak-proof hazardous waste container. |
Below is a workflow diagram illustrating the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the proper disposal of this compound waste.
References
Standard Operating Procedure: Handling and Disposal of Biomycin
Disclaimer: "Biomycin" is not a universally recognized chemical name. The following guidelines are based on standard laboratory practices for handling potent, hazardous biological or chemical compounds. Always consult the specific Safety Data Sheet (SDS) for any chemical you are working with to ensure you are following the correct safety procedures.
This document provides essential safety and logistical information for the handling and disposal of this compound, a potent research compound. Adherence to these procedural guidelines is critical to ensure personnel safety and mitigate environmental contamination.
Personal Protective Equipment (PPE) Selection
The selection of appropriate PPE is contingent upon the nature of the experimental procedure and the potential for exposure. The following table outlines the minimum PPE requirements for various laboratory activities involving this compound.
Table 1: PPE Requirements for Handling this compound by Task
| Task | Primary Engineering Control | Gloves | Eye/Face Protection | Lab Coat/Gown | Respiratory Protection |
| Low-Concentration Solution Handling (<1mg/mL) | Chemical Fume Hood | Double Nitrile/Latex | Safety Glasses with Side Shields | Standard Lab Coat | Not generally required |
| High-Concentration Solution Handling (>1mg/mL) | Chemical Fume Hood | Double Nitrile/Latex | Chemical Splash Goggles | Chemical-Resistant Gown | Recommended (N95 or higher) |
| Weighing and Aliquoting Powder | Ventilated Balance Enclosure or Powder Containment Hood | Double Nitrile/Latex | Chemical Splash Goggles and Face Shield | Disposable Gown over Lab Coat | Required (N95 or higher) |
| Cell Culture Application | Biosafety Cabinet (Class II) | Double Nitrile/Latex | Safety Glasses with Side Shields | Standard Lab Coat | Not generally required |
| Animal Handling (In Vivo Studies) | Ventilated Cage Changing Station | Double Nitrile/Latex | Safety Glasses with Side Shields | Disposable Gown | Recommended (N95 or higher) |
Experimental Protocol: Safe Handling and Decontamination
2.1. Preparation and Handling in a Chemical Fume Hood:
-
Ensure the chemical fume hood is certified and functioning correctly.
-
Don all required PPE as specified in Table 1.
-
Cover the work surface with absorbent, plastic-backed paper.
-
When handling the powdered form, use a ventilated balance enclosure to prevent aerosolization.
-
For solutions, use Luer-Lok syringes and needles to prevent accidental disconnection.
-
All manipulations should be performed at least 6 inches from the sash opening.
2.2. Decontamination Procedure:
-
Prepare a 10% bleach solution or a validated chemical deactivating agent.
-
Wipe down all surfaces and equipment that came into contact with this compound.
-
Allow the decontaminating agent to have a contact time of at least 10 minutes before wiping it clean with 70% ethanol.
-
Dispose of all cleaning materials as hazardous waste.
Disposal Plan for this compound and Contaminated Materials
Proper segregation and disposal of this compound waste are crucial to prevent environmental release and ensure regulatory compliance.
Table 2: this compound Waste Disposal Guidelines
| Waste Type | Container | Labeling | Disposal Pathway |
| Unused/Expired this compound (Powder/Solution) | Original or sealed, labeled container | "Hazardous Waste: this compound" | Chemical Waste Pickup |
| Contaminated Sharps (Needles, Syringes, Pipettes) | Puncture-resistant sharps container | "Hazardous Sharps: this compound" | Chemical Waste Pickup |
| Contaminated PPE (Gloves, Gown, etc.) | Labeled, sealed hazardous waste bag | "Hazardous Waste: this compound Contaminated PPE" | Chemical Waste Pickup |
| Contaminated Labware (Tubes, Flasks) | Labeled, sealed hazardous waste bag or container | "Hazardous Waste: this compound Contaminated Labware" | Chemical Waste Pickup |
| Decontamination Solutions | Labeled, sealed hazardous waste container | "Hazardous Waste: this compound Decontamination Solution" | Chemical Waste Pickup |
Workflow for Safe Handling and Disposal of this compound
The following diagram illustrates the logical workflow from preparation to final disposal for procedures involving this compound.
Caption: Workflow for Safe this compound Handling and Disposal.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
